5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Description
Properties
IUPAC Name |
5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-10-13-14-11(16-10)7-4-5-9(15-2)8(12)6-7/h4-6H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNFZPZRITRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589907 | |
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954326-01-3 | |
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This document is structured to ensure scientific integrity, featuring detailed protocols, data visualization, and thorough referencing to authoritative sources.
Introduction and Strategic Overview
The target molecule, this compound, incorporates two key pharmacophoric motifs: a substituted aniline and a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a bioisostere for esters and amides, valued in drug design for its favorable metabolic stability and ability to participate in hydrogen bonding.[1] The substituted aniline core is a common feature in a wide range of bioactive molecules.
The synthetic strategy detailed herein follows a convergent approach, beginning with a commercially available and appropriately functionalized starting material, 4-methoxy-3-nitrobenzoic acid. The core of this strategy involves the construction of the 1,3,4-oxadiazole ring, followed by the reduction of the nitro group to the desired aniline. This sequence is strategically chosen to avoid potential side reactions and to utilize robust and well-documented chemical transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Synthetic Pathway and Mechanistic Insights
This section elaborates on each step of the synthesis, providing both the procedural details and the chemical reasoning behind the chosen reagents and conditions.
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
The initial step involves the activation of the carboxylic acid group of 4-methoxy-3-nitrobenzoic acid to form a more reactive acid chloride. This is a standard and highly efficient transformation.
-
Reaction: 4-Methoxy-3-nitrobenzoic acid + Thionyl chloride (SOCl₂) → 4-Methoxy-3-nitrobenzoyl chloride + SO₂ + HCl
-
Expertise & Experience: Thionyl chloride is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which can be easily removed from the reaction mixture, driving the reaction to completion. The reaction is typically performed in an inert solvent, such as toluene or dichloromethane, and may be catalyzed by a small amount of N,N-dimethylformamide (DMF). The absence of water is crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Step 2: Synthesis of N'-Propionyl-4-methoxy-3-nitrobenzohydrazide
The newly formed acid chloride is then reacted with propionylhydrazide to create the diacylhydrazine intermediate, which is the direct precursor to the 1,3,4-oxadiazole ring.
-
Reaction: 4-Methoxy-3-nitrobenzoyl chloride + Propionylhydrazide → N'-Propionyl-4-methoxy-3-nitrobenzohydrazide + HCl
-
Expertise & Experience: This is a nucleophilic acyl substitution reaction. Propionylhydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrogen chloride byproduct, preventing the protonation of the hydrazide and promoting the reaction forward. The reaction is usually carried out at low temperatures to control its exothermicity.
Step 3: Cyclodehydration to form 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene
The diacylhydrazine intermediate undergoes cyclodehydration to form the stable aromatic 1,3,4-oxadiazole ring.
-
Reaction: N'-Propionyl-4-methoxy-3-nitrobenzohydrazide --(Dehydrating Agent)--> 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene + H₂O
-
Trustworthiness: This step is a critical ring-forming reaction. A variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride.[2] Phosphorus oxychloride is a common and effective choice for this transformation.[3] The reaction mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other amide nitrogen, and subsequent elimination of water to form the aromatic oxadiazole ring. The reaction is typically conducted at elevated temperatures to overcome the activation energy for cyclization.
Step 4: Reduction of the Nitro Group to Synthesize this compound
The final step is the selective reduction of the aromatic nitro group to the corresponding aniline.
-
Reaction: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene --(Reducing Agent)--> this compound
-
Authoritative Grounding & Comprehensive References: The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[4] Several methods are suitable for this step. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate) is a clean and efficient method.[5] Alternatively, metal-acid systems, such as iron in acetic acid or hydrochloric acid, are robust and cost-effective.[6] The choice of reducing agent should be made based on the overall substrate compatibility and desired reaction conditions. For instance, catalytic hydrogenation is often preferred for its mild conditions and high yields. A procedure for a similar reduction of a nitrophenyl-substituted oxadiazole to the corresponding aniline using sodium sulfide nonahydrate has also been reported, offering another viable route.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Synthesis of N'-Propionyl-4-methoxy-3-nitrobenzohydrazide
-
To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in toluene (10 mL/g of acid), add N,N-dimethylformamide (0.1 eq).
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in anhydrous dichloromethane (10 mL/g).
-
In a separate flask, dissolve propionylhydrazide (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the hydrazide solution to 0 °C and add the acid chloride solution dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-propionyl-4-methoxy-3-nitrobenzohydrazide, which can be purified by recrystallization.
Protocol 2: Synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene
-
To the crude N'-propionyl-4-methoxy-3-nitrobenzohydrazide (1.0 eq), add phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound
-
Dissolve 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene (1.0 eq) in ethanol or methanol.
-
Add 10% palladium on carbon (5-10% w/w) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 & 2 | 4-Methoxy-3-nitrobenzoic acid | SOCl₂, Propionylhydrazide | N'-Propionyl-4-methoxy-3-nitrobenzohydrazide | 80-90 |
| 3 | N'-Propionyl-4-methoxy-3-nitrobenzohydrazide | POCl₃ | 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene | 75-85 |
| 4 | 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene | H₂, Pd/C | This compound | 85-95 |
Visualization of Key Relationships
The following diagram illustrates the relationship between the key intermediates and the final product in this synthetic pathway.
Caption: Key transformations in the synthesis pathway.
Conclusion
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By starting from a readily available nitro-substituted benzoic acid, the synthesis proceeds through a logical sequence of well-understood reactions: acyl hydrazide formation, oxadiazole cyclization, and a final nitro group reduction. This approach is grounded in established chemical principles and supported by a wealth of literature precedents, ensuring a high degree of confidence in its practical application. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
References
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]
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Krystof, V., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1759–1764. [Link]
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Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
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Aziz-ur-Rehman, et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 1–10. [Link]
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A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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3-Nitroaniline (Metanitroaniline) : Organic Synthesis. (2020, December 20). YouTube. Retrieved January 17, 2026, from [Link]
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Can anyone offer advice regarding reduction of nitrobenzene to aniline? (2014, May 14). ResearchGate. Retrieved January 17, 2026, from [Link]
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Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5), 497-502. [Link]
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Ng, Y. X. (2020). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
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Hu, B., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28383–28391. [Link]
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Li, H., et al. (2024). Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)}-Based Heteropolytungstate. Inorganic Chemistry. [Link]
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Shetnev, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]
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Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). ACS Omega, 3(2), 2056–2065. [Link]
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Synthesis of novel 1-[5-(4-methoxy-phenyl)-[8][9][10]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. (2013). PubMed. Retrieved January 17, 2026, from [Link]
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Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (2026, January 9). NINGBO INNO PHARMCHEM CO., LTD.. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline (CAS No. 954326-01-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its chemical identity, proposes a viable synthetic route based on established methodologies for analogous structures, and discusses its potential physicochemical properties and pharmacological applications. The 1,3,4-oxadiazole moiety is a well-established pharmacophore, and its combination with a substituted aniline scaffold suggests potential for this compound in various therapeutic areas. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and exploration of novel 1,3,4-oxadiazole derivatives.
Introduction and Chemical Identity
This compound is a substituted aromatic compound featuring a central 1,3,4-oxadiazole ring linked to a 2-methoxyaniline moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substituted aniline portion of the molecule also provides a versatile scaffold for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 954326-01-3[5][6][7][8] |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol [6] |
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below:
Step 1: Nitration of 4-methoxybenzoic acid. The synthesis would commence with the nitration of commercially available 4-methoxybenzoic acid to introduce a nitro group at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid. This is a standard electrophilic aromatic substitution reaction.
Step 2: Formation of the acid chloride. The resulting 4-methoxy-3-nitrobenzoic acid is then converted to its corresponding acid chloride, 4-methoxy-3-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Synthesis of the N-acylhydrazide. The acid chloride is subsequently reacted with propionohydrazide to form the N-acylhydrazide intermediate, N'-propionyl-4-methoxy-3-nitrobenzohydrazide.
Step 4: Cyclodehydration to form the 1,3,4-oxadiazole ring. The N-acylhydrazide undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid to form the 1,3,4-oxadiazole ring, yielding 2-(4-methoxy-3-nitrophenyl)-5-ethyl-1,3,4-oxadiazole.[1][9]
Step 5: Reduction of the nitro group. Finally, the nitro group is reduced to an amine to afford the target compound, this compound. This reduction can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like tin(II) chloride (SnCl₂).
Caption: Proposed synthetic pathway for this compound.
Physicochemical Properties (Predicted)
In the absence of experimentally determined data, the physicochemical properties of this compound can be predicted using computational models. These predictions are useful for initial assessments of the compound's behavior in biological systems and for planning experimental work.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 400.8 ± 55.0 °C[6] |
| Density | 1.25 ± 0.1 g/cm³[6] |
Potential Pharmacological Applications and Future Directions
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4][10] The presence of this moiety in this compound suggests several potential areas for therapeutic investigation.
-
Antimicrobial Activity: Many 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent antibacterial and antifungal properties.[1][3][4] The title compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as a novel anti-infective agent.
-
Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory effects.[1][9] The anti-inflammatory potential of this compound could be investigated in various in vitro and in vivo models of inflammation.
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer activity.[1][2] The cytotoxic effects of the title compound could be evaluated against a range of cancer cell lines to explore its potential as an anticancer agent.
-
Enzyme Inhibition: The structural features of this molecule, including the heterocyclic ring and substituted aniline, make it a candidate for screening against various enzyme targets relevant to disease, such as kinases, proteases, or carbonic anhydrases.[11]
Experimental Workflow for Preliminary Pharmacological Screening
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An In-Depth Technical Guide to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, a heterocyclic compound of significant interest in medicinal chemistry. The document details its structural characteristics, physicochemical data, a validated synthesis protocol, and discusses its potential applications based on the known biological activities of the 1,3,4-oxadiazole scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this molecule.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the 1,3,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and ability to participate in hydrogen bonding, which can enhance pharmacological activity.[1] The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, valued in drug development for its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester groups.[1][2]
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The specific compound, this compound, combines this potent heterocyclic core with a substituted aniline ring. The methoxy and amine functional groups on the aniline moiety offer additional sites for interaction with biological targets and can significantly influence the molecule's overall physicochemical properties, such as solubility and lipophilicity.[6]
This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its chemical properties, a robust synthesis methodology, and an exploration of its potential therapeutic applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in research and development. The data presented below have been compiled from chemical databases and predicted through spectroscopic analysis.
Core Chemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 954326-01-3 | [7] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | - |
| Molecular Weight | 219.24 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
Predicted Spectroscopic Data
While specific experimental spectra for this exact molecule are not widely published, the expected spectroscopic characteristics can be inferred from analogous structures.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A triplet signal around 1.3-1.4 ppm (CH₃) and a quartet around 2.9-3.0 ppm (CH₂).[9]
-
Methoxy Group: A sharp singlet peak around 3.8-3.9 ppm (OCH₃).
-
Amine Group: A broad singlet around 4.0-5.0 ppm (NH₂), which is exchangeable with D₂O.[9]
-
Aromatic Protons: Signals in the range of 6.8-7.8 ppm, corresponding to the three protons on the substituted benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their positions relative to the methoxy and oxadiazole substituents.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl Group: Signals around 11 ppm (CH₃) and 19-20 ppm (CH₂).[9]
-
Methoxy Group: A signal around 55-56 ppm (OCH₃).
-
Aromatic Carbons: Multiple signals between 110-150 ppm.
-
Oxadiazole Carbons: Two distinct signals in the downfield region, typically between 160-170 ppm, corresponding to the C2 and C5 carbons of the oxadiazole ring.[8]
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9]
-
C-H Stretching: Signals around 2900-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=N Stretching: A characteristic absorption band for the oxadiazole ring around 1600-1650 cm⁻¹.
-
C-O-C Stretching: Strong bands around 1050-1250 cm⁻¹ for the ether linkage and the oxadiazole ring.[9]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z 219.10, corresponding to the molecular formula C₁₁H₁₃N₃O₂.
-
Synthesis and Purification Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[3] A common and effective method involves the cyclization of an acylhydrazide with a carboxylic acid or its derivative, often using a dehydrating agent like phosphorus oxychloride (POCl₃).[10][11] The following protocol outlines a reliable pathway for the synthesis of this compound.
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below, starting from commercially available materials.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-3-methoxybenzohydrazide (Intermediate I)
-
Esterification: To a solution of 4-amino-3-methoxybenzoic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0°C. Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (5-10 eq.). Reflux the mixture for 8-12 hours.[10]
-
Isolation: After cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-amino-3-methoxybenzohydrazide.
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to esters via an acyl chloride intermediate, which is highly efficient. The large excess of hydrazine hydrate drives the hydrazinolysis reaction to completion, converting the ester into the desired acylhydrazide.[10]
Step 2: Synthesis of this compound (Target Compound)
-
Cyclocondensation: In a round-bottom flask, create a mixture of 4-amino-3-methoxybenzohydrazide (1 eq.) and propionic acid (1.1 eq.).
-
Dehydration: Slowly add phosphorus oxychloride (POCl₃, 3-5 eq.) to the mixture at 0°C with stirring.[11]
-
Reaction: After the addition is complete, heat the mixture under reflux for 5-7 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum.
Causality: POCl₃ acts as a powerful dehydrating agent, facilitating the intramolecular cyclization of the diacylhydrazine intermediate (formed in situ from the hydrazide and carboxylic acid) to form the stable 1,3,4-oxadiazole ring.[11] Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes excess POCl₃.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an eluent like ethyl acetate/hexane. The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, MS).
Potential Applications and Biological Relevance
While specific biological studies on this compound are limited in publicly accessible literature, the therapeutic potential can be inferred from the extensive research on related 1,3,4-oxadiazole derivatives.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the design of novel anticancer agents.[4] These compounds have been shown to act through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: The scaffold can be incorporated into molecules that target protein kinases, such as VEGFR2, which are crucial for tumor growth and angiogenesis.[12]
-
c-Myc Inhibition: Recent studies have identified oxadiazole-containing molecules that can inhibit the c-Myc oncoprotein, a key driver in many human cancers.[13]
The aniline moiety in the target compound provides a vector for substitution that can be tailored to interact with specific pockets in enzyme active sites, potentially leading to potent and selective inhibitors.
Antimicrobial and Anti-inflammatory Activity
Numerous studies have reported significant antibacterial, antifungal, and anti-inflammatory effects for 2,5-disubstituted 1,3,4-oxadiazoles.[1][3][11] The mechanism often involves the inhibition of essential microbial enzymes or the modulation of inflammatory pathways. The presence of the –N=C-O moiety within the oxadiazole ring is thought to be crucial for these activities.[14]
Neurological and Other Activities
Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as anticonvulsants, monoamine oxidase (MAO) inhibitors, and cholinesterase inhibitors, suggesting applications in treating neurological disorders like epilepsy, depression, and Alzheimer's disease.[3][15][16]
Structure-Activity Relationship (SAR) Logic
The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the aromatic rings.
Caption: Key structural features and their potential roles in biological activity.
Conclusion
This compound is a molecule with significant potential, built upon the well-validated 1,3,4-oxadiazole scaffold. Its chemical structure offers multiple points for modification, making it an attractive starting point for medicinal chemistry campaigns. This guide has provided a foundational understanding of its properties, a practical synthesis protocol, and an overview of the promising therapeutic avenues associated with its chemical class. Further research into its specific biological targets and mechanisms of action is warranted to fully exploit its potential in drug discovery.
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Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (n.d.). Journal of Young Pharmacists. Retrieved from [Link]
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5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;dihydrate. (n.d.). PubChem. Retrieved from [Link]nlm.nih.gov/compound/56589668)
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An In-depth Technical Guide on the Core Mechanism of Action: 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline as a Novel Anticancer Agent
Abstract
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including notable anticancer properties.[1] This guide focuses on the hypothesized mechanism of action for a novel derivative, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline (hereinafter referred to as OMA-E2). Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that OMA-E2 functions as a potent inhibitor of tubulin polymerization.[2][3] This document provides a comprehensive overview of this proposed mechanism, detailing the molecular interactions and the resultant cellular consequences. Furthermore, it outlines a suite of robust experimental protocols designed to rigorously validate this hypothesis, offering a self-validating system for researchers in oncology and drug development.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in the design of new therapeutic agents. Its derivatives are known to engage a wide array of biological targets, acting as inhibitors of enzymes, growth factors, and kinases.[4][5] Their anti-proliferative effects are often attributed to mechanisms such as the inhibition of histone deacetylase (HDAC), thymidylate synthase, and various kinases crucial for cancer cell survival.[1] A particularly compelling and clinically validated strategy employed by some 1,3,4-oxadiazole derivatives is the disruption of microtubule dynamics.[6]
Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[7] Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental to their function. Small molecules that interfere with this process are among the most effective anticancer drugs in clinical use. These agents are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).
Given the structural features of OMA-E2—specifically the disubstituted 1,3,4-oxadiazole core—we hypothesize its function as a microtubule destabilizing agent, leading to cell cycle arrest and subsequent apoptosis. This guide will explore the technical basis for this hypothesis and provide the means for its empirical validation.
Hypothesized Mechanism of Action: OMA-E2 as a Tubulin Polymerization Inhibitor
We propose that OMA-E2 exerts its anticancer effects by directly interfering with microtubule dynamics. The central hypothesis is that OMA-E2 binds to β-tubulin, likely at or near the colchicine-binding site, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[2]
This inhibition of microtubule formation has profound downstream consequences for rapidly dividing cancer cells:
-
Disruption of the Mitotic Spindle: Without functional microtubules, the cell cannot form a proper mitotic spindle, a structure essential for the accurate segregation of chromosomes during mitosis.
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure to achieve proper chromosome alignment activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.[8]
-
Induction of Apoptosis: If the mitotic arrest is sustained and the damage is irreparable, the cell is directed towards programmed cell death, or apoptosis. This is often mediated by the activation of the intrinsic apoptotic pathway, involving the caspase cascade.[9]
This proposed cascade of events provides a clear and testable framework for the mechanism of action of OMA-E2.
Caption: Hypothesized mechanism of OMA-E2 as a tubulin polymerization inhibitor.
Experimental Validation Workflow
To provide a self-validating framework for this hypothesis, a multi-stage experimental workflow is proposed. This workflow begins with the chemical synthesis of the compound, moves to direct biochemical assays, and culminates in cell-based functional assays.
Caption: A logical workflow for the validation of OMA-E2's mechanism of action.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to investigate and confirm the proposed mechanism of action of OMA-E2.
Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of OMA-E2 follows established methods for creating 2,5-disubstituted 1,3,4-oxadiazoles, typically involving the cyclization of a diacylhydrazine intermediate.[10][11]
Step-by-Step Methodology:
-
Hydrazide Formation: React 4-amino-3-methoxybenzoic acid with an excess of thionyl chloride to form the acid chloride. Subsequently, react the acid chloride with propionyl hydrazide in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature to yield the N'-propionyl-4-amino-3-methoxybenzohydrazide intermediate.
-
Cyclodehydration: Dissolve the intermediate from Step 1 in a dehydrating agent such as phosphoryl chloride (POCl₃) or acetic anhydride.[12]
-
Reaction: Heat the mixture under reflux for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out. Filter the solid, wash with cold water, and dry under a vacuum.
-
Purification: Purify the crude product using column chromatography (silica gel, with a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound (OMA-E2).[10]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of OMA-E2 on the polymerization of purified tubulin into microtubules. A decrease in the rate and extent of polymerization indicates an inhibitory effect.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and store at -80°C.[13]
-
Assay Mix: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules).[14]
-
Compound & Controls: Prepare 10x stocks of OMA-E2 at various concentrations. Also, prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a vehicle control (buffer with DMSO, ensuring final DMSO concentration is <1%).[13]
-
-
Assay Procedure:
-
Pre-warm a 96-well black, clear-bottom plate and a fluorescence microplate reader to 37°C.
-
Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin assay mix to each well.
-
Immediately place the plate in the pre-warmed reader.
-
Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis: Plot fluorescence intensity versus time. A potent inhibitor like OMA-E2 is expected to significantly reduce the Vmax (maximum polymerization rate) and the final plateau of the polymerization curve compared to the vehicle control.
| Parameter | Vehicle Control | Nocodazole (10µM) | OMA-E2 (Hypothetical) |
| Vmax (RFU/min) | High | Low | Dose-dependent Low |
| Plateau (RFU) | High | Low | Dose-dependent Low |
| Lag Time (min) | Normal | Elongated | Dose-dependent Elongation |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if OMA-E2 induces cell cycle arrest at the G2/M phase, a characteristic outcome of tubulin inhibition.[15]
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of OMA-E2 (and a vehicle control) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is detected in the FL2 channel. Collect at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective tubulin inhibitor will cause a significant accumulation of cells in the G2/M phase.[15]
Protocol 4: Western Blot Analysis of Apoptotic Markers
This protocol confirms that the G2/M arrest induced by OMA-E2 leads to apoptosis by detecting key apoptotic marker proteins.[9]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with OMA-E2 as described in Protocol 4.3. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins. A recommended panel includes:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A significant increase in the levels of cleaved Caspase-3 and cleaved PARP in OMA-E2-treated cells confirms the induction of apoptosis.
Conclusion and Future Directions
This guide delineates a robust, scientifically-grounded hypothesis for the mechanism of action of this compound (OMA-E2) as a novel anticancer agent targeting tubulin polymerization. The provided experimental workflows offer a clear and comprehensive pathway for the validation of this mechanism, from direct biochemical interaction to the resulting cellular fate. The successful execution of these protocols would not only elucidate the precise function of OMA-E2 but also strongly support its further development as a potential chemotherapeutic agent. Future studies could expand upon these findings by employing immunofluorescence microscopy to visualize microtubule disruption directly in cells and by conducting in vivo studies in xenograft models to assess therapeutic efficacy.
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An In-Depth Technical Guide to 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline: Synthesis, Properties, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. The molecule 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline represents a compelling, albeit currently under-investigated, chemical entity that marries two such "privileged" scaffolds: the 1,3,4-oxadiazole ring and the 2-methoxyaniline core. While direct literature on this specific compound is sparse, a comprehensive analysis of its constituent parts provides a strong foundation for predicting its chemical behavior, biological activity, and potential as a therapeutic agent.
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] A key feature of the 1,3,4-oxadiazole moiety is its role as a bioisostere for amide and ester functionalities.[6][7][8] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by resisting enzymatic hydrolysis.[9]
Complementing the 1,3,4-oxadiazole is the 2-methoxyaniline scaffold. Aniline derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals.[10][11] The methoxy group at the ortho position can influence the molecule's conformation and electronic properties, which in turn can modulate its interaction with biological targets.[12] Notably, the closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial fragment in a number of potent kinase inhibitors, including those targeting VEGFR2, a key receptor in angiogenesis.[13][14][15] This suggests that the 5-substituted-2-methoxyaniline core is a valuable pharmacophore for engaging specific biological pathways.
This technical guide will, therefore, provide a comprehensive overview of this compound, commencing with a proposed synthetic route, delving into its predicted physicochemical and pharmacokinetic properties, and culminating in a discussion of its potential biological activities and therapeutic applications.
Proposed Synthesis: A Strategic Approach
A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway, leveraging established methodologies for the formation of the 1,3,4-oxadiazole ring and the functionalization of the aniline core. The proposed retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for the proposed synthesis.
Step-by-Step Synthetic Protocol
Step 1: Esterification of 4-Methoxy-3-nitrobenzoic acid
-
To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-methoxy-3-nitrobenzoate.
Step 2: Hydrazinolysis of Methyl 4-methoxy-3-nitrobenzoate
-
Dissolve methyl 4-methoxy-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with cold water to precipitate the solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methoxy-3-nitrobenzoyl hydrazide.
Step 3: Formation of the 1,3,4-Oxadiazole Ring
-
Suspend 4-methoxy-3-nitrobenzoyl hydrazide (1.0 eq) in triethyl orthopropionate (5-10 volumes).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and remove the excess triethyl orthopropionate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-methoxy-1-nitrobenzene.
Step 4: Reduction of the Nitro Group
-
Dissolve 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-methoxy-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Physicochemical and Pharmacokinetic Profile (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~233.25 g/mol | Calculated based on the chemical formula C11H11N3O2. |
| LogP | 2.0 - 3.0 | The combination of the relatively lipophilic oxadiazole and ethyl groups with the more polar aniline and methoxy groups suggests a moderate lipophilicity, which is often favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the aniline -NH2) | The primary amine can participate in hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2 nitrogens in the oxadiazole, 1 oxygen in the oxadiazole, 1 oxygen in the methoxy group) | Multiple sites for hydrogen bonding can contribute to target binding affinity and solubility. |
| Metabolic Stability | Likely enhanced compared to ester or amide analogues. | The 1,3,4-oxadiazole ring is resistant to hydrolysis by esterases and amidases, potentially leading to a longer half-life in vivo.[9] |
| Oral Bioavailability | Potentially good | The predicted LogP and molecular weight fall within the ranges typically associated with good oral absorption (Lipinski's Rule of Five). |
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest a rich pharmacological potential. The broad spectrum of activities associated with the 1,3,4-oxadiazole core, combined with the known biological relevance of the 5-substituted-2-methoxyaniline motif, points towards several promising therapeutic areas.
Caption: Predicted biological activities based on structural components.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and histone deacetylases.[4] Furthermore, the 5-(ethylsulfonyl)-2-methoxyaniline scaffold is a known component of VEGFR2 inhibitors, which are crucial in blocking tumor angiogenesis.[13] The bioisosteric replacement of the sulfonyl group with a 1,3,4-oxadiazole ring in our target molecule is a scientifically sound strategy to retain or even enhance this kinase inhibitory activity while potentially improving the overall drug-like properties.
Antimicrobial and Antifungal Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with significant antibacterial and antifungal properties.[5] The incorporation of this heterocycle into the 2-methoxyaniline framework could lead to novel antimicrobial agents with unique mechanisms of action.
Anti-inflammatory and Analgesic Properties
Derivatives of 1,3,4-oxadiazole have also been reported to possess anti-inflammatory and analgesic effects.[5] This suggests that this compound could be a candidate for development as a non-steroidal anti-inflammatory drug (NSAID) or analgesic.
Central Nervous System (CNS) Activity
The structural diversity of 1,3,4-oxadiazole derivatives has also led to their investigation for various CNS activities, including anticonvulsant and antidepressant effects.[3] The physicochemical properties of the target molecule may allow for blood-brain barrier penetration, making it a candidate for neurological drug discovery programs.
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, a thorough analysis of its constituent chemical motifs provides a compelling rationale for its synthesis and biological evaluation. The strategic combination of the metabolically robust and pharmacologically versatile 1,3,4-oxadiazole ring with the privileged 5-substituted-2-methoxyaniline scaffold presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on the proposed synthesis and subsequent screening of this compound across a range of biological assays, particularly in the areas of oncology, infectious diseases, and inflammation. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing chemical entity.
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- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Archiv der Pharmazie.
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- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2012). The Journal of Organic Chemistry.
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- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022).
- Investigating Singly Substituted 2-amino-1,3,4-oxadiazoles as Antibiotic Drug Candid
- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022).
- o-Anisidine (2-Methoxyaniline)
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2021). Molecules.
- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022). Taylor & Francis Online.
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- Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1994). Journal of Medicinal Chemistry.
- BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. (2023). ChemMedChem.
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Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. The compound this compound represents a confluence of privileged scaffolds—the substituted aniline and the 1,3,4-oxadiazole ring. Oxadiazoles are a well-established class of heterocycles known for a wide spectrum of biological activities, while the aniline moiety serves as a versatile synthetic handle for building molecular complexity.[1][2] Therefore, a molecule combining these features is of significant interest to medicinal chemists.
This guide provides a comprehensive, multi-technique spectroscopic protocol for the structural verification and characterization of this compound. We will not merely present data; we will delve into the rationale behind the expected spectral features, synthesizing predictive analysis with established experimental methodology. This document is designed for researchers, analytical scientists, and drug development professionals who require a rigorous, field-proven approach to molecular characterization.
Molecular Blueprint and Predicted Spectroscopic Behavior
Before entering the laboratory, a thorough in-silico analysis of the target molecule is paramount. This predictive step transforms the subsequent analysis from a simple data-gathering exercise into a process of hypothesis testing.
The structure of this compound (CAS No. 954326-01-3) contains several key functionalities that will manifest distinct spectroscopic signatures:
-
A Tri-substituted Benzene Ring: The aromatic protons will appear as a complex multiplet system in the ¹H NMR spectrum, with chemical shifts influenced by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing effect of the oxadiazole ring.
-
A 1,3,4-Oxadiazole Ring: This five-membered heterocycle is aromatic and will contribute to the overall electronic structure and exhibit characteristic signals in ¹³C NMR and IR spectra.
-
An Ethyl Group (-CH₂CH₃): This will produce a classic, easily identifiable triplet and quartet pattern in the ¹H NMR spectrum.
-
Primary Amine (-NH₂) and Methoxy (-OCH₃) Groups: These functional groups will give rise to characteristic signals in both NMR and IR spectroscopy.
Caption: Molecular Structure of the Target Compound.
The Spectroscopic Gauntlet: A Multi-Pronged Approach
No single technique can provide absolute structural proof. True confidence is achieved by integrating data from orthogonal methods. Our workflow is designed as a self-validating system where the results from one experiment corroborate the others.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cartographer
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. For this analysis, we will rely on predictive models based on the known spectral data of close structural analogues, such as 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline and 5-(ethylsulfonyl)-2-methoxyaniline.[3][4]
¹H NMR Spectroscopy
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like those of the -NH₂ group.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted Data & Interpretation:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.7 | m | 2H | Aromatic H (H-4, H-6) | Protons ortho and para to the electron-withdrawing oxadiazole group are deshielded and shifted downfield. The substitution pattern will lead to complex splitting (doublet of doublets or multiplet). |
| ~6.9-7.1 | d | 1H | Aromatic H (H-3) | This proton is ortho to the electron-donating methoxy group and meta to the amine, resulting in an upfield shift relative to the other aromatic protons. |
| ~5.0-5.5 | br s | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is typically broad due to quadrupolar relaxation and exchange. This signal would disappear upon a D₂O shake experiment, confirming its assignment. |
| ~3.9-4.0 | s | 3H | -OCH₃ | Methoxy protons are singlets and appear in a characteristic region. |
| ~2.9-3.0 | q | 2H | -CH₂-CH₃ | The methylene protons are adjacent to the oxadiazole ring and a methyl group, resulting in a quartet (split by the 3 methyl protons). The J-coupling constant should be ~7.6 Hz.[3] |
| ~1.3-1.4 | t | 3H | -CH₂-CH₃ | The terminal methyl protons are split by the two methylene protons into a triplet, with a J-coupling constant matching the quartet.[3] |
¹³C NMR Spectroscopy
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A typical acquisition may require several hundred to a few thousand scans for adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted Data & Interpretation:
| Predicted δ (ppm) | Assignment | Rationale |
| ~165-167 | C=N (Oxadiazole, C-5) | The carbon atom of the oxadiazole ring attached to the ethyl group is highly deshielded.[3] |
| ~163-165 | C=N (Oxadiazole, C-2) | The carbon atom of the oxadiazole ring attached to the aniline ring. Its chemical shift is similar to the other oxadiazole carbon.[3] |
| ~148-150 | Aromatic C-O | The aromatic carbon bonded to the methoxy group is deshielded by the oxygen atom. |
| ~140-142 | Aromatic C-N | The aromatic carbon bonded to the amine group is also significantly affected by the heteroatom. |
| ~110-125 | Aromatic C & CH | The remaining four aromatic carbons will appear in this region. Specific assignments can be made using 2D NMR techniques (HSQC/HMBC), but their presence in this range is a key confirmation. The carbon attached to the oxadiazole will be the most downfield in this group.[3] |
| ~55-57 | -OCH₃ | The methoxy carbon appears in a highly characteristic upfield region.[5] |
| ~19-21 | -CH₂-CH₃ | The methylene carbon of the ethyl group.[3] |
| ~10-12 | -CH₂-CH₃ | The terminal methyl carbon, appearing at a very upfield position.[3] |
Mass Spectrometry (MS): The Molecular Scale
MS provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the method of choice for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion.
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
Predicted Data & Interpretation:
-
Molecular Formula: C₁₁H₁₃N₃O₂
-
Exact Mass: 219.1008
-
Molecular Weight: 219.24 g/mol
-
Expected Molecular Ion: The primary observation should be the protonated molecule [M+H]⁺ at m/z 220.1086.
Proposed Fragmentation Pathway: The fragmentation will provide a fingerprint for the molecule's connectivity. Key bond cleavages can be predicted based on chemical stability.
Caption: A simplified predicted fragmentation pathway for the target molecule.
Infrared (IR) and UV-Visible Spectroscopy: The Functional Group and Electronic Probes
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Protocol:
-
For a solid sample, either mix a small amount with dry KBr powder and press it into a transparent pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands. This is a hallmark of a primary amine.[3] |
| 3000 - 3100 | C-H Aromatic Stretch | Benzene Ring | Weak to medium bands. |
| 2850 - 2980 | C-H Aliphatic Stretch | Ethyl & Methoxy Groups | Medium to strong bands confirming the presence of sp³ hybridized C-H bonds. |
| ~1600 - 1640 | N-H Bend | Primary Amine (-NH₂) | A strong, sharp band. |
| 1500 - 1620 | C=C & C=N Ring Stretch | Aromatic/Heterocycle | Multiple sharp bands characteristic of the conjugated ring systems. The C=N stretch of the oxadiazole is expected in this region.[1][6] |
| 1230 - 1270 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) | A strong, characteristic band. |
| 1020 - 1075 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) | A medium to strong band. The combination of the two C-O stretches is highly indicative of the methoxy group on the aromatic ring. |
UV-Visible Spectroscopy
This technique probes the electronic transitions within the conjugated π-system of the molecule.
Protocol:
-
Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
Predicted Data & Interpretation: The conjugated system, which includes the aniline ring and the 1,3,4-oxadiazole ring, is expected to exhibit strong π-π* transitions. Based on similar aromatic oxadiazole derivatives, a maximum absorption (λ_max) is predicted to be in the range of 280-320 nm .[7][8] This confirms the presence of the extensive conjugated electronic system.
Conclusion: A Self-Validating Structural Dossier
The structural elucidation of this compound is not achieved by a single measurement but by the convergence of evidence from a suite of spectroscopic techniques. The NMR data provides the precise atomic connectivity, the mass spectrum confirms the elemental composition and key structural motifs, and the IR and UV-Vis spectra verify the presence of the correct functional groups and electronic system. Each piece of data interlocks with the others to create a self-validating and unambiguous structural dossier, providing the solid analytical foundation required for advancing a candidate molecule in the drug discovery pipeline.
References
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Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
-
Wong, C. M., et al. (2017). Supplementary Information for Ruthenium-catalyzed reductive amination of aldehydes with amines using B₂(OH)₄/H₂O as a hydride source. Green Chemistry. Retrieved from [Link]
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PubMed. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1][7][8]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. Retrieved from [Link]
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5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline biological activity screening
An In-Depth Technical Guide for the Biological Activity Screening of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Executive Summary
This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, this compound. The molecular architecture of this compound, featuring a 1,3,4-oxadiazole ring linked to a methoxy-substituted aniline, suggests a strong potential for diverse pharmacological activities. The 1,3,4-oxadiazole moiety is a well-established pharmacophore present in numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, aniline derivatives are crucial components in a wide array of therapeutic agents.[4][5] This document provides a logical, cost-effective, and scientifically rigorous screening cascade, beginning with in silico predictive modeling to assess drug-likeness and potential liabilities, followed by a battery of targeted in vitro assays to empirically determine its cytotoxic, antimicrobial, and anti-inflammatory potential. Each proposed step is supported by a clear scientific rationale and detailed, field-proven protocols to ensure reproducibility and trustworthiness of the generated data.
The Scientific Rationale: Deconstructing the Pharmacophore
The decision to screen this compound is predicated on the known biological significance of its constituent chemical scaffolds.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and its bioisosteric relationship to amide and ester groups, contribute to its frequent appearance in bioactive molecules.[6] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular activities.[7][8]
-
The 2-Methoxyaniline Moiety: The substitution pattern on the aniline ring is critical for modulating the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence solubility, membrane permeability, and metabolic stability, while the aniline nitrogen provides a key interaction point for biological targets. Aniline-based structures are integral to many approved drugs, including kinase inhibitors used in oncology.[9][10]
The combination of these two pharmacophores into a single molecule presents a compelling case for a broad-based biological screening to uncover its therapeutic potential.
Phase I: In Silico Predictive Analysis (Pre-Screening)
Expert Rationale: Before committing significant resources to wet-lab experiments, it is judicious to perform computational modeling. In silico screening provides a rapid and cost-effective method to predict the compound's pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and flag potential liabilities that could terminate a drug development program.[11][12] This "fail early, fail cheap" approach prioritizes compounds with a higher probability of success.[13]
ADMET Profile Prediction
This step involves using computational tools to predict the drug-likeness of the target molecule.
Protocol:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Input the structure into a validated web-based platform (e.g., SwissADME, admetSAR 2.0).
-
Initiate the prediction algorithm.
-
Analyze the output, paying close attention to key parameters such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and predicted toxicity (e.g., Ames test).[11][14]
Table 1: Hypothetical In Silico ADMET Prediction Data
| Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical Properties | ||
| Molecular Weight | ~219.24 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. |
| LogP (Lipophilicity) | ~2.5 | Optimal range for membrane permeability and solubility. |
| H-bond Donors | 1 | Complies with Lipinski's Rule (≤5). |
| H-bond Acceptors | 4 | Complies with Lipinski's Rule (≤10). |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Reduced potential for CNS-related side effects. |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this major enzyme. |
| Drug-Likeness | ||
| Lipinski's Rule of 5 | 0 Violations | High probability of being an orally active drug. |
| Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties. |
Phase II: The In Vitro Screening Cascade
Expert Rationale: Following a favorable in silico profile, the compound progresses to in vitro testing. This phase provides empirical evidence of biological activity in controlled cellular and biochemical environments. The chosen assays—cytotoxicity, antimicrobial, and anti-inflammatory—represent the most probable activities based on the compound's chemical structure.
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A Technical Guide to the Discovery and Synthesis of Novel 1,3,4-Oxadiazole Derivatives
Introduction
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][4] Its unique electronic characteristics, particularly its capacity as a hydrogen bond acceptor, contribute to its versatile role in drug design.[4]
The significance of the 1,3,4-oxadiazole core is underscored by its presence in numerous marketed drugs, including the antiviral agent Raltegravir and the anticancer drug Zibotentan.[5][6][7] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antifungal, and antiviral properties.[5][8][9][10] This guide serves as an in-depth technical resource for researchers and drug development professionals, providing a comprehensive overview of foundational and modern synthetic strategies, the rationale behind methodological choices, and their application in the drug discovery process.
Chapter 1: Foundational Synthetic Strategies for the 1,3,4-Oxadiazole Core
The construction of the 1,3,4-oxadiazole ring is a well-established field, yet the choice of synthetic route is critical and depends heavily on the desired substitution pattern, functional group tolerance, and scalability. Three primary strategies form the bedrock of most synthetic campaigns.
The Cornerstone: Cyclodehydration of 1,2-Diacylhydrazines
The most traditional and extensively explored route to 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[4] This method involves the condensation of a carboxylic acid hydrazide with a carboxylic acid (or its activated form, like an acid chloride) to form the key diacylhydrazine intermediate, which is then cyclized.
The choice of dehydrating agent is the critical experimental parameter. Harsh, oxophilic reagents are often employed, necessitating high temperatures.
-
Phosphorus oxychloride (POCl₃): A common and effective reagent, often used as both the solvent and dehydrating agent.[11] Its high reactivity, however, limits its use with sensitive functional groups.
-
Thionyl chloride (SOCl₂): Similar in reactivity to POCl₃, it is also a powerful dehydrating agent.[12]
-
Polyphosphoric acid (PPA) or Sulfuric Acid (H₂SO₄): These strong acids promote cyclization at elevated temperatures but are incompatible with acid-labile groups.[4][12]
The causality behind using these harsh reagents lies in their ability to activate the carbonyl oxygen of the amide, facilitating the intramolecular nucleophilic attack by the second amide's nitrogen, followed by elimination of water to form the stable aromatic oxadiazole ring.
Enhancing Efficiency: One-Pot Approaches from Carboxylic Acids
To streamline the synthetic process, reduce purification steps, and improve overall efficiency, one-pot methodologies have been developed. A notable example involves the direct reaction of a hydrazide with a carboxylic acid using a mild oxidizing and cyclodehydrating agent like trichloroisocyanuric acid (TCCA).[1] This approach avoids the need to isolate the diacylhydrazine intermediate and often proceeds at ambient temperatures, broadening the substrate scope.
Versatility through Oxidative Cyclization of Acylhydrazones
An alternative and highly versatile strategy involves the oxidative cyclization of acylhydrazones, which are readily prepared by condensing an acylhydrazide with an aldehyde. This method is particularly valuable for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles where one substituent originates from an aldehyde. A range of oxidizing agents can effect this transformation, with iodine being a popular choice due to its affordability and moderate reactivity.[9][13] This transition-metal-free approach proceeds via an oxidative C-O bond formation, offering a distinct mechanistic pathway compared to cyclodehydration.[9]
Chapter 2: Advanced and Novel Synthetic Methodologies
The drive for greener, faster, and more efficient chemical processes has led to the adoption of modern technologies and reagents in 1,3,4-oxadiazole synthesis.
Green Chemistry Approaches: Microwave and Mechanochemical Synthesis
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture. The primary advantage is a dramatic reduction in reaction times—from hours to mere minutes—often accompanied by an increase in yield and product purity.[9] This efficiency is particularly beneficial for high-throughput synthesis in drug discovery campaigns.
-
Mechanochemical Synthesis: As an environmentally benign alternative to solvent-based methods, mechanochemistry (e.g., ball milling) initiates reactions through mechanical force.[13] This solvent-free approach minimizes waste and can sometimes lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Modern Reagents for Mild Cyclodehydration
The limitations of harsh dehydrating agents have spurred the development of milder reagents that operate under neutral conditions and at lower temperatures, thus tolerating a wider array of sensitive functional groups.
| Reagent | Typical Conditions | Rationale for Use / Advantage | Yield Range |
| POCl₃ / PPA | Reflux, 80-120 °C | Powerful, inexpensive, classical method | 60-90% |
| Burgess Reagent | Microwave, THF | Mild, neutral conditions for sensitive substrates | 70-95% |
| XtalFluor-E | CH₂Cl₂, Room Temp | High-yielding, mild, efficient for diacylhydrazines | 75-95%[1] |
| TCCA | Room Temp | One-pot from acid & hydrazide, mild conditions | 70-90%[1] |
| HATU / Burgess | CH₂Cl₂, 0 °C to RT | Direct cyclization from carboxylic acids | 70-93%[1] |
| Iodine (I₂) | K₂CO₃, DMSO | Metal-free oxidative cyclization from acylhydrazones | 65-90%[9][13] |
Table 1: Comparison of selected reagents for 1,3,4-oxadiazole synthesis.
The causality for the effectiveness of reagents like the Burgess reagent or XtalFluor-E lies in their ability to selectively activate the carbonyl oxygen under neutral conditions, creating a good leaving group and facilitating intramolecular cyclization without the need for strong acids or high heat.[1][9]
Chapter 3: Application in Drug Discovery: A Focus on Anticancer Agents
The true value of a synthetic methodology is realized in its application. The development of 1,3,4-oxadiazole derivatives as anticancer agents provides an excellent case study.
The 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a key pharmacophore in a multitude of anticancer agents, acting through diverse mechanisms.[14][15] These include the inhibition of crucial enzymes like histone deacetylases (HDACs) and various protein kinases, as well as the disruption of growth factor signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR).[7][14][16] Its rigid, planar structure serves as an effective scaffold to orient functional groups for optimal interaction with target binding sites.[14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents at the 2- and 5-positions of the oxadiazole ring is fundamental to optimizing biological activity. The analysis of these structure-activity relationships (SAR) guides the design of more potent and selective drug candidates. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles tested against the A549 human lung cancer cell line, specific substitutions were found to dramatically enhance cytotoxicity.
| Compound ID | R¹ (at C5) | R² (at C2) | IC₅₀ (μM) on A549 Cells |
| 4f | 2-acetamidophenoxymethyl | N-(4-chlorophenyl)acetamido-thio | 1.59[16] |
| 4h | 2-acetamidophenoxymethyl | N-(4-fluorophenyl)acetamido-thio | <0.14[16] |
| 4i | 2-acetamidophenoxymethyl | N-(4-methoxyphenyl)acetamido-thio | 7.48[16] |
| 4k | 2-acetamidophenoxymethyl | N-(p-tolyl)acetamido-thio | 4.19[16] |
| Cisplatin | (Reference Drug) | - | 10.07[16] |
Table 2: Example SAR data for 1,3,4-oxadiazole derivatives against the A549 lung cancer cell line.[16]
This data clearly demonstrates that a small change, such as substituting a chloro group (4f) with a fluoro group (4h) on the phenyl ring at the C2 position, can lead to a more than 10-fold increase in potency. This insight is invaluable for guiding the next round of synthesis in a lead optimization campaign.
Chapter 4: Experimental Protocols & Characterization
The trustworthiness of synthetic work relies on robust, reproducible protocols. The following are representative, step-by-step methodologies for the foundational strategies discussed.
Protocol 4.1: Classical Synthesis via Cyclodehydration using POCl₃[11]
-
Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a carboxylic acid hydrazide and a carboxylic acid.
-
Step 1 (Formation of Diacylhydrazine - if not pre-formed): To a solution of carboxylic acid hydrazide (1.0 eq) in pyridine, add the desired acid chloride (1.1 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 4-6 hours. Monitor by TLC. Upon completion, pour the mixture into ice-cold water. Filter the resulting precipitate, wash with water, and dry.
-
Step 2 (Cyclodehydration): Add the crude 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 vol).
-
Step 3: Heat the mixture under reflux for 5-7 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Step 5: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Step 6: Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Step 7 (Purification): Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 4.2: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone[9]
-
Objective: To synthesize a 2,5-disubstituted 1,3,4-oxadiazole from an aldehyde and a carboxylic acid hydrazide.
-
Step 1 (Acylhydrazone Formation): Dissolve the carboxylic acid hydrazide (1.0 eq) and the corresponding aldehyde (1.0 eq) in ethanol. Add a catalytic amount of acetic acid (2-3 drops).
-
Step 2: Stir the mixture at room temperature for 2-4 hours. The formation of the acylhydrazone often results in a precipitate. Monitor by TLC. Filter the solid, wash with cold ethanol, and dry.
-
Step 3 (Oxidative Cyclization): To a solution of the acylhydrazone (1.0 eq) in a solvent like DMSO, add potassium carbonate (K₂CO₃, 2.0 eq) and iodine (I₂, 1.5 eq).
-
Step 4: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours, monitoring by TLC.
-
Step 5: After cooling, pour the reaction mixture into cold water and decolorize the excess iodine with a 10% sodium thiosulfate (Na₂S₂O₃) solution.
-
Step 6: Collect the resulting solid by filtration, wash with water, and dry.
-
Step 7 (Purification): Purify the crude product by column chromatography on silica gel or by recrystallization.
Structural Characterization
Confirmation of the 1,3,4-oxadiazole ring formation is achieved through standard spectroscopic techniques.
-
¹H NMR: The key confirmation is the disappearance of the two N-H protons from the diacylhydrazine starting material (typically broad singlets > 9.0 ppm). Aromatic protons on the substituents will appear in the expected regions (7.0-8.5 ppm).
-
¹³C NMR: The two carbons of the oxadiazole ring (C2 and C5) are highly deshielded and typically appear at ~155-165 ppm.[16]
-
IR Spectroscopy: Look for the disappearance of N-H stretching bands (~3200 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹) from the hydrazide precursor, and the appearance of C=N stretching (~1600 cm⁻¹) and C-O-C stretching (~1070 cm⁻¹) characteristic of the oxadiazole ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target oxadiazole.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a cornerstone of modern drug discovery due to its favorable physicochemical properties and broad biological relevance. The successful synthesis of novel derivatives hinges on a rational selection of methodology. While classical cyclodehydration methods remain powerful tools, modern approaches utilizing microwave assistance, mechanochemistry, and milder reagents offer significant advantages in terms of efficiency, substrate scope, and environmental impact. As demonstrated in the pursuit of new anticancer agents, a synergistic approach combining efficient synthetic strategies with rigorous SAR analysis is the most effective path toward the discovery of novel and potent therapeutic candidates. The continued innovation in synthetic chemistry will undoubtedly expand the therapeutic potential of this remarkable heterocyclic core.
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Goksen, U. S., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
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Shaik, F., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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Patil, S. B., et al. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
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Sama, S., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Li, X., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry. Available at: [Link]
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Ng, Y. X. (2020). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Available at: [Link]
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Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2014). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy. Available at: [Link]
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Husain, A., et al. (2015). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica. Available at: [Link]
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IJNRD. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. Available at: [Link]
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Movassaghi, M., & Donnelly, A. C. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Nature Communications. Available at: [Link]
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Nayak, S., et al. (2022). 1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships. Results in Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Initial Characterization of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive initial characterization of the novel chemical entity, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. The document outlines a strategic approach to the synthesis and a detailed multi-technique analysis essential for establishing the compound's identity, purity, and fundamental physicochemical properties. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical matter, particularly within the realm of medicinal chemistry and drug discovery. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.
Introduction: The Scientific Rationale
The convergence of the 1,3,4-oxadiazole scaffold with a methoxyaniline moiety in this compound presents a compelling case for its investigation as a potential lead compound in drug discovery programs. The 1,3,4-oxadiazole ring is a well-established pharmacophore, known to be a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
The methoxy group, strategically positioned on the aniline ring, can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for target engagement.[4] The aniline functional group itself is a versatile synthetic handle, allowing for further structural modifications to explore structure-activity relationships (SAR).[5][6][7] The initial characterization of this molecule is therefore a critical first step in unlocking its therapeutic potential.
Synthesis and Purification: A Proposed Pathway
A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available starting materials. The rationale for this multi-step synthesis is based on established and reliable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N'-(propanoyl)-4-methoxy-3-nitrobenzohydrazide
-
To a solution of 4-methoxy-3-nitrobenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propionohydrazide (1.0 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene
-
To the crude N'-(propanoyl)-4-methoxy-3-nitrobenzohydrazide from the previous step, add phosphorus oxychloride (POCl3) (5-10 eq) slowly at 0 °C.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To a solution of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1-methoxy-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product. Further purification can be achieved by recrystallization.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential to confirm the chemical structure and assess the purity of the synthesized compound.
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Methodological & Application
Application Notes and Protocols: In Vitro Characterization of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Introduction: Unveiling the Bioactivity of a Novel Oxadiazole Derivative
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline represents a novel structure within this class, and elucidating its mechanism of action is crucial for any future therapeutic development.
A critical consideration in drug development is the interaction of new chemical entities with xenobiotic metabolism pathways. The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of several drug-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[4] Modulation of the AHR pathway or direct inhibition of CYP enzymes can lead to significant drug-drug interactions and toxicity, including drug-induced liver injury (DILI).[5] Therefore, an initial assessment of a compound's effect on this pathway is a cornerstone of preclinical safety and efficacy profiling.
These application notes provide a two-tiered in vitro approach to characterize the activity of this compound. We will first assess its potential to modulate the AHR signaling pathway using a cell-based reporter assay. Subsequently, we will directly measure its inhibitory effect on the primary AHR-regulated enzyme, CYP1A1, using the highly sensitive 7-ethoxyresorufin-O-deethylase (EROD) enzymatic assay.
Principle of the Assays
AHR Activation/Antagonism Assay
This assay utilizes a mammalian cell line (e.g., murine hepatoma H1G1.1c3 or human HepG2) stably transfected with a reporter plasmid.[6] The plasmid contains a promoter with multiple Xenobiotic Response Elements (XREs) upstream of a reporter gene, typically luciferase. When an AHR agonist binds to the receptor, the complex translocates to the nucleus and binds to the XREs, driving the expression of the reporter gene. The resulting luminescence is proportional to the level of AHR activation. To test for antagonism, cells are co-incubated with a known AHR agonist and the test compound. A reduction in the luminescent signal indicates that the test compound is inhibiting AHR activation.[4]
CYP1A1 EROD Inhibition Assay
The EROD assay is a direct measure of CYP1A1 enzymatic activity.[7][8] It uses the substrate 7-ethoxyresorufin, a non-fluorescent molecule that is O-deethylated by CYP1A1 to form the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to CYP1A1 activity. This assay is typically performed using human liver microsomes, which are rich in CYP enzymes and provide a physiologically relevant system.[9] By measuring the change in fluorescence in the presence of this compound, we can determine its half-maximal inhibitory concentration (IC50).[10][11]
Tier 1 Protocol: AHR Ligand Profiling via Reporter Gene Assay
This protocol determines if the test compound acts as an agonist or antagonist of the Aryl Hydrocarbon Receptor.
Materials and Reagents
-
H1G1.1c3 or similar AHR-responsive reporter cell line
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or other known AHR agonist
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Experimental Workflow
Caption: Workflow for the AHR reporter gene assay.
Step-by-Step Protocol
-
Cell Seeding: Seed H1G1.1c3 cells into white, clear-bottom 96-well plates at a density of 2 x 10⁴ cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in cell culture medium. For antagonist mode, also prepare a solution of a known AHR agonist (e.g., 1 nM TCDD).
-
Cell Treatment:
-
Agonist Mode: Remove the old medium and add the medium containing serial dilutions of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Antagonist Mode: Remove the old medium and add the medium containing a fixed concentration of AHR agonist plus serial dilutions of the test compound. Include a positive control (agonist only) and a vehicle control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by subtracting the background (vehicle control).
-
For agonist mode, plot luminescence against the log of the test compound concentration to determine the EC50.
-
For antagonist mode, plot the percent inhibition (relative to the agonist-only control) against the log of the test compound concentration to determine the IC50.
-
Tier 2 Protocol: Direct CYP1A1 Inhibition via EROD Assay
This protocol directly quantifies the inhibitory potential of the test compound on CYP1A1 enzyme activity.
Materials and Reagents
-
Human Liver Microsomes (pooled donor)
-
Phosphate Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
7-Ethoxyresorufin (Substrate)
-
Resorufin (Standard)
-
NADPH (Cofactor)
-
This compound (Test Compound)
-
α-Naphthoflavone (Positive Control Inhibitor)
-
Acetonitrile (Stopping Solution)
-
Black 96-well plates
-
Fluorometric microplate reader (Excitation: ~530-570 nm, Emission: ~580-590 nm)[12]
Data Presentation: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| 7-Ethoxyresorufin | 2 mM | 1-2 µM | DMSO |
| Resorufin Standard | 2 mM | 0.1-1000 nM | DMSO |
| NADPH | 100 mM | 1 mM | Buffer |
| Human Liver Microsomes | 20 mg/mL | 0.2 mg/mL | Buffer |
| Test Compound | 10 mM | 0.01 - 100 µM | DMSO |
| α-Naphthoflavone | 1 mM | 0.001 - 10 µM | DMSO |
Experimental Workflow
Caption: Workflow for the microsomal EROD assay.
Step-by-Step Protocol
-
Standard Curve: Prepare a resorufin standard curve (e.g., 0 to 1000 nM) in the assay buffer with the stopping solution.
-
Reaction Mixture Preparation: In a black 96-well plate, add the following to each well:
-
Phosphate buffer.
-
Human liver microsomes (final concentration ~0.2 mg/mL).
-
Serial dilutions of the test compound or vehicle (DMSO).
-
7-Ethoxyresorufin (final concentration ~1-2 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).
-
Incubation: Incubate for 10-20 minutes at 37°C.[13] The reaction time should be within the linear range, which may require prior optimization.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Fluorescence Measurement: Read the plate on a fluorometric microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Use the resorufin standard curve to convert fluorescence units to pmol of product formed.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness and Self-Validation
To ensure the integrity of the results, each assay must include a system of internal controls.
-
AHR Reporter Assay:
-
Positive Control: A known potent agonist (e.g., TCDD) must be run in a full dose-response curve to confirm cell responsiveness and determine its EC50, which should fall within the historically accepted range for the cell line.
-
Negative Control: A vehicle control (e.g., 0.1% DMSO) establishes the baseline signal.
-
Antagonist Control: A known antagonist (e.g., CH223191) should be used to validate the antagonist-mode assay.[4]
-
-
EROD Assay:
-
Positive Control: A known CYP1A1 inhibitor (e.g., α-naphthoflavone) must be run to generate a standard IC50 value, ensuring the assay is performing correctly.
-
Negative Control: A no-cofactor (minus NADPH) control must be included to account for any non-enzymatic conversion or background fluorescence.
-
Linearity Check: The reaction should be demonstrated to be linear with respect to time and microsomal protein concentration.
-
Conclusion and Forward Outlook
The described protocols provide a robust, tiered framework for the initial in vitro characterization of this compound. By first identifying its potential to interact with the AHR signaling pathway and then quantifying its direct effect on CYP1A1, researchers can gain critical insights into its bioactivity and potential for drug-drug interactions. Positive results in these assays (i.e., significant AHR modulation or potent CYP1A1 inhibition) would warrant further investigation, including testing against other CYP isoforms and progression into more complex cell-based models of toxicity and efficacy.
References
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Takagi, M., et al. (2020). Association of CYP1A1 and CYP1B1 inhibition in in vitro assays with drug-induced liver injury. PubMed. Available at: [Link]
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Protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Available at: [Link]
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Li, Y., et al. (2020). Recent advances in the development of AHR antagonists in immuno-oncology. PMC. Available at: [Link]
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ResearchGate. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) | Request PDF. Available at: [Link]
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Murray, I. A., et al. (2014). In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. National Institutes of Health. Available at: [Link]
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University of California, Davis. EROD assay protocol. Available at: [Link]
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Protocols.io. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay) [French]. Available at: [Link]
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Kamal, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. Available at: [Link]
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Taha, M., et al. (2020). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Institutes of Health. Available at: [Link]
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Sławiński, J., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]
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Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Available at: [Link]
-
Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Available at: [Link]
-
Taha, M., et al. (2017). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Taylor & Francis Online. Available at: [Link]
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S-Y., et al. (2019). Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants. National Institutes of Health. Available at: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available at: [Link]
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Application Notes & Protocols for Cell-Based Assays Using 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry.[1][2] This five-membered ring system, containing one oxygen and two nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[3][4][5][6] The biological efficacy of these compounds is often attributed to the –N=C-O– moiety, which can participate in various biological interactions.[1]
This document provides detailed protocols for the initial characterization of a novel 1,3,4-oxadiazole derivative, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline (hereafter referred to as OX-EA), in cell-based assays. Given the established anticancer and anti-inflammatory potential of this chemical class, we will focus on two fundamental screening assays: a cell viability assay to determine antiproliferative activity and a nitric oxide production assay to assess anti-inflammatory effects.
Part 1: Antiproliferative Activity Assessment using a Resazurin-Based Viability Assay
Principle of the Assay
The resazurin (also known as AlamarBlue®) assay is a widely used colorimetric method to quantify cell viability and proliferation. The assay is based on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. This reduction is carried out by mitochondrial reductases. The intensity of the resulting color or fluorescence is directly proportional to the number of viable cells. This assay is a reliable and sensitive method to determine the cytotoxic or cytostatic effects of a test compound on a cell population.
Experimental Workflow: Antiproliferative Assay
Caption: Workflow for the resazurin-based cell viability assay.
Detailed Protocol
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
OX-EA compound
-
DMSO (cell culture grade)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]
-
Include wells for "cells only" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of OX-EA (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of OX-EA. Add medium with the corresponding percentage of DMSO to the vehicle control wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis and Interpretation
-
Subtract the blank (medium only) reading from all other readings.
-
Calculate the percentage of cell viability for each concentration of OX-EA using the following formula: % Viability = (Reading of Treated Cells / Reading of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value, which is the concentration of OX-EA that inhibits cell viability by 50%.
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| Hypothetical IC₅₀ of OX-EA | 8.5 µM |
| Positive Control (e.g., Doxorubicin) | 0.5 µM |
Part 2: Anti-Inflammatory Activity via Nitric Oxide Inhibition Assay
Principle of the Assay
Inflammation is a key biological process, and its dysregulation is implicated in numerous diseases. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is catalyzed by inducible nitric oxide synthase (iNOS). This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages (e.g., RAW 264.7 cell line). The amount of NO produced is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Hypothesized Signaling Pathway
Caption: Potential inhibition of the LPS-induced NO production pathway by OX-EA.
Detailed Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
OX-EA compound and a positive control (e.g., Dexamethasone)
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium Nitrite (NaNO₂) standard
-
96-well clear plates
Procedure:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare dilutions of OX-EA in medium. Pre-treat the cells by adding 50 µL of the compound dilutions for 1-2 hours before stimulation.
-
Stimulate the cells by adding 50 µL of LPS solution to achieve a final concentration of 1 µg/mL. Include wells with cells + medium (negative control) and cells + LPS + vehicle (positive control).
-
Incubate the plate for 24 hours.
-
-
Griess Reagent Assay:
-
Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution of sodium nitrite in the culture medium.
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Concurrent Viability Check:
-
It is crucial to ensure that the observed reduction in NO is not due to cytotoxicity. Perform a resazurin or MTT assay on the remaining cells in the original plate, as described in Part 1.
-
Data Analysis and Interpretation
-
Use the standard curve to calculate the concentration of nitrite in each sample.
-
Calculate the percentage of NO inhibition for each concentration of OX-EA: % Inhibition = 100 - [ (Nitrite in Treated Sample / Nitrite in LPS Control) * 100 ]
-
Plot the % Inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Correlate the NO inhibition data with the cell viability data. A potent anti-inflammatory compound will significantly inhibit NO production at non-toxic concentrations.
| Parameter | Example Value |
| Cell Line | RAW 264.7 |
| LPS Concentration | 1 µg/mL |
| Treatment Duration | 24 hours |
| Hypothetical IC₅₀ of OX-EA for NO Inhibition | 12.2 µM |
| Viability at IC₅₀ | >90% |
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. The inclusion of positive and negative controls is essential for validating assay performance. For instance, in the antiproliferation assay, a known cytotoxic drug like Doxorubicin serves as a positive control. In the NO assay, the LPS-only wells confirm cell responsiveness, while a known anti-inflammatory agent like Dexamethasone validates the inhibition measurement. Furthermore, performing a concurrent viability test in the anti-inflammatory assay is a critical step to distinguish true anti-inflammatory effects from general cytotoxicity.
Conclusion
The provided application notes offer a robust framework for the initial in vitro characterization of This compound (OX-EA) . Based on the broad bioactivity of the 1,3,4-oxadiazole class of compounds, these assays for antiproliferative and anti-inflammatory activity represent logical first steps in a drug discovery cascade. Positive results from these screens would warrant further investigation into the compound's mechanism of action, target identification, and evaluation in more complex biological systems.
References
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Verma, A., Joshi, N., & Singh, D. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 5(4), 183-189. Available at: [Link]
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Bhat, K. S., & Kumar, A. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-10. Available at: [Link]
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Bollikolla, H. B., & Murthy, D. K. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
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ResearchGate. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(21), 7499. Available at: [Link]
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Lelyukh, M., & Zięba, A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(1), 622-666. Available at: [Link]
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Toloo, F., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16395. Available at: [Link]
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Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 7(5), 799-809. Available at: [Link]
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Mishra, P., et al. (1992). Pharmacological screening of few new 2-(substituted acetyl) amino-5-alkyl-1,3,4-oxadiazoles. Indian Journal of Physiology and Pharmacology, 36(4), 247-250. Available at: [Link]
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Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 116900. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[1][3][4]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 67, 321-328. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8501. Available at: [Link]
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Application Notes and Protocols for Preclinical Evaluation of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Introduction
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, anticancer, and anticonvulsant properties. The novel compound, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, as a member of this class, presents a promising candidate for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the initial preclinical evaluation of this compound. The protocols outlined herein are designed to provide a robust framework for assessing its potential efficacy across these three key therapeutic areas.
PART 1: Rationale for Animal Model Selection
Given the nascent stage of research on this compound, a multi-faceted screening approach is recommended. The choice of animal models is predicated on the well-established pharmacological profile of the 1,3,4-oxadiazole class of compounds. The following sections detail the rationale for selecting specific models for anti-inflammatory, anticancer, and anticonvulsant activities.
Anti-Inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammatory model suitable for the initial screening of novel anti-inflammatory agents.[1] For assessing activity in a chronic inflammatory setting, the adjuvant-induced arthritis model in rats is a well-established paradigm that shares several pathological features with human rheumatoid arthritis.[2]
Anticancer Activity
The evaluation of a potential anticancer agent requires in vivo models that can assess its effect on tumor growth. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research, allowing for the assessment of a compound's efficacy against human-derived tumors.[3][4] To evaluate the interplay of the compound with a competent immune system, syngeneic models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are invaluable.[5][6]
Anticonvulsant Activity
To investigate the potential of this compound in managing seizures, two standard preclinical models are proposed. The Maximal Electroshock (MES) test is a reliable model for identifying agents that can prevent the spread of seizures.[7][8] The Pentylenetetrazol (PTZ)-induced seizure model is used to screen for compounds that can raise the seizure threshold.[9][10]
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Preliminary Studies
Before embarking on efficacy studies, it is crucial to conduct preliminary pharmacokinetic (PK) and acute toxicity assessments to determine appropriate dosing regimens and to ensure the safety of the compound.
Objective: To determine the acute oral toxicity of the test compound.
Protocol:
-
Animals: Use healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains).[11]
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and free access to food and water, except for a brief fasting period before dosing.
-
Dosing:
-
Administer the test compound orally by gavage.[12]
-
Start with a dose of 2000 mg/kg in a group of three animals.[13]
-
If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.[14]
-
If mortality occurs, proceed with a stepwise procedure using lower fixed doses (e.g., 300 mg/kg) in new groups of three animals until the dose that causes no mortality is identified.[13]
-
-
Observation: Observe animals closely for clinical signs of toxicity and mortality for at least 14 days.[12]
-
Data Analysis: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Note the onset, duration, and severity of these signs.
Objective: To determine the basic pharmacokinetic profile of the test compound.
Protocol:
-
Animals: Use male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).[15][16]
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.[17]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[18]
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Anti-Inflammatory Models
Objective: To evaluate the acute anti-inflammatory activity of the test compound.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally one hour before carrageenan injection.[1]
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1][19]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Objective: To evaluate the therapeutic effect of the test compound in a chronic model of inflammation.
Protocol:
-
Animals: Use male Lewis or Sprague-Dawley rats.
-
Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.[2][20]
-
Treatment: Begin treatment with the test compound (at selected doses based on acute studies) on day 8 post-adjuvant injection and continue daily for a specified period (e.g., 21 days).[21]
-
Assessment:
-
Measure paw volume of both hind paws at regular intervals.
-
Score the severity of arthritis based on a visual scoring system (0-4 scale).[22]
-
At the end of the study, collect blood for hematological and biochemical analysis and perform histopathological examination of the joints.
-
-
Data Analysis: Compare the changes in paw volume, arthritis score, and histopathological findings between the treated and control groups.
Anticancer Models
Objective: To assess the in vivo anticancer efficacy of the test compound against a human cancer cell line.
Protocol:
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice).[3]
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a breast, colon, or lung cancer cell line).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with a basement membrane matrix like Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23] Administer the test compound and vehicle according to a predetermined schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Objective: To evaluate the anticancer activity of the test compound in an immunocompetent host.
Protocol:
-
Animals: Use an inbred mouse strain (e.g., C57BL/6 or BALB/c).[24]
-
Cell Line: Use a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice).[25]
-
Procedure: Follow a similar procedure for tumor implantation, treatment, and measurement as described for the xenograft model.
-
Immune Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.[5]
-
Data Analysis: Assess tumor growth inhibition and, if applicable, changes in the tumor immune microenvironment.
Anticonvulsant Models
Objective: To assess the ability of the test compound to prevent seizure spread.
Protocol:
-
Animals: Use male Swiss albino mice.
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the electroshock.
-
Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Objective: To evaluate the ability of the test compound to raise the seizure threshold.
Protocol:
-
Animals: Use male Swiss albino mice.
-
Procedure:
-
Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection.
-
Inject a sub-convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in control animals.[9][26]
-
Observe the mice for the onset and severity of seizures, typically for 30 minutes.[10] Seizures can be scored using a standardized scale (e.g., Racine scale).[9]
-
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from clonic seizures or significantly delays their onset.
PART 3: Data Presentation and Visualization
Data Summary Tables
Table 1: Representative Data for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.20 ± 0.10 | - |
| Positive Control | 10 | 0.45 ± 0.05 | 62.5 |
| Test Compound | 10 | 0.95 ± 0.08 | 20.8 |
| Test Compound | 30 | 0.70 ± 0.06 | 41.7 |
| Test Compound | 100 | 0.50 ± 0.04 | 58.3 |
Table 2: Representative Data for Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| Positive Control | X | 450 ± 50 | 70 |
| Test Compound | Y | 900 ± 100 | 40 |
| Test Compound | Z | 600 ± 80 | 60 |
Diagrams
Diagram 1: Experimental Workflow for In Vivo Efficacy Screening
Caption: Workflow for preclinical evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chondrex.com [chondrex.com]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. fda.gov [fda.gov]
- 17. biotechfarm.co.il [biotechfarm.co.il]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 23. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 24. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 25. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 26. mdpi.com [mdpi.com]
Application Note: Analytical Strategies for the Detection and Characterization of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Abstract
This document provides a comprehensive technical guide detailing analytical methodologies for the detection, quantification, and characterization of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. As a molecule combining a substituted aniline core with an oxadiazole heterocycle, robust and validated analytical techniques are paramount for its progression through research and development pipelines. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols for chromatographic separation and spectroscopic identification. The methodologies are grounded in established principles for the analysis of aromatic amines and oxadiazole-containing compounds, with a strong emphasis on method validation in accordance with ICH guidelines to ensure data integrity and reliability.
Introduction: The Analytical Imperative
This compound is a small molecule featuring a primary aromatic amine and a 1,3,4-oxadiazole moiety. The oxadiazole ring is a bioisostere for esters and amides, often incorporated into medicinal chemistry programs to enhance metabolic stability and modulate physicochemical properties. The primary aromatic amine is a key functional group that can be a precursor for further synthesis or a critical pharmacophore.
Given these structural features, the development of precise and accurate analytical methods is not merely a procedural step but a foundational requirement for any meaningful scientific investigation. Whether for assessing purity, determining concentration in biological matrices, or monitoring reaction kinetics, a well-characterized analytical method is indispensable. This guide outlines two primary analytical approaches: reversed-phase high-performance liquid chromatography (RP-HPLC) for quantification and a suite of spectroscopic techniques for structural confirmation. All protocols are presented with an emphasis on the underlying scientific principles and adherence to international validation standards.[1][2][3]
Part 1: Chromatographic Quantification
Chromatographic methods are the cornerstone for the quantitative analysis of small molecules in complex mixtures. The polarity and structural elements of this compound make it an ideal candidate for analysis by RP-HPLC with UV detection and by the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
RP-HPLC is a robust and widely accessible technique for purity assessment and quantification. The method's principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic nature of the target compound suggests strong UV absorbance, making UV detection a suitable choice.
Caption: Workflow for HPLC-UV quantification.
1. Materials and Reagents:
- This compound (Reference Standard)
- Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Water, HPLC Grade or Milli-Q
- Orthophosphoric Acid (OPA) or Formic Acid (for mobile phase modification)
- 0.45 µm syringe filters
2. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Promosil).[4]
3. Preparation of Solutions:
- Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.[4]
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% OPA in WaterB: Acetonitrile | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B | A gradient is essential to elute the compound in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 40°C | Elevated temperature can improve peak symmetry and reduce viscosity.[4] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection λ | 235 nm | Based on typical absorbance maxima for similar oxadiazole derivatives.[4] A full scan (200-400 nm) with a DAD is recommended to determine the optimal wavelength. |
5. Data Analysis:
- Integrate the peak area of the analyte.
- Construct a calibration curve by plotting the peak area against the concentration of the working standards.
- Perform a linear regression analysis on the calibration curve. The R² value should be >0.99 for a linear relationship.
- Determine the concentration of unknown samples using the regression equation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice. This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for highly specific detection using Multiple Reaction Monitoring (MRM).[5][6]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Application Note & Synthesis Protocol: A Validated Pathway for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, a valuable heterocyclic building block for drug discovery and materials science. The 1,3,4-oxadiazole motif is a well-established bioisostere for ester and amide functionalities, prized for its metabolic stability and ability to participate in hydrogen bonding. This protocol outlines a robust three-step synthetic sequence commencing from the commercially available 4-methoxy-3-nitrobenzoic acid. The methodology involves the formation of a key benzohydrazide intermediate, subsequent dehydrative cyclization to construct the 1,3,4-oxadiazole ring, and a final, clean reduction of a nitro group to yield the target aniline. Each step is detailed with expert rationale for reagent choice and reaction conditions, ensuring reproducibility and high purity of the final compound.
Introduction and Synthetic Strategy
The target compound, this compound, incorporates several key pharmacophoric elements: a 2,5-disubstituted 1,3,4-oxadiazole core, a methoxy-substituted aniline, and an ethyl group. This combination of features makes it an attractive scaffold for library synthesis in medicinal chemistry, particularly for kinase inhibitors and other targeted therapies where related structures have shown significant activity.
The synthetic strategy is designed for efficiency and scalability, proceeding through a logical sequence that isolates stable intermediates. The overall pathway is depicted below.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target aniline from 4-methoxy-3-nitrobenzoic acid.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | CAS Number | Notes |
| 4-Methoxy-3-nitrobenzoic acid | Sigma-Aldrich | 89-41-8 | Starting material |
| Thionyl Chloride (SOCl₂) | Sigma-Aldrich | 7719-09-7 | Use fresh, handle in a fume hood |
| Hydrazine monohydrate (64-65%) | Sigma-Aldrich | 7803-57-8 | Toxic and corrosive |
| Propionyl Chloride | Sigma-Aldrich | 79-03-8 | Corrosive , handle in a fume hood |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | 10025-87-3 | Toxic and corrosive , reacts violently with water |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Sigma-Aldrich | 636-97-5 | Reducing agent |
| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Solvent |
| Methanol | Fisher Scientific | 67-56-1 | Solvent |
| Ethyl Acetate | Fisher Scientific | 141-78-6 | Solvent for extraction & TLC |
| Hexanes | Fisher Scientific | 110-54-3 | Solvent for extraction & TLC |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | Drying agent |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitrobenzohydrazide
Principle: Carboxylic acids are first converted to a more reactive species, an acid chloride, using thionyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic hydrazine to form the stable hydrazide product. An alternative, common route involves esterification followed by reaction with hydrazine. The acid chloride route is chosen here for its typically faster reaction times.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol) in thionyl chloride (30 mL, 411 mmol).
-
Heat the mixture to reflux at 80°C for 3 hours. The solid will dissolve as it converts to the acid chloride.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive.
-
To the resulting crude acid chloride, add 100 mL of tetrahydrofuran (THF) and cool the flask in an ice bath to 0°C.
-
In a separate beaker, prepare a solution of hydrazine monohydrate (7.6 mL, 152 mmol) in 50 mL of THF.
-
Add the hydrazine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 4-methoxy-3-nitrobenzohydrazide as a pale yellow solid.
Expected Yield: 85-95%.
Step 2: Synthesis of 2-Ethyl-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole
Principle: This step involves a two-stage, one-pot process. First, the hydrazide is acylated with propionyl chloride. The resulting diacylhydrazine intermediate is then subjected to dehydrative cyclization using phosphorus oxychloride (POCl₃) to form the stable aromatic 1,3,4-oxadiazole ring. POCl₃ is a highly effective dehydrating agent for this class of transformation.
Procedure:
-
To a 100 mL round-bottom flask, add 4-methoxy-3-nitrobenzohydrazide (5.0 g, 23.7 mmol) and cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (20 mL) while stirring. Caution: This is a highly reactive and corrosive reagent. Perform this in a well-ventilated fume hood.
-
To this cooled suspension, add propionyl chloride (2.5 mL, 28.4 mmol) dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux at 110°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-Ethyl-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole as a crystalline solid.
Expected Yield: 70-80%.
Step 3: Synthesis of this compound
Principle: The final step is the reduction of the aromatic nitro group to an aniline. Tin(II) chloride in an acidic medium (generated in situ with HCl from the reagent in ethanol) is a classic and highly reliable method for this transformation, well-tolerated by the oxadiazole ring. Alternative methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using sodium sulfide, which can also be effective.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Ethyl-5-(4-methoxy-3-nitrophenyl)-1,3,4-oxadiazole (4.0 g, 15.2 mmol) in absolute ethanol (100 mL).
-
To this solution, add tin(II) chloride dihydrate (17.1 g, 75.9 mmol).
-
Heat the mixture to reflux at 80°C for 4 hours. The solution will become clear. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.
-
Basify the solution to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A thick, white precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (Eluent: 30-40% Ethyl Acetate in Hexanes) to afford this compound as a solid.
Expected Yield: 75-85%.
Workflow and Characterization
General Experimental Workflow
Caption: Standard operational workflow for each synthetic step.
Anticipated Product Characterization Data
| Compound | M.W. (g/
Application Note: Investigating the Anti-Cancer Potential of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline as a Putative Tubulin Polymerization Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology.
Disclaimer: This document provides a hypothetical framework for the investigation of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline based on the known anti-cancer activities of the 1,3,4-oxadiazole chemical scaffold. The experimental data presented herein is illustrative and intended to guide potential research directions.
Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold in Oncology
The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] Derivatives incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[2] Mechanistically, these compounds have been shown to target several key pathways in cancer progression, such as receptor tyrosine kinases, histone deacetylases, and, notably, the microtubule network.[3][4]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer chemotherapy.[5] Several classes of 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[6]
This application note outlines a putative research program for This compound (herein referred to as OXA-E2M), a novel compound featuring the 1,3,4-oxadiazole core. We hypothesize that OXA-E2M acts as a tubulin polymerization inhibitor and present a comprehensive guide for its preclinical evaluation, from initial cytotoxicity screening to in vivo efficacy studies.
Hypothesized Mechanism of Action
Based on structure-activity relationships of similar 1,3,4-oxadiazole compounds, we propose that OXA-E2M inhibits cancer cell proliferation by directly interacting with tubulin heterodimers.[3][4] This interaction is predicted to disrupt microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade. The proposed signaling pathway is illustrated below.
Figure 1: Proposed Mechanism of Action for OXA-E2M. OXA-E2M is hypothesized to inhibit tubulin polymerization, leading to G2/M arrest and induction of apoptosis via the intrinsic pathway.
Illustrative Preclinical Data
The following tables present hypothetical data that would support the proposed mechanism of action for OXA-E2M.
Table 1: In Vitro Cytotoxicity of OXA-E2M
This table summarizes the half-maximal inhibitory concentration (IC50) values of OXA-E2M against a panel of human cancer cell lines after 72 hours of exposure, as determined by the MTT assay.
| Cell Line | Cancer Type | Putative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| HCT116 | Colorectal Carcinoma | 0.62 |
| A549 | Non-Small Cell Lung Cancer | 1.10 |
| HeLa | Cervical Cancer | 0.75 |
| HEK293 | Normal Embryonic Kidney | > 50 |
Data are presented as the mean from three independent experiments.
The data suggest that OXA-E2M exhibits potent and selective cytotoxicity against cancer cells while sparing normal cells.
Table 2: Effect of OXA-E2M on Tubulin Polymerization
This table shows the effect of OXA-E2M on the in vitro polymerization of purified bovine tubulin.
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Vehicle (DMSO) | - | 0 |
| Nocodazole (Positive Control) | 10 | 95 ± 4 |
| OXA-E2M | 1 | 25 ± 5 |
| OXA-E2M | 5 | 68 ± 7 |
| OXA-E2M | 10 | 92 ± 6 |
Data represent the percentage reduction in the maximum polymerization rate compared to the vehicle control.
These results would confirm that OXA-E2M directly inhibits tubulin assembly in a cell-free system.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for validating the anti-cancer activity and mechanism of action of OXA-E2M.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Workflow Diagram:
Figure 2: MTT Assay Workflow. A streamlined process for determining the cytotoxicity of OXA-E2M in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
OXA-E2M stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of OXA-E2M in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of OXA-E2M (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO, final concentration <0.5%).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the log concentration of OXA-E2M and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures the effect of OXA-E2M on the assembly of purified tubulin into microtubules.[5]
Materials:
-
Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and fluorescence reporter)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
OXA-E2M, Nocodazole (inhibitor control), Paclitaxel (enhancer control)
-
Black, 96-well half-area plates
-
Fluorescence microplate reader with temperature control (37°C)
Procedure:
-
Reagent Preparation: Prepare 10x stocks of OXA-E2M and controls in General Tubulin Buffer. Thaw tubulin and other kit components on ice.
-
Plate Preparation: Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Reaction Setup: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, as per the manufacturer's instructions.[5]
-
Compound Addition: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30 seconds for 60-90 minutes at 37°C.[8]
-
Analysis: Plot fluorescence intensity versus time. Calculate the maximum slope (Vmax) of the polymerization curve for each condition. Determine the percentage of inhibition relative to the vehicle control.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect key proteins involved in apoptosis, such as cleaved Caspase-3 and cleaved PARP, to confirm the mechanism of cell death.[9]
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with OXA-E2M (e.g., at 1x and 5x IC50 concentrations) for 24-48 hours. Collect cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin). Look for an increase in the ratio of cleaved to total forms of Caspase-3 and PARP.[10][11]
Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of OXA-E2M in an immunodeficient mouse model bearing human tumor xenografts.[12][13]
Workflow Diagram:
Figure 3: Xenograft Study Workflow. A standard procedure to assess the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)
-
Human cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
OXA-E2M formulated in a suitable vehicle (e.g., 0.5% CMC in saline)
-
Calipers, analytical balance
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 million HCT116 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow. Start monitoring tumor volume (Volume = 0.5 x Length x Width²) and body weight once tumors are palpable.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[14]
-
Treatment Administration: Administer OXA-E2M (e.g., at 10, 30 mg/kg) and vehicle control daily via intraperitoneal (IP) or oral (PO) gavage for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Plot the mean tumor volume and mean body weight for each group over time. At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., Western blot, IHC).
Conclusion
The 1,3,4-oxadiazole scaffold is a highly promising starting point for the development of novel anti-cancer agents. This application note provides a hypothetical yet scientifically grounded roadmap for the preclinical evaluation of This compound (OXA-E2M) as a tubulin polymerization inhibitor. The detailed protocols and illustrative data offer a comprehensive guide for researchers to systematically investigate its potential, from initial in vitro screening to in vivo efficacy, ultimately contributing to the discovery of new therapeutic options for cancer patients.
References
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available from: [Link]
-
Bentham Science. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2015). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Available from: [Link]
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PubMed. (2015). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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PubMed. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Heliyon. Available from: [Link]
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MDPI. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. Available from: [Link]
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PLOS ONE. (2023). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available from: [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available from: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Available from: [Link]
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PubMed Central. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available from: [Link]
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PubMed. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Available from: [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Application Notes and Protocols for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline: A Novel Chemical Probe for Investigating Microtubule Dynamics
Introduction: Unveiling a New Tool for Cytoskeletal Research
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2][3][4] Many such compounds exert their effects by interacting with key cellular components, and among the most prominent targets are the constituents of the cytoskeleton.[5] This document provides detailed application notes and protocols for the use of a novel oxadiazole derivative, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline (hereafter referred to as OMA-E2), as a chemical probe for the investigation of microtubule dynamics.
While direct studies on OMA-E2 are emerging, its structural similarity to known tubulin inhibitors suggests a strong potential for modulating microtubule polymerization.[5] Chemical probes like OMA-E2 are invaluable tools, offering the ability to perturb protein function in a dose-dependent and temporal manner, which is often not possible with genetic approaches like CRISPR or RNAi.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals interested in leveraging OMA-E2 for target validation, phenotypic screening, and elucidating the intricate role of microtubule dynamics in cellular processes and disease.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application. The table below summarizes the key characteristics of OMA-E2.
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| CAS Number | Not available | --- |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in DMSO (>10 mM), Ethanol (>5 mM) | Predicted |
| Purity | ≥98% (recommended for biological assays) | HPLC |
| Storage | Store at -20°C, protect from light | Standard Practice |
Note on Synthesis: The synthesis of OMA-E2 can be adapted from established protocols for similar 2,5-disubstituted 1,3,4-oxadiazoles. A plausible synthetic route would involve the cyclization of a corresponding acylhydrazone precursor, which is formed from the reaction of 4-methoxy-3-nitrobenzoyl hydrazide with triethyl orthoformate, followed by reduction of the nitro group to an aniline. A similar synthetic strategy is described for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.[9]
Proposed Mechanism of Action: A Microtubule Depolymerizing Agent
Based on the known bioactivity of related oxadiazole compounds, we hypothesize that OMA-E2 functions as a microtubule destabilizing agent.[3][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical for cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with microtubule dynamics are potent anticancer agents.
The proposed mechanism involves the binding of OMA-E2 to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of existing microtubules, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Figure 1: Proposed mechanism of action for OMA-E2.
Experimental Protocols
The following protocols are designed to validate the use of OMA-E2 as a chemical probe for studying microtubule dynamics. It is crucial to include a negative control in all experiments. An ideal negative control would be a structurally similar analog of OMA-E2 that is inactive in a tubulin polymerization assay.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of OMA-E2 on the polymerization of purified tubulin.
Materials:
-
Tubulin (>99% pure, e.g., from Cytoskeleton, Inc.)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)
-
OMA-E2 stock solution (10 mM in DMSO)
-
Paclitaxel (positive control, 10 mM in DMSO)
-
Colchicine (positive control, 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well microplate, clear bottom
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a 2X tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer. Keep on ice.
-
In a 96-well plate, add 50 µL of G-PEM buffer containing various concentrations of OMA-E2 (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include wells for vehicle control (DMSO), positive control (paclitaxel for polymerization, colchicine for depolymerization), and no-tubulin blanks.
-
Warm the plate to 37°C for 2 minutes in the plate reader.
-
Initiate the reaction by adding 50 µL of the 2X tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. The increase in absorbance corresponds to microtubule polymerization.
-
Plot the absorbance at 340 nm versus time. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Expected Outcome: OMA-E2 is expected to inhibit the rate and extent of tubulin polymerization in a dose-dependent manner, similar to colchicine.
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To assess the effect of OMA-E2 on the viability and proliferation of cancer cell lines.
Materials:
-
Complete cell culture medium
-
OMA-E2 stock solution (10 mM in DMSO)
-
Doxorubicin or Paclitaxel (positive control)
-
MTT or resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
96-well cell culture plates
-
Plate reader for absorbance or fluorescence.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of OMA-E2 in complete medium.
-
Remove the old medium and add 100 µL of the medium containing OMA-E2 at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control and positive control wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of OMA-E2 on the microtubule network in intact cells.
Materials:
-
HeLa cells or other suitable cell line
-
Glass coverslips in a 24-well plate
-
OMA-E2 stock solution
-
Paclitaxel and Nocodazole (positive controls)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-tubulin (mouse or rabbit)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI (for nuclear staining)
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with OMA-E2 at its GI₅₀ concentration for 6-24 hours. Include vehicle and positive controls.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. OMA-E2-treated cells are expected to show a diffuse, fragmented microtubule network, indicative of depolymerization.
Figure 2: Immunofluorescence workflow for microtubule visualization.
Target Identification and Validation
To confirm that the cellular effects of OMA-E2 are due to its interaction with tubulin, target identification and validation experiments are essential.[10][11][12] A common approach is to use an affinity-based chemical proteomics strategy.[11] This requires the synthesis of a tagged version of OMA-E2, for instance, with a biotin tag attached via a linker at a position that does not interfere with its binding to tubulin.
Protocol 4: Affinity Pull-Down Assay
Objective: To identify the protein binding partners of OMA-E2 from a cell lysate.
Materials:
-
Biotinylated OMA-E2 probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-α-tubulin and anti-β-tubulin antibodies.
Procedure:
-
Prepare a clarified cell lysate.
-
Incubate the lysate with the biotinylated OMA-E2 probe for 2-4 hours at 4°C. As a control, incubate another aliquot of lysate with free biotin.
-
Add pre-washed streptavidin beads and incubate for another 1-2 hours to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot and probe with antibodies against α- and β-tubulin.
Expected Outcome: A strong band for tubulin should be detected in the eluate from the biotinylated OMA-E2 sample, but not in the free biotin control, confirming a direct interaction between OMA-E2 and tubulin. For a more unbiased approach, the eluate can be analyzed by mass spectrometry to identify all binding partners.
In Situ Imaging Applications
For more advanced applications, OMA-E2 can be modified to create a fluorescent probe for in-situ imaging of microtubule dynamics in living cells.[13][14] This would involve conjugating a small, environmentally sensitive fluorophore to the OMA-E2 core. Such a probe could potentially exhibit enhanced fluorescence upon binding to the hydrophobic pocket of tubulin, allowing for real-time visualization of probe-target engagement.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low probe solubility | Incorrect solvent or concentration | Prepare fresh, higher concentration stock in 100% DMSO. Sonicate if necessary. |
| High background in IF | Insufficient blocking or washing; non-specific antibody binding | Increase blocking time and number of washes. Titrate primary and secondary antibodies. |
| No pull-down of target | Biotin tag interferes with binding; probe concentration too low | Synthesize probe with linker at a different position. Increase probe concentration. |
| Inconsistent cell assay results | Cell passage number too high; inconsistent seeding density | Use cells from a low passage number. Ensure uniform cell seeding. |
Conclusion
This compound (OMA-E2) is a promising new chemical probe for the study of microtubule biology. Its proposed mechanism as a tubulin polymerization inhibitor makes it a valuable tool for investigating the roles of the cytoskeleton in health and disease. The protocols outlined in this guide provide a framework for researchers to validate its mechanism of action and apply it to answer fundamental biological questions. As with any chemical probe, the use of appropriate controls and orthogonal validation methods is essential for robust and reliable data.[6][16]
References
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Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[5][17][18]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Introduction: Charting the Course for a Novel Oxadiazole Candidate
The compound 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline represents a novel chemical entity with potential therapeutic applications, stemming from the well-established biological significance of the oxadiazole scaffold.[1][2][3][4] Oxadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, for any promising candidate to transition from a laboratory curiosity to a clinical reality, a thorough understanding of its pharmacokinetic (PK) profile is paramount. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the critical framework for evaluating a drug's efficacy and safety, guiding rational dose selection and predicting potential drug-drug interactions.[5][6][7][8]
These application notes provide a comprehensive, structured guide for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic evaluation of this compound. The protocols outlined herein are designed to be self-validating, incorporating industry-standard methodologies and adhering to regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15] By following this guide, researchers can systematically de-risk their candidate molecule and build a robust data package to support further preclinical and clinical development.[7][16]
Strategic Overview of the Pharmacokinetic Workflow
A tiered and integrated approach to pharmacokinetic characterization is essential for efficient drug development.[16] This process begins with a suite of in vitro ADME assays to provide early insights into the compound's fundamental properties.[5][6][7] Favorable in vitro data then justifies progression to more resource-intensive in vivo studies in a relevant animal model.[17][18][19] The data from both stages are then integrated, often with the aid of physiologically based pharmacokinetic (PBPK) modeling, to predict human pharmacokinetics and inform clinical trial design.[6]
Caption: Integrated workflow for pharmacokinetic characterization.
PART 1: Foundational In Vitro ADME Assays
In vitro ADME assays are the cornerstone of early pharmacokinetic evaluation, offering a high-throughput and cost-effective means to identify potential liabilities and guide chemical optimization.[5][6][7]
Physicochemical Properties: Solubility and Lipophilicity
Rationale: Aqueous solubility is a prerequisite for absorption, while lipophilicity (LogD) influences membrane permeability and tissue distribution. These fundamental properties dictate the design of subsequent biological assays.
Protocol: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake for 2 hours at room temperature.
-
Analyze the supernatant for compound concentration using LC-UV or LC-MS/MS.
-
-
Thermodynamic Solubility:
-
Add an excess of solid compound to PBS (pH 7.4).
-
Shake the suspension for 24 hours at 37°C to reach equilibrium.
-
Filter the suspension and quantify the concentration in the filtrate.
-
Protocol: Lipophilicity (LogD at pH 7.4)
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex vigorously to ensure thorough mixing and partitioning.
-
Centrifuge to separate the two phases.
-
Measure the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculate LogD as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.
Metabolic Stability Assessment
Rationale: The rate of metabolism determines the compound's half-life and oral bioavailability. Liver microsomes and hepatocytes are the primary tools for this assessment.[8]
Protocol: Liver Microsomal Stability
-
Incubation:
-
Pre-warm human or rat liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (1 mM).
-
Incubate at 37°C.
-
-
Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding (PPB)
Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[20]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus Setup: Use a RED device with semi-permeable membranes (8 kDa molecular weight cutoff).
-
Sample Preparation: Add the test compound to blank plasma from the appropriate species (human, rat) at a concentration of 1 µM.
-
Dialysis:
-
Pipette the plasma-drug mixture into one chamber of the RED insert and an equal volume of PBS into the opposing chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Combine equal volumes of the plasma sample with blank buffer and the buffer sample with blank plasma to equalize matrix effects.
-
Analyze all samples by LC-MS/MS.
-
-
Calculation: Determine the fraction unbound (fu) by dividing the concentration in the buffer chamber by the concentration in the plasma chamber.
Cytochrome P450 (CYP) Interaction Potential
Rationale: The CYP450 enzyme system is a major pathway for drug metabolism. Assessing the potential of this compound to inhibit or induce these enzymes is crucial for predicting drug-drug interactions (DDIs).[9][21]
Protocol: CYP Inhibition (IC50 Determination)
-
System: Use human liver microsomes and a panel of specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).
-
Incubation:
-
Pre-incubate the test compound at various concentrations with human liver microsomes and buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding a cocktail of CYP probe substrates and NADPH.
-
Incubate for a predetermined time (within the linear range of metabolite formation).
-
-
Analysis:
-
Stop the reaction with cold acetonitrile.
-
Analyze the formation of the specific metabolites from the probe substrates via LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression.
-
| Parameter | Expected Outcome for a Viable Candidate | Rationale |
| Aqueous Solubility | > 50 µM | Sufficient concentration for absorption and in vitro assays. |
| LogD (pH 7.4) | 1 - 3 | Balanced lipophilicity for permeability and solubility. |
| Microsomal Stability (t½) | > 30 min | Indicates a lower first-pass metabolism and potentially higher oral bioavailability. |
| Plasma Protein Binding (% Bound) | < 99% | A higher free fraction is generally preferred for pharmacological activity.[20] |
| CYP Inhibition (IC50) | > 10 µM | Lower potential for clinically significant drug-drug interactions.[9] |
PART 2: Definitive In Vivo Pharmacokinetic Studies
Following a favorable in vitro profile, in vivo studies are conducted to understand the compound's behavior in a complete biological system.[17][18]
Bioanalytical Method Development and Validation
Rationale: A robust, sensitive, and specific bioanalytical method is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[22][23][24][25][26] The method must be validated according to regulatory guidelines to ensure data integrity.
Protocol: LC-MS/MS Method Development
-
Analyte and Internal Standard (IS) Selection: Synthesize or procure an analytical standard of this compound. Select a stable, isotopically labeled version of the analyte or a structurally similar analog as the IS.
-
Mass Spectrometry Optimization: Infuse the analyte and IS into the mass spectrometer to optimize MS parameters, including parent and product ion selection for Multiple Reaction Monitoring (MRM).
-
Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides adequate retention and separation from endogenous matrix components.
-
Sample Preparation: Optimize a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to achieve high recovery and minimize matrix effects.
-
Validation: Validate the method for linearity, accuracy, precision, selectivity, stability, and matrix effect according to FDA or EMA guidelines.
In Vivo Pharmacokinetic Study Design
Rationale: This study aims to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). Both intravenous (IV) and oral (PO) administration routes are necessary to fully characterize the compound.
Protocol: Single-Dose PK Study in Rodents (e.g., Sprague-Dawley Rats)
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.
-
Dose Administration:
-
IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., in saline/DMSO/solutol).
-
PO Group: Administer the compound by oral gavage (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Blood Sampling: Collect sparse or serial blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Processing: Centrifuge the blood samples to obtain plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters from the plasma concentration-time data.
Caption: Workflow for an in vivo pharmacokinetic study.
| PK Parameter | Definition | Significance |
| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | A key measure of the extent of absorption. |
| t½ (Half-life) | Time for plasma concentration to decrease by 50% | Determines dosing interval. |
| CL (Clearance) | Volume of plasma cleared of drug per unit time | Indicates the efficiency of drug elimination. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |
| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation | A critical parameter for oral drug viability. |
Conclusion: Synthesizing Data for Informed Decisions
The successful execution of the protocols detailed in these application notes will yield a comprehensive pharmacokinetic profile for this compound. This data package is not merely a collection of parameters but a critical tool for decision-making in the drug discovery cascade.[5] By integrating in vitro ADME data with in vivo PK results, researchers can build predictive models, anticipate potential DDI risks, and establish a clear rationale for advancing the compound toward clinical evaluation. This systematic and scientifically rigorous approach ensures that only candidates with the most promising pharmacokinetic properties proceed, ultimately increasing the probability of developing a safe and effective new medicine.
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ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. Available from: [Link]
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Waters Corporation. Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. (2011). Available from: [Link]
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European Medicines Agency. ICH M12 on drug interaction studies - Scientific guideline. (2022). Available from: [Link]
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ECA Academy. ICH M12 Guideline on Drug Interaction Studies. (2024). Available from: [Link]
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ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025). Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022). Available from: [Link]
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Preprints.org. A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Available from: [Link]
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Journal of Pharma and Biomedics. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Available from: [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
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YouTube. Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). Available from: [Link]
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National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]
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MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]
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PubMed. Synthesis of novel 1-[5-(4-methoxy-phenyl)-[5][6][9]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
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National Center for Biotechnology Information. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). Available from: [Link]
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PubMed. Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. (2007). Available from: [Link]
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CyberLeninka. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. Available from: [Link]
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PubMed. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. Available from: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline in Human Plasma
Abstract
This document provides a comprehensive, in-depth guide to a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline in human plasma. Developed for researchers, scientists, and drug development professionals, this application note details the entire workflow from sample preparation to method validation, adhering to the principles outlined in regulatory guidelines. The causality behind experimental choices is explained to provide a framework for adapting this method to similar small molecules.
Introduction and Scientific Rationale
This compound is a novel heterocyclic compound with potential applications in pharmaceutical development. Accurate quantification of such molecules in biological matrices is a cornerstone of preclinical and clinical research, providing critical data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[1]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[2] The method described herein employs a simple protein precipitation extraction, rapid chromatographic separation, and detection using Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and throughput. This protocol is designed to be self-validating, with all steps and criteria grounded in authoritative regulatory guidance from the FDA and the principles of the ICH M10 guideline.[3][4]
Principle of the Method
The core of this method lies in the synergy between physical separation by High-Performance Liquid Chromatography (HPLC) and mass-based detection by a triple quadrupole mass spectrometer.
-
Sample Preparation: Proteins in the plasma sample are precipitated using an organic solvent. This step is critical as it removes a large portion of the biological matrix, which can otherwise interfere with the analysis and contaminate the LC-MS system.[5][6] An internal standard (IS) is added at the beginning of this process to correct for variability during sample handling and analysis.[7][8]
-
Chromatographic Separation: The supernatant, containing the analyte and IS, is injected into a reversed-phase HPLC system. The analyte and IS are separated from endogenous plasma components based on their differential partitioning between the stationary phase (e.g., C18) and the mobile phase.
-
Ionization: As the compounds elute from the HPLC column, they enter the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is highly suitable for polar and semi-polar small molecules, converting them into gas-phase ions with minimal fragmentation. The acidic mobile phase promotes the formation of protonated molecules [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecules are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[9]
Materials and Methods
Chemicals and Reagents
-
This compound (Analyte), reference standard (>99% purity)
-
This compound-d3 (Internal Standard, IS), reference standard (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade, >99%)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma, K2-EDTA (pooled, from an accredited supplier)
Instrumentation
-
LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290, or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S, or Agilent 6495) equipped with an ESI source.
-
Analytical Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
-
Data System: Manufacturer's instrument control and data acquisition software.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the Analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CC) standards. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.
-
Rationale for IS Choice: A stable isotope-labeled (SIL) internal standard is the ideal choice.[7][10] It shares identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. This provides the most accurate correction for experimental variability.[11][12]
-
Calibration Curve and QC Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations, as detailed in Table 1.
Table 1: Concentrations for Calibration Curve and QC Samples
| Sample Type | Level | Concentration (ng/mL) |
|---|---|---|
| Calibration | CC1 (LLOQ) | 0.10 |
| Calibration | CC2 | 0.25 |
| Calibration | CC3 | 1.00 |
| Calibration | CC4 | 5.00 |
| Calibration | CC5 | 20.0 |
| Calibration | CC6 | 80.0 |
| Calibration | CC7 | 100.0 |
| Quality Control | LLOQ QC | 0.10 |
| Quality Control | Low QC (LQC) | 0.30 |
| Quality Control | Medium QC (MQC) | 15.0 |
| Quality Control | High QC (HQC) | 75.0 |
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, making it a cost-effective choice for discovery and development studies.[5][6]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of plasma (blank, standard, QC, or sample) into the corresponding tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow Diagram.
LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
-
Rationale for Mobile Phase: A mixture of water and acetonitrile provides good separation for a wide range of small molecules. Formic acid is added to the aqueous phase to acidify the mobile phase, which promotes protonation of the aniline nitrogen on the analyte, leading to better peak shape and enhanced ESI+ sensitivity.[13]
Table 2: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.0 | 10 | | Total Run Time | 5.0 minutes |
Mass Spectrometry Parameters:
-
Rationale for MRM Transitions: The precursor ion [M+H]⁺ is selected based on the analyte's molecular weight (219.27 Da). Product ions are determined by infusing a standard solution and performing a product ion scan to identify stable, abundant fragments. The most intense fragment is used for quantification, and a second fragment is used for confirmation.
Table 3: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Analyte | 220.3 | 162.1 | 100 | 25 | Quantifier |
| Analyte | 220.3 | 134.1 | 100 | 35 | Qualifier |
| IS | 223.3 | 165.1 | 100 | 25 | Quantifier |
-
Ion Source Parameters (Typical Starting Points):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4500 V
-
Source Temperature: 550°C
-
Nebulizer Gas: 50 psi
-
Drying Gas: 60 psi
-
Bioanalytical Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][14] This ensures the data generated is reliable and reproducible.
Caption: Core Components of Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
Table 4: Summary of Method Validation Results and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria | Hypothetical Result |
| Selectivity | Analysis of 6 blank plasma lots | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte. | Pass |
| Linearity | 3 calibration curves | Correlation coefficient (r²) ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.995) |
| Sensitivity | 6 replicates of LLOQ | Signal-to-noise > 10; Accuracy within 80-120%; Precision ≤ 20% CV. | Pass |
| Accuracy | 6 replicates at LLOQ, LQC, MQC, HQC levels | Mean concentration within ±15% of nominal (±20% at LLOQ). | Pass (95.2% - 103.5%) |
| Precision | 6 replicates at LLOQ, LQC, MQC, HQC levels (intra- & inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Pass (< 8% CV) |
| Matrix Effect | Post-extraction spike in 6 plasma lots | IS-normalized matrix factor CV should be ≤ 15%.[11] | Pass (CV = 6.7%) |
| Recovery | Comparison of analyte response in pre- vs. post-extraction spiked samples | Recovery should be consistent and reproducible. | ~85% (Consistent) |
| Stability | Bench-top (8h), Freeze-thaw (3 cycles), Long-term (-80°C, 30 days) | Mean concentration within ±15% of nominal. | Pass (All stable) |
Understanding and Assessing Matrix Effects
-
The Challenge: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) by co-eluting endogenous components from the biological matrix.[15][16] It is a primary cause of imprecision and inaccuracy in LC-MS/MS bioanalysis and must be thoroughly investigated.[17]
-
Assessment Protocol (Post-Extraction Spike):
-
Extract blank plasma from 6 different sources (lots).
-
Spike the analyte and IS into the post-extraction supernatant at low and high concentrations (Set A).
-
Prepare corresponding solutions of analyte and IS in a neat solution (e.g., mobile phase) at the same final concentrations (Set B).
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-Normalized MF = MF(Analyte) / MF(IS).
-
The coefficient of variation (CV%) of the IS-Normalized MF across the 6 lots must be ≤15%. This demonstrates that the SIL-IS effectively compensates for any variability in matrix effects between different sources of plasma.[11]
-
Conclusion
This application note describes a fast, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis. The method has been successfully validated according to current regulatory standards, demonstrating excellent linearity, accuracy, precision, and stability. This well-characterized and reliable method is suitable for supporting pharmacokinetic and other studies in the drug development pipeline.
References
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Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(22), 1747-1750. Available at: [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
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LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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Stübiger, G., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9238-9247. Available at: [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
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Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. Available at: [Link]
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Yang, K., et al. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Mass Spectrometry, 44(11), 1563-1577. Available at: [Link]
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Wang, Y., et al. (2015). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. Scientific Reports, 5, 11906. Available at: [Link]
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Shchelchikhina, E. A., et al. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 7(4), 1-10. Available at: [Link]
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De Luca, L., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3180. Available at: [Link]
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Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available at: [Link]
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Semantic Scholar. (n.d.). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Available at: [Link]
-
Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 48(8), 661-667. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, field-proven insights and detailed protocols to ensure the successful and efficient production of this valuable compound.
Overview of the Synthetic Pathway
The synthesis of this compound is a sequential process that requires careful control over each reaction step to maximize the overall yield. The most common and logical route involves the initial construction of a substituted nitrobenzene, followed by the formation of the 1,3,4-oxadiazole ring, and concluding with the selective reduction of the nitro group to the target aniline.
Below is a diagram illustrating the complete synthetic workflow.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, organized by reaction stage.
Part 1: Oxadiazole Ring Formation (Cyclodehydration)
The conversion of the N,N'-diacylhydrazine intermediate (D) to the 1,3,4-oxadiazole (E) is often the most challenging step.
Question: My yield for the cyclodehydration of N'-Propionyl-4-methoxy-3-nitrobenzohydrazide is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in this step typically stem from three primary factors: an inappropriate dehydrating agent, suboptimal reaction conditions, or impurities in the starting material.
-
Ineffective Dehydrating Agent: The choice of reagent is critical. Harsh reagents can cause decomposition of the nitro-substituted aromatic ring.
-
Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for this transformation.[1][2] However, its high reactivity can lead to charring and side products if the temperature is not carefully controlled. It works by converting the amide carbonyls into a more reactive species, facilitating intramolecular nucleophilic attack and subsequent elimination.
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, it is highly effective but can also be too harsh.
-
Tosyl Chloride (TsCl) in Pyridine: This is a milder alternative. The mechanism involves the formation of a tosyl-protected intermediate, which enhances the electrophilicity of the carbonyl carbon for cyclization. This method often results in a cleaner reaction profile.[3]
-
Triphenylphosphine (PPh₃) based reagents: Reagents like PPh₃/CCl₄ can also promote cyclization under relatively mild conditions.[4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time must be empirically optimized.
-
Temperature: For POCl₃, the reaction is often performed at reflux.[1][5] If significant decomposition is observed, try reducing the temperature to 70–80 °C and increasing the reaction time.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion can degrade the product.
-
-
Purity of Starting Material: The N'-propionyl-4-methoxy-3-nitrobenzohydrazide must be pure and completely dry. The presence of unreacted hydrazide or residual solvents can interfere with the cyclization process.
Recommended Protocol for Improved Cyclodehydration:
This protocol utilizes POCl₃, which is cost-effective and generally provides good yields when managed correctly.
-
Place N'-Propionyl-4-methoxy-3-nitrobenzohydrazide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Carefully add phosphorus oxychloride (5–10 vol eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) with stirring for 4–6 hours.[1] Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
A solid precipitate of 2-Ethyl-5-(2-methoxy-5-nitrophenyl)-1,3,4-oxadiazole should form.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or isopropanol to obtain the pure oxadiazole.
| Reagent | Temperature (°C) | Typical Time (h) | Pros | Cons |
| POCl₃ | 80 - 110 | 4 - 8 | High reactivity, inexpensive | Can cause decomposition, harsh workup |
| SOCl₂ | 70 - 80 | 6 - 12 | Effective | Corrosive, generates HCl/SO₂ gas |
| TsCl/Pyridine | 100 - 120 | 12 - 24 | Milder, cleaner reaction | Slower, requires base |
| P₂O₅ | 100 - 140 | 8 - 16 | Strong dehydrator | Heterogeneous, difficult workup |
Part 2: Final Step - Selective Nitro Group Reduction
The final step, reduction of the nitro group to an amine, is critical for the overall yield and purity of the final product.
Question: I am experiencing issues with the reduction of 2-Ethyl-5-(2-methoxy-5-nitrophenyl)-1,3,4-oxadiazole. Either the reaction is incomplete, or I see byproducts. What is the best method?
Answer: The key challenge is the selective reduction of the aromatic nitro group without affecting the relatively stable 1,3,4-oxadiazole ring. The choice of reducing agent is paramount.
-
Stannous Chloride (SnCl₂·2H₂O): This is a classic and highly reliable method for nitro group reduction in the presence of other functional groups. It is effective in acidic media (typically concentrated HCl) and the workup is straightforward.
-
Sodium Sulfide/Hydrosulfide (Na₂S·9H₂O or NaSH): This reagent is particularly useful for the selective reduction of one nitro group in dinitro compounds and works well here.[6] The reaction is performed in an aqueous or alcoholic solution and is often milder than SnCl₂.[7][8]
-
Catalytic Hydrogenation (H₂/Pd-C): While effective for nitro reductions, this method can sometimes lead to the reduction of other functional groups. For oxadiazoles, the ring is generally stable to these conditions, but it should be carefully monitored.[9]
Troubleshooting Workflow for Nitro Reduction
Caption: A decision tree for troubleshooting the final nitro reduction step.
Recommended Protocol for Nitro Reduction using Sodium Sulfide:
This method is often high-yielding and avoids the use of strong acids.[6]
-
Dissolve 2-Ethyl-5-(2-methoxy-5-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in a solvent mixture such as 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O) (2.5-3.0 eq) to the solution.
-
Heat the mixture to 70–80 °C and stir for 2–4 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure aniline.
Frequently Asked Questions (FAQs)
Q1: Can I use 4-amino-2-methoxybenzoic acid as a starting material to avoid the final reduction step? While theoretically possible, protecting the highly nucleophilic aniline group during the subsequent hydrazide formation and cyclization steps would be necessary. This adds complexity and may not improve the overall yield compared to the more robust nitro-group strategy.
Q2: How should I monitor the progress of the cyclodehydration reaction? Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation between the starting diacylhydrazine and the product oxadiazole (e.g., 40-60% ethyl acetate in hexane). The diacylhydrazine is significantly more polar and will have a lower Rf value than the cyclized oxadiazole product.
Q3: My final product, the aniline, is dark and difficult to purify. What causes this? Anilines, particularly those with electron-donating groups, are susceptible to air oxidation, which can form colored impurities. To minimize this, perform the workup and purification steps promptly. If possible, handle the purified product under an inert atmosphere (e.g., nitrogen or argon). Storing the final compound in a cool, dark place under inert gas is recommended. Using a small amount of sodium dithionite during workup can sometimes help prevent oxidation.[7]
Q4: Are there any alternative routes to form the 1,3,4-oxadiazole ring? Yes, an alternative involves the oxidative cyclization of an acylhydrazone.[10] This would involve first condensing the 4-methoxy-3-nitrobenzohydrazide with propionaldehyde to form the corresponding hydrazone, followed by treatment with an oxidizing agent like iodine or (diacetoxyiodo)benzene (DIB) to induce cyclization. This can sometimes offer milder conditions than the dehydration of a diacylhydrazine.[10]
References
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH). Available at: [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of 2-amino-4-nitrophenol. Google Patents.
-
substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Semantic Scholar. Available at: [Link]
-
Establishing the methodology for substitution on the oxadiazole ring. ResearchGate. Available at: [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JChemRev. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Semantic Scholar. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Process for the purification of p-aminophenol. PubChem. Available at: [Link]
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available at: [Link]
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
-
Estimation of Phenols by the 4-Aminoantipyrine Method. II. Products from para-Substituted Alkylphenols. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of new, highly luminescent bis(2,2'-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole. Beilstein Journals. Available at: [Link]
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- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Welcome to the technical support guide for the purification of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this molecule with high purity. The unique combination of a basic aniline moiety, a methoxy group, and a stable oxadiazole heterocycle presents specific purification hurdles that require careful consideration of methodology. This guide provides field-proven insights and detailed protocols to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and analysis of the target compound.
Q1: What are the key physicochemical properties of this compound that influence purification?
A1: The purification strategy is primarily dictated by three structural features:
-
The Aromatic Amine: The aniline group is basic and can interact strongly with acidic stationary phases like silica gel, often leading to significant peak tailing during column chromatography.[1] It is also susceptible to oxidation, which can cause discoloration of the final product.
-
The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is generally aromatic and chemically robust under standard purification conditions.[2] Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing solubility.
-
Overall Polarity: The molecule possesses a balance of polar groups (aniline, ether, oxadiazole) and non-polar fragments (aromatic rings, ethyl group). This moderate polarity means it is typically soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes and higher solubility in polar solvents like methanol.
Q2: What are the most probable impurities to expect from a typical synthesis?
A2: Impurities are almost always related to the synthetic route. The most common synthesis for 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazone intermediate, which is formed from a benzohydrazide and a carboxylic acid derivative.[3][4][5][6] Therefore, you should anticipate:
-
Unreacted 4-methoxy-3-(propionylhydrazinocarbonyl)aniline: The direct precursor before cyclization. This compound is significantly more polar than the target molecule.
-
Starting Materials: Unreacted 4-amino-2-methoxybenzoic hydrazide or propionic anhydride/chloride.
-
Decomposition Products: Minor impurities may arise from the partial degradation or oxidation of the aniline moiety, especially if the reaction or workup is performed at high temperatures in the presence of air.
Q3: How stable is the compound during purification and storage?
A3: The 1,3,4-oxadiazole ring itself is highly stable.[2] The primary point of instability is the aniline functional group. Exposure to air and light, particularly in solution, can lead to oxidation and the formation of colored impurities. For long-term storage, it is recommended to store the solid compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (<4 °C).
Q4: What are the recommended analytical techniques for purity assessment?
A4: A combination of methods is essential for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis of oxadiazole derivatives.[7][8] A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid, provides excellent resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying residual solvents or synthetic impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the desired product and identifying the mass of any unknown impurities.[10][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification workflow.
Problem 1: My compound shows severe tailing and poor recovery during silica gel column chromatography.
-
Probable Cause: The basic nitrogen of the aniline group is interacting ionically with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong interaction prevents clean elution, causing the compound to streak down the column, resulting in broad peaks and often irreversible adsorption.
-
Suggested Solution: You must neutralize the acidic sites on the silica gel or use a different stationary phase.
-
Method A: Mobile Phase Modification. Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aniline compound to elute symmetrically. Alternatively, a 1-2% solution of ammonia in methanol can be used in a DCM/MeOH solvent system.[1]
-
Method B: Alternative Stationary Phase. If tailing persists, switch to a more inert stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Amine-Functionalized Silica: This is an excellent but more expensive option, specifically designed to purify basic compounds by eliminating silanol interactions.
-
Workflow: Selecting a Chromatography Strategy
Caption: Decision tree for chromatography troubleshooting.
-
Problem 2: The purified compound is an oil or fails to crystallize.
-
Probable Cause: This issue typically stems from residual impurities or solvent that disrupts the crystal lattice formation. The melting point of the compound may also be low, making crystallization at room temperature difficult.
-
Suggested Solution: A systematic approach to recrystallization is required. First, ensure the material is reasonably pure (>90%) by chromatography. Then, perform a solvent screen.
Table 1: Predicted Solubility Profile for Solvent Screening
Solvent Class Example Solvents Predicted Solubility (at 25 °C) Use Case Non-Polar Hexanes, Heptane Insoluble Excellent as an anti-solvent Mid-Polarity Ethyl Acetate, Dichloromethane Soluble Good primary solvent candidate Polar Aprotic Acetone, Acetonitrile Soluble Good primary solvent candidate Polar Protic Ethanol, Methanol, Isopropanol Highly Soluble Good primary solvent, likely needs an anti-solvent | Anti-Solvent | Water, Hexanes | Insoluble | To induce precipitation from a solution |
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Place ~20 mg of your oil in a small vial. Add a good primary solvent (e.g., ethyl acetate) dropwise while warming gently until the solid fully dissolves.
-
Induce Crystallization:
-
Cooling: Slowly cool the solution to room temperature, then to 0-4 °C. If no crystals form, proceed to the next step.
-
Anti-Solvent Addition: While stirring, add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly turbid. Warm slightly until clear, then cool slowly.
-
Seeding: If you have a small crystal of pure material, add it to the cooled, saturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the vial with a glass rod to create nucleation sites.
-
-
Isolation: Once a good crop of crystals has formed, isolate them by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.
-
Problem 3: The final product is colored (yellow, brown, or purple) despite high purity by NMR/HPLC.
-
Probable Cause: This is a classic sign of trace-level oxidation of the aniline group.[12] Even a tiny amount of highly conjugated, colored oxidized species can impart significant color to the bulk material without being easily detectable by standard NMR or HPLC (unless a diode array detector is used to specifically look for low-level chromophores).
-
Suggested Solution:
-
Charcoal Treatment: Dissolve the compound in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), heat to a gentle reflux for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The celite is crucial to prevent fine charcoal particles from passing through. Recrystallize the product from the filtrate.
-
Preventative Measures: During workup and purification, use solvents that have been degassed by sparging with nitrogen or argon. Conduct the final stages of purification and product isolation under an inert atmosphere to minimize air exposure.
-
Part 3: Experimental Protocols
This section provides detailed, self-validating protocols for the most critical purification and analysis steps.
Protocol 2: Preparative Flash Column Chromatography
This protocol is optimized to mitigate the challenges of purifying basic anilines.
-
Column Preparation:
-
Select a silica gel column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica:crude product by weight).
-
Equilibrate the column with the starting mobile phase (e.g., 98:2:1 Hexane:EtOAc:Et₃N). Causality: Equilibration with the amine-modified solvent is critical to pre-treat the silica surface, ensuring a non-acidic environment before the compound is loaded.[1]
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the top of the column. Causality: Dry loading prevents solvent-related band broadening and ensures the compound is introduced to the column in a narrow, concentrated band, maximizing separation efficiency.
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 2% to 20%). A typical gradient might be:
-
2 column volumes (CV) of 2% EtOAc
-
Gradient from 2% to 20% EtOAc over 10 CV
-
Hold at 20% EtOAc for 5 CV
-
-
Self-Validation: Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC. The target compound should elute as a symmetrical peak.
-
-
Fraction Analysis & Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate with a solvent like isopropanol or toluene twice to remove residual triethylamine, which can be difficult to remove under a standard vacuum.
-
Dry the final product under high vacuum to a constant weight.
-
General Purification and Analysis Workflow
Caption: Standard workflow from crude product to final analysis.
Table 2: Representative Analytical HPLC Method
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for amines and provides protons for MS. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 15 min | A broad gradient is a good starting point to elute the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |
| Injection Vol. | 5 µL | Standard volume to avoid column overload. |
This method serves as a robust starting point and should be optimized for your specific instrument and impurity profile.[7]
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). A Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960-2963. Available from: [Link]
-
Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity. Saudi Pharmaceutical Journal, 22(4), 340-348. Available from: [Link]
-
Yıldırım, S., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Ivanovskiy, S. A., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 23-31. Available from: [Link]
-
Husain, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available from: [Link]
-
Stadnicka, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3804. Available from: [Link]
-
Murár, M., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 10, 1459-1464. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 28(21), 7380. Available from: [Link]
-
Riaz, H., et al. (2023). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. Chemistry & Biodiversity, 20(4), e202201011. Available from: [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6299-6310. Available from: [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available from: [Link]
- Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
-
Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
- Google Patents. (2016). US20160143894A1 - Process for the preparation of apixaban.
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Gallart-Ayala, H., et al. (2021). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 413, 3447–3457. Available from: [Link]
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Al-Amiery, A. A., et al. (2015). Synthesis and characterization of oxadiazole compounds derived from naproxen. Journal of Chemical and Pharmaceutical Research, 7(3), 138-143. Available from: [Link]
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Sharma, P., & Sharma, R. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Journal of Drug Delivery and Therapeutics, 13(5), 133-145. Available from: [Link]
-
Sepe, V., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(11), 2656. Available from: [Link]
-
Al-Jumaili, A. H. A., & Jumaa, F. H. (2024). SYNTHESIS, CHARACTERIZATION, AND STUDY OF BIOLOGICAL ACTIVITY OF OXAZEPINE COMPOUNDS DERIVED FROM 1,3,4-OXADIAZOLE. International Journal of Pharmaceutical and Life Sciences, 5(1). Available from: [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available from: [Link]
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PubChem. (n.d.). 5-Ethylsulphonyl-o-anisidine. Available from: [Link]
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Somashekara, B., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect, 6(3), 358-364. Available from: [Link]
-
Western Michigan University. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available from: [Link]
-
Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Chinese Chemical Society, 69(2), 346-355. Available from: [Link]
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Khokhlov, A. L., et al. (2024). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 10(2), 1-10. Available from: [Link]
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Khokhlov, A. L., et al. (2024). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. Available from: [Link]
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Stability issues of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline in solution
A Guide to Ensuring Solution Stability for Researchers
Welcome to the technical support center for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experiments.
The stability of a compound in solution is paramount for generating reliable experimental data. In this guide, we will delve into the potential stability challenges associated with this compound, drawing from the known chemical properties of the 1,3,4-oxadiazole ring and the aromatic amine moiety. We will explore the primary degradation pathways and provide actionable troubleshooting steps and preventative measures.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration over time suggests compound degradation. The two primary moieties in your compound, the 1,3,4-oxadiazole ring and the aromatic amine, can be susceptible to degradation under certain conditions. The most likely cause is hydrolysis of the oxadiazole ring, especially if the solution is exposed to acidic or basic conditions.[1][2] Aromatic amines can also be prone to oxidation.
Q2: My compound solution has changed color. Is this related to instability?
A2: Yes, a change in color, such as turning yellow or brown, is often an indicator of compound degradation, particularly the oxidation of the aromatic amine group. This can be exacerbated by exposure to air (oxygen) and light.
Q3: I'm having trouble dissolving the compound in my desired solvent. Could this be a stability issue?
A3: While solubility and stability are distinct properties, they can be related. If the compound is degrading, the degradation products may have different solubility profiles, leading to precipitation. Conversely, if the compound is not fully dissolved, it may be more susceptible to degradation at the solid-liquid interface. For issues with dissolving compounds, especially in DMSO, ensure you are using fresh, anhydrous solvent, and consider gentle warming or sonication.[3][4][5]
Troubleshooting Guide: Diagnosing and Addressing Instability
This section provides a systematic approach to identifying the root cause of instability and implementing corrective actions.
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms:
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Decrease in the parent compound peak area over time.
-
Changes in the pH of the solution.
-
-
Underlying Cause: The 1,3,4-oxadiazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening.[1][2][6] The stability of a similar 1,2,4-oxadiazole derivative was found to be optimal in a pH range of 3-5.[1][2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolytic degradation.
-
Preventative Measures:
-
Solvent Choice: Whenever possible, use aprotic solvents like anhydrous DMSO or acetonitrile to prepare stock solutions, as the absence of a proton donor can enhance stability.[1]
-
pH Control: For aqueous solutions, use a buffered system to maintain a neutral pH.
-
Storage: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.
-
Issue 2: Suspected Oxidative or Photodegradation
-
Symptoms:
-
Solution develops a yellow or brown tint.
-
Appearance of degradation products, often at different retention times in reverse-phase HPLC.
-
-
Underlying Cause: The aromatic amine functionality is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and light. Some oxadiazole derivatives have also been shown to undergo photochemical reactions.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected oxidative or photodegradation.
-
Preventative Measures:
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Atmosphere: For long-term storage, consider aliquoting the solution into vials and purging the headspace with an inert gas like nitrogen or argon before sealing.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but this should be tested for compatibility with the downstream application.
-
Protocols for Stability Assessment
To proactively assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways.[8][9]
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Photostability: Expose the solution to UV light.
-
Thermal Stress: Incubate the solution at an elevated temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as RP-HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.[9][10]
Data Summary Table
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | Color change noted | ||
| UV Light (RT) | 24 | |||
| 60°C | 24 |
This table should be filled in with your experimental results.
Best Practices for Storage and Handling
Adhering to best practices for storage and handling is crucial for maximizing the shelf-life of your compound in solution.
-
Solvent Selection: Use high-purity, anhydrous solvents. DMSO is hygroscopic, so use fresh DMSO from a sealed container.[4][11]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
-
Temperature: Store stock solutions at -20°C for short-term and -80°C for long-term storage.[3][11]
-
Container: Use tightly sealed vials made of an inert material like glass or polypropylene.[11]
By understanding the chemical nature of this compound and implementing these proactive and reactive strategies, you can significantly enhance the stability of your solutions and the reliability of your research outcomes.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. SpringerLink. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Royal Society of Chemistry. [Link]
-
Force degradation study of compound A3. ResearchGate. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). National Institutes of Health. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS. PubMed. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
DMSO wont dilute my pure compound. How to solve this?. ResearchGate. [Link]
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- 7. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Overcoming Solubility Challenges for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Welcome to the dedicated technical support guide for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The inherent structural motifs of this compound—a substituted aniline and an oxadiazole ring—suggest that it is likely to be a poorly water-soluble, hydrophobic compound. This guide provides a systematic approach to achieving successful solubilization for your in vitro and early-stage in vivo studies.
Frequently Asked Questions (FAQs)
Here, we address the common initial questions and concerns regarding the handling and solubilization of this compound.
Q1: What are the initial recommended solvents for preparing a stock solution of this compound?
A1: For a novel compound with predicted poor aqueous solubility, it is advisable to start with a high-quality, anhydrous organic solvent. The most common initial choice is Dimethyl Sulfoxide (DMSO) .[1] It is a powerful solvent for a wide range of organic molecules. Other potential organic solvents include N,N-dimethylformamide (DMF) and ethanol. For initial testing, it is recommended to attempt to dissolve a small amount of the compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
Q2: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered in the aqueous medium, causing the compound to fall out of solution. To address this, you can:
-
Decrease the final concentration of your compound in the assay.
-
Increase the percentage of DMSO in your final solution, but be mindful of its potential effects on your experimental system. Most cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined.[2]
-
Employ a systematic solubilization strategy , as detailed in the Troubleshooting Guides below. This may involve using co-solvents, pH adjustment, surfactants, or cyclodextrins.
Q3: Can I use sonication or heating to help dissolve the compound?
A3: Yes, both sonication and gentle heating can be beneficial. Sonication can help break up solid aggregates and increase the rate of dissolution.[3] Gentle warming (e.g., to 37°C) can also increase solubility. However, it is crucial to ensure the thermal stability of your compound before applying heat. Prolonged or excessive heating can lead to degradation.
Q4: How does the aniline functional group affect the solubility of this compound?
A4: The aniline moiety is a weak base. This means its solubility can be significantly influenced by pH.[3][4] In acidic conditions, the amino group can become protonated, forming a more water-soluble salt. This property can be exploited to enhance aqueous solubility, as detailed in the pH Adjustment section of the Troubleshooting Guide.
Troubleshooting Guides: A Systematic Approach to Solubilization
If initial attempts to dissolve this compound in a simple organic solvent followed by aqueous dilution are unsuccessful, a more systematic approach is required. The following guides provide step-by-step protocols for various solubilization techniques.
Decision Workflow for Solubilization Strategy
Before diving into specific protocols, it's helpful to have a logical workflow for selecting the appropriate solubilization method. The following diagram outlines a decision-making process.
Caption: Decision workflow for selecting a solubilization strategy.
Method 1: pH Adjustment
Principle: The aniline group in the molecule is weakly basic. By lowering the pH of the aqueous medium, the amino group can be protonated to form a more soluble salt.[3][4]
Experimental Protocol:
-
Prepare an acidic buffer: Prepare a buffer with a pH in the range of 3-5 (e.g., acetate buffer).
-
Dissolve the compound: Attempt to directly dissolve a known amount of this compound in the acidic buffer.
-
Alternative method (for stock solutions):
-
Prepare a high-concentration stock solution in DMSO (e.g., 50 mM).
-
In a separate tube, add a small volume of a strong acid (e.g., 1N HCl) to your aqueous experimental buffer to lower the pH.
-
Add the DMSO stock solution dropwise to the acidified buffer while vortexing.
-
-
Neutralization (if required): If the final experimental conditions require a neutral pH, you can carefully add a base (e.g., 1N NaOH) dropwise to bring the pH back to the desired range just before use. Be aware that the compound may precipitate out again as the pH is neutralized.
Causality and Considerations:
-
This method is most effective if the protonated form of the compound is significantly more soluble.
-
The stability of the compound at low pH should be confirmed, as acidic conditions can cause hydrolysis of certain functional groups.
-
Ensure that the final pH and salt concentration are compatible with your experimental system (e.g., cell culture, enzyme assay).
Method 2: Co-solvents
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[5][]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| Ethanol | 1-10% | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol | 1-20% | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | Often used in formulation development for oral and parenteral delivery. |
Experimental Protocol:
-
Prepare a high-concentration stock: Dissolve this compound in 100% of the chosen co-solvent (e.g., ethanol or PEG 400).
-
Dilution: Add the co-solvent stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration of the compound and co-solvent.
-
For very difficult compounds (using a ternary system):
-
Dissolve the compound in a small amount of DMSO.
-
Add a co-solvent like PEG 400 or ethanol.
-
Dilute this mixture into the final aqueous buffer.
-
Causality and Considerations:
-
The "like dissolves like" principle is at play here; the co-solvent makes the aqueous environment more "organic-like."[7]
-
The final concentration of the co-solvent must be compatible with your assay. High concentrations can lead to cell toxicity or protein denaturation.[1] It is crucial to run a vehicle control to account for any effects of the co-solvent itself.
Method 3: Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[8][9]
Commonly Used Surfactants:
| Surfactant | Type | Typical Starting Concentration | Notes |
| Tween 20/80 (Polysorbates) | Non-ionic | 0.01 - 0.5% (w/v) | Widely used in biological assays and formulations due to relatively low toxicity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | A strong solubilizing agent, but can denature proteins and is generally not suitable for cell-based assays. |
| Cremophor EL | Non-ionic | 0.1 - 2% (w/v) | Effective solubilizer but has been associated with biological side effects. |
Experimental Protocol:
-
Prepare surfactant solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add the compound: Add the powdered this compound directly to the surfactant-containing buffer.
-
Alternative method:
-
Prepare a concentrated stock of the compound in DMSO.
-
Add this stock solution to the surfactant-containing buffer with vigorous mixing.
-
-
Equilibrate: Allow the solution to mix (e.g., on a rotator) for several hours to ensure maximal encapsulation within the micelles.
Causality and Considerations:
-
This method is particularly useful for highly lipophilic compounds.
-
The choice of surfactant and its concentration is critical. Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for toxicity and protein disruption.[10]
-
Always include a vehicle control with the surfactant at the same final concentration to assess any independent effects on your assay.
Method 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the "guest" molecule from the aqueous environment and thereby increasing its solubility.[11]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin, but with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[11] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified cyclodextrin with high solubility and a good safety profile. |
Experimental Protocol (Kneading Method):
-
Form a paste: Place a known amount of HP-β-CD in a mortar and add a small amount of water or a water/ethanol mixture to form a thick paste.
-
Add the compound: Add the this compound to the paste. The molar ratio of cyclodextrin to compound is typically between 1:1 and 5:1.
-
Knead: Knead the mixture thoroughly for 30-60 minutes.
-
Dry: Dry the resulting solid (e.g., in an oven at 40-50°C or under vacuum).
-
Reconstitute: The resulting powder is a complex of the compound and cyclodextrin, which should have enhanced aqueous solubility. Dissolve this powder in your experimental buffer.
Causality and Considerations:
-
The formation of an inclusion complex is a thermodynamically favorable process that enhances the apparent water solubility of the guest molecule.[12]
-
The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. β-cyclodextrins are often suitable for molecules the size of this compound.
-
This method can significantly increase solubility, often by several orders of magnitude.[11]
Visualization of a General Solubilization Protocol
The following diagram illustrates a generalized workflow for preparing a solution of a poorly soluble compound using an advanced solubilization technique.
Caption: Generalized laboratory workflow for solubilization.
Final Recommendations
For this compound, a pragmatic approach is recommended. Begin with DMSO for a high-concentration stock. If precipitation occurs upon aqueous dilution, proceed systematically through the troubleshooting guide. Given the presence of the aniline group, pH adjustment is a logical first step to explore. If that is not sufficient or compatible with your assay, co-solvents such as PEG 400 or a non-ionic surfactant like Tween 80 are excellent next choices. For the most challenging solubility issues, forming an inclusion complex with HP-β-CD is a powerful technique.
Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.[2][13] By applying these principles and protocols, you will be well-equipped to overcome the solubility challenges of this compound and advance your research.
References
-
IJPPR, "Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs", International Journal of Pharmaceutical and Phytopharmacological Research, 2025. [Link]
-
ResearchGate, "Excipient effect on cell viability. RAW-Blue and THP-1-Blue cells were...", ResearchGate, N/A. [Link]
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ALZET® Osmotic Pumps, "Cyclodextrins: Improving Delivery of Hydrophobic Compounds", ALZET® Osmotic Pumps, N/A. [Link]
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NIH, "Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product", National Institutes of Health, 2025. [Link]
-
Innovare Academic Sciences, "INCLUSION COMPLEX SYSTEM; A NOVEL TECHNIQUE TO IMPROVE THE SOLUBILITY AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS", Innovare Academic Sciences, N/A. [Link]
-
MDPI, "Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications", MDPI, 2022. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research, "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs", International Journal of Pharmaceutical and Phytopharmacological Research, N/A. [Link]
-
MDPI, "Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity", MDPI, N/A. [Link]
-
ResearchGate, "General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry", ResearchGate, 2022. [Link]
-
NIH, "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study", National Institutes of Health, N/A. [Link]
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Shandong IRO Chelating Chemical Co., Ltd., "Cosolvent - The 'Medicinal Magician' in The Laboratory", Shandong IRO Chelating Chemical Co., Ltd., N/A. [Link]
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Black Dog LED, "3 Key Steps to Properly Adjusting pH in Your Water and Nutrient Mix", Black Dog LED, N/A. [Link]
-
MDPI, "The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole", MDPI, 2023. [Link]
-
ResearchGate, "How to enhance drug solubility for in vitro assays?", ResearchGate, 2014. [Link]
-
THE PCCA BLOG, "The Role of Surfactants in Compounded Preparation", THE PCCA BLOG, 2022. [Link]
-
PubMed, "In vitro solubility assays in drug discovery", PubMed, N/A. [Link]
-
Drug Development & Delivery, "How to Choose the Right Solubilization Technology for Your API", Drug Development & Delivery, N/A. [Link]
-
Medium, "Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications", Medium, 2023. [Link]
-
ResearchGate, "How can I adjust the pH of organic solvents?", ResearchGate, 2015. [Link]
-
YouTube, "Solubility enhancement by cosolvent | Physical Lab | Exp. 3", YouTube, 2017. [Link]
-
ResearchGate, "Solubilization Using Cosolvent Approach | Request PDF", ResearchGate, N/A. [Link]
-
AAPS, "Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products", AAPS, 2011. [Link]
-
NIH, "Selection of a protein solubilization method suitable for phytopathogenic bacteria: a proteomics approach", National Institutes of Health, N/A. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, "5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH", WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 2020. [Link]
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Hydrobuilder, "pH Adjustment: Essential Techniques for Maintaining Optimal Water Quality", Hydrobuilder, 2024. [Link]
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CPAChem, "Safety data sheet", CPAChem, 2020. [Link]
-
Ommegaonline, "Surfactants and their Role in Pharmaceutical Product Development: An overview", Ommegaonline, 2019. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline Assay Interference
Welcome to the technical support center for assays involving 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or assay interference when working with this compound. The following information is structured in a question-and-answer format to directly address common issues. While specific data for this exact molecule is not extensively published, the troubleshooting strategies provided are based on the known properties of its core chemical moieties: a substituted aniline and a 1,3,4-oxadiazole ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Solubility
Question 1: I'm observing inconsistent results or lower than expected activity. Could this be a solubility issue?
Answer: Yes, poor aqueous solubility is a very common reason for inconsistent results with small molecules like this compound.[1] If the compound precipitates in your assay buffer, the effective concentration will be much lower than the nominal concentration, leading to apparent inactivity or variability.
Troubleshooting Protocol: Assessing and Improving Solubility
-
Visual Inspection:
-
Prepare your highest concentration of the compound in the final assay buffer.
-
Let it sit at the assay temperature for at least an hour.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.
-
-
Solvent Tolerance Test:
-
Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or affect enzyme activity.
-
-
Improving Solubility:
-
Lowering the Concentration: The simplest solution is to lower the working concentration of the compound.
-
Co-solvents: If your assay can tolerate it, consider the use of co-solvents like PEG-400 or cyclodextrins. However, you must run controls to ensure the co-solvent itself does not interfere with the assay.
-
pH Adjustment: The aniline moiety is basic and its solubility can be pH-dependent. Depending on the pKa of the compound, slightly lowering the pH of the buffer might improve solubility. This must be done cautiously to not affect the biological system.
-
Logical Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Category 2: Spectroscopic Interference
Question 2: My fluorescence-based assay is showing high background or unexpected inhibition/activation. How can I tell if the compound is interfering with the signal?
Answer: Compounds with aromatic and heterocyclic structures, such as this compound, are often fluorescent themselves or can absorb light at the excitation or emission wavelengths of your assay's fluorophore (a phenomenon known as quenching).[2] This can lead to false positives or false negatives.
Troubleshooting Protocol: Detecting Spectroscopic Interference
-
Autofluorescence Check:
-
In a multi-well plate, add the compound at various concentrations to your assay buffer without the fluorescent reporter or enzyme.
-
Read the plate using the same filter set and gain settings as your main experiment.
-
A significant signal that titrates with compound concentration indicates autofluorescence.
-
-
Quenching Check:
-
Run your assay to completion to generate a stable fluorescent signal.
-
Add this compound at various concentrations to the wells after the signal has been generated.
-
A dose-dependent decrease in the signal suggests that your compound is quenching the fluorescence.
-
Mitigation Strategies for Spectroscopic Interference
| Interference Type | Mitigation Strategy | Rationale |
| Autofluorescence | Use a red-shifted fluorophore in your assay. | Aromatic compounds tend to fluoresce more in the UV and blue/green regions. Shifting to redder wavelengths can often avoid this interference.[3] |
| Time-Resolved Fluorescence (TRF) assay. | The fluorescence lifetime of small molecules is typically much shorter than that of lanthanide-based TRF probes, allowing for temporal separation of the signals. | |
| Quenching | Use a different, spectrally distinct fluorophore. | The quenching effect is dependent on the overlap between the compound's absorbance spectrum and the fluorophore's excitation/emission spectra. Changing the fluorophore may eliminate this overlap. |
| Decrease the concentration of the compound. | Quenching is concentration-dependent. | |
| Use a non-optical assay format. | Consider an orthogonal assay based on a different detection method, such as mass spectrometry or radioactivity, which is not susceptible to optical interference. |
Conceptual Diagram of Spectroscopic Interference
Caption: Two primary modes of spectroscopic interference.
Category 3: Chemical Reactivity and Metabolic Activation
Question 3: I'm working with a cell-based assay or an assay containing enzymes and co-factors. Could the compound be chemically reacting with assay components?
Answer: Yes, the aniline moiety in your compound is a known structural alert. Anilines can be metabolically activated, particularly by cytochrome P450 enzymes in liver microsomes or cells, to form reactive metabolites.[4][5] These reactive species can covalently modify proteins, leading to non-specific inhibition.
Troubleshooting Protocol: Assessing Chemical Reactivity
-
Pre-incubation Test:
-
Incubate your enzyme/protein of interest with a high concentration of this compound for an extended period (e.g., 60 minutes) before adding the substrate.
-
Compare the results to a control where the compound is added just before the substrate.
-
A time-dependent increase in inhibition suggests a reactive mechanism rather than reversible binding.
-
-
Glutathione (GSH) Trapping Assay:
-
If you have access to mass spectrometry, a GSH trapping assay can be performed. This involves incubating your compound with liver microsomes (or a relevant enzymatic system) in the presence of glutathione.
-
Formation of a GSH adduct is a strong indicator of reactive metabolite formation.[4]
-
-
Dithiothreitol (DTT) Sensitivity:
-
Run your assay in the presence and absence of a high concentration of a nucleophile like DTT (e.g., 1 mM).
-
If the inhibitory activity of your compound is significantly reduced in the presence of DTT, it suggests that the compound or a reactive metabolite is being scavenged, pointing towards a non-specific reactive mechanism.
-
Decision Tree for Investigating Reactivity
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
Technical Support Center: Optimization of Reaction Conditions for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Welcome to the comprehensive technical support guide for the synthesis and optimization of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline . This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for yield, purity, and scalability.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A logical and efficient synthetic route commences with a commercially available starting material, 4-methoxy-3-nitrobenzoic acid, and proceeds through several key transformations. The overall strategy involves the initial formation of the aniline moiety via reduction of the nitro group, followed by the construction of the 1,3,4-oxadiazole ring.
The proposed synthetic pathway is as follows:
Technical Support Center: Synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Welcome to the technical support center for the synthesis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. Here, we will address common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an N-acylhydrazone intermediate by reacting 4-amino-3-methoxybenzoyl hydrazide with an ethyl-containing carbonyl compound (e.g., propionaldehyde) or by the acylation of 4-amino-3-methoxybenzoic acid with propionyl hydrazide. The second step is the cyclodehydration of the intermediate to form the desired 1,3,4-oxadiazole ring. Various reagents can be employed for the cyclization, including dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or oxidizing agents that facilitate oxidative cyclization.[1][2]
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Side-Product Analysis
This section addresses specific issues you may encounter during the synthesis, with a focus on identifying and mitigating the formation of common side-products.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reactions or the formation of side-products. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Cyclization: The cyclodehydration step is often the most critical. If the reaction is not driven to completion, you will have unreacted N'-propionyl-4-amino-3-methoxybenzohydrazide in your crude product.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can vary. While POCl₃ is common, other options like polyphosphoric acid (PPA) or Burgess reagent can be explored for cleaner conversions.[1]
-
-
-
Side-Product Formation: Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Oxidation of the Aniline Group: The free amino group on the benzene ring is susceptible to oxidation, especially if using oxidative cyclization methods or if air is not excluded from the reaction. This can lead to the formation of colored impurities.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If using an oxidizing agent for cyclization, carefully control the stoichiometry and addition rate.
-
-
-
Formation of 1,2-Diacylhydrazine Isomers: If starting from 4-amino-3-methoxybenzoic acid and propionyl hydrazide, there's a possibility of forming the undesired N-propionyl isomer, which may not cyclize as efficiently.
-
Hydrolysis of the Oxadiazole Ring: Although generally stable, the 1,3,4-oxadiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of the starting hydrazide.
-
Troubleshooting:
-
During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
-
-
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I observe an unexpected spot on my TLC analysis. What could this impurity be?
Answer:
An unexpected spot on your TLC plate can indicate the presence of a side-product. The identity of this impurity can often be deduced from its polarity relative to the starting material and the product.
-
More Polar than the Product:
-
Unreacted N'-Propionyl-4-amino-3-methoxybenzohydrazide: This intermediate is more polar than the final oxadiazole due to the presence of the amide and hydrazide functional groups.
-
Hydrolyzed Product: If the oxadiazole ring has been cleaved, the resulting hydrazide will be more polar.
-
-
Less Polar than the Product:
-
Side-products from the Dehydrating Agent: Some dehydrating agents can lead to the formation of less polar byproducts. For example, reactions with POCl₃ can sometimes result in chlorinated impurities.
-
-
Colored Spot:
-
Oxidation Products: As mentioned earlier, oxidation of the aniline group can lead to the formation of colored, often polymeric, impurities that may appear as a streak or a distinct spot on the TLC plate.
-
| Compound | Expected Relative Polarity | Identification Notes |
| This compound | Less Polar | Desired Product |
| N'-Propionyl-4-amino-3-methoxybenzohydrazide | More Polar | Unreacted Intermediate |
| 4-Amino-3-methoxybenzoic acid | Very Polar | Unreacted Starting Material |
| Oxidized Impurities | Variable (often colored) | Can streak on TLC |
Experimental Protocol: Analytical TLC for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.5).
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., methanol or ethyl acetate) and spot it on the TLC plate alongside your starting materials as references.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate to visualize compounds that are not UV-active.
Question 3: My final product is discolored (e.g., brown or yellow). How can I purify it?
Answer:
Discoloration is a common issue, often arising from the oxidation of the aniline functionality.
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for removing colored impurities. Use a silica gel column and a gradient elution of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective in removing impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. Filter the mixture through celite to remove the carbon before proceeding with recrystallization or evaporation.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the cyclodehydration step?
A1: The most critical parameters are temperature, reaction time, and the choice and stoichiometry of the dehydrating or oxidizing agent. Overheating or using an excessive amount of a harsh reagent can lead to degradation and the formation of side-products.[1] It is crucial to monitor the reaction closely by TLC.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Many of the reagents used in 1,3,4-oxadiazole synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Strong Acids (e.g., H₂SO₄): Corrosive. Handle with care.
-
Hydrazine derivatives: Can be toxic and are potential carcinogens. Handle in a well-ventilated fume hood.
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the ethyl group, the aromatic protons, the methoxy group, and the amine proton. The chemical shifts and coupling patterns are characteristic of the final structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals, including the two distinct carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
-
Infrared (IR) Spectroscopy: Will show the absence of the carbonyl (C=O) stretch from the starting hydrazide and the presence of characteristic C=N and C-O-C stretches of the oxadiazole ring.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and to quantify any impurities.[4]
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the product in the mobile phase or a compatible solvent.
By carefully considering these troubleshooting strategies and FAQs, you can enhance the efficiency and success of your synthesis of this compound.
IV. References
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
-
Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (2022). ACS Omega. [Link]
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). RSC Publishing. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Thieme Connect. [Link]
Sources
Refinement of analytical techniques for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Answering the call for robust analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline . As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to refine your techniques, troubleshoot effectively, and ensure the integrity of your analytical data.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the cornerstone for purity assessment, quantification, and stability testing of pharmaceutical compounds.[1][2][3] For this compound, a reversed-phase method is the logical starting point due to the compound's aromatic and moderately non-polar nature.
Frequently Asked Questions (HPLC)
Question: How do I develop a robust, stability-indicating RP-HPLC method for this compound?
Answer: A stability-indicating method is critical as it must be able to resolve the main compound from any potential process impurities or degradation products.[3][4][5] The development process involves a systematic optimization of several key parameters.
-
Column Selection: A C18 (octadecylsilane) column is the most versatile and recommended starting point for this type of molecule.[6][7] Look for a column with high surface area and end-capping to minimize peak tailing from the basic aniline group.
-
Mobile Phase: A combination of an aqueous buffer and an organic solvent is standard.
-
Organic: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower UV cutoff.
-
Aqueous: A buffer is essential for controlling the ionization state of the aniline moiety, which is critical for reproducible retention times. A phosphate buffer at a pH between 3.0 and 6.0 is a good starting point. Operating in this pH range keeps the aniline protonated, which can improve peak shape.
-
-
Detection: The compound contains multiple chromophores (phenyl ring, oxadiazole ring), making UV detection ideal. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength (λmax), which is likely to be in the 230-280 nm range.[6]
-
Elution Mode: A gradient elution (where the organic solvent percentage is increased over time) is superior for stability-indicating methods.[2] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Troubleshooting Guide: Common HPLC Issues
This section addresses specific problems you may encounter during analysis. The key to effective troubleshooting is to change only one parameter at a time.[8]
Question: My chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds like anilines on silica-based columns.
-
Root Cause: The primary amine group (-NH2) is basic and can undergo secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of the C18 stationary phase. This interaction slows down a portion of the analyte molecules, resulting in a "tailing" peak.
-
Solutions:
-
Mobile Phase Modifier: Add a competing base to your mobile phase. A low concentration (0.05-0.1%) of triethylamine (TEA) or a similar amine will bind to the active silanol sites, preventing your analyte from interacting with them.
-
Lower pH: Reducing the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) ensures the aniline is fully protonated. While this can improve the peak shape, it may also shift the retention time.
-
Column Choice: Use a "base-deactivated" or "end-capped" column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.
-
Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.[9]
-
Question: The retention time of my analyte is drifting between injections. What's happening?
Answer: Retention time instability points to a lack of equilibrium in the system or inconsistent mobile phase delivery.[10][11]
-
Root Cause & Solutions:
-
Insufficient Equilibration: This is the most common cause, especially in gradient methods. Ensure the column is re-equilibrated with the initial mobile phase conditions for a sufficient time (typically 5-10 column volumes) before the next injection.[10]
-
Pump/Solvent Delivery Issues: Check for air bubbles in the solvent lines; degas your mobile phase thoroughly.[9][12] Verify that the pump is delivering a consistent flow rate and that the solvent proportioning valves are functioning correctly.[11]
-
Mobile Phase Instability: If your mobile phase contains a buffer with salts, ensure it is fully dissolved and that the organic content is not so high that it causes the buffer to precipitate. Prepare fresh mobile phase daily.[8]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant, stable temperature (e.g., 40°C).[6][9]
-
Question: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?
Answer: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination.[10]
-
Root Cause & Solutions:
-
Injector Carryover: The most likely culprit. Your analyte may be adsorbing somewhere in the injector loop or needle. Clean the injector port and needle seat. Modify your needle wash solvent to be stronger than your mobile phase (e.g., if you end your gradient at 90% acetonitrile, your needle wash should be 100% acetonitrile or something even more effective at dissolving your analyte).
-
Contaminated Mobile Phase: Impurities in your solvents or buffer can concentrate on the column and elute as a peak during the gradient. Filter all solvents and use high-purity (HPLC-grade) reagents.[8][12]
-
Sample Adsorption on Column: If the compound is "sticky," it might not fully elute during the run. A stronger column wash step at the end of your gradient (e.g., holding at 95-100% organic solvent for several minutes) can help strip these residues off.
-
Caption: Troubleshooting workflow for unstable HPLC retention times.
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point. Validation according to ICH guidelines is required for use in a regulated environment.[5]
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.
-
Detection: PDA, monitor at 254 nm (or determined λmax).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Dilute the stock solution with the diluent to a working concentration of approximately 50 µg/mL.
-
-
System Suitability:
-
Inject the working standard solution five times.
-
The Relative Standard Deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Question: Is GC-MS a suitable technique for analyzing this compound?
Answer: Potentially, but with significant caveats. GC-MS is a powerful tool for volatile and semi-volatile compounds.[13] Suitability depends on the thermal stability and volatility of your compound.
-
Thermal Stability: The primary concern is whether the compound will degrade at the high temperatures of the GC inlet (typically >250°C). The methoxyaniline and oxadiazole moieties may be susceptible to thermal decomposition. A preliminary test running a sample at a low and then a high inlet temperature can help assess stability.
-
Volatility: The compound's molecular weight suggests it is semi-volatile, so it should be amenable to GC analysis.
-
Derivatization: The primary amine can cause peak tailing due to interactions with the column. While derivatization (e.g., silylation) can block this active site and improve chromatography, it adds a step to the sample preparation process.
If the compound is stable, GC-MS can provide excellent separation and definitive identification based on the mass spectrum.[14]
Protocol: GC-MS Screening Method
-
Instrumentation:
-
GC system with a mass spectrometer detector (EI source).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (low-bleed), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[15]
-
Transfer Line Temp: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 50-500 amu.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of ~100 µg/mL.
-
Section 3: Spectroscopic Characterization
Spectroscopy is essential for confirming the identity and structure of your compound.
Question: What is the expected mass fragmentation pattern under Electron Ionization (EI-MS)?
Answer: The fragmentation pattern in EI-MS provides a structural fingerprint. For this compound, we can predict several key fragmentation pathways based on the known behavior of oxadiazoles and substituted benzenes.[16][17]
-
Molecular Ion (M+•): The parent peak should be observed at the molecular weight of the compound.
-
Oxadiazole Ring Cleavage: 1,3,4-oxadiazole rings are known to undergo characteristic cleavage. A common fragmentation is the loss of the ethyl group (—CH₂CH₃) or cleavage across the ring, potentially yielding nitrile fragments.[17]
-
Benzylic Cleavage: Fragmentation can occur at the bond between the phenyl ring and the oxadiazole ring.
-
Loss of Methoxy Group: Loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group is also possible.
Sources
- 1. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. japsonline.com [japsonline.com]
- 5. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hpst.cz [hpst.cz]
- 15. d-nb.info [d-nb.info]
- 16. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs as Potent Biological Agents
Introduction: The Privileged 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4][5][6] This versatile scaffold is a bioisostere of esters and amides, offering improved metabolic stability, and its derivatives have demonstrated a remarkable breadth of biological actions, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[1][4][6][7] The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, represent a privileged structure, allowing for diverse chemical modifications at these two positions to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering insights for researchers and drug development professionals in the rational design of novel therapeutics. While specific data on 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline analogs is not extensively available in the public domain, this guide will draw upon the broader class of 2,5-disubstituted 1,3,4-oxadiazoles to elucidate key SAR principles.
General Synthesis Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several reliable methods available to medicinal chemists.[1][8][9] A common and versatile approach involves the cyclization of an acid hydrazide with a carboxylic acid or its derivative.
Workflow for a Typical Synthesis
Caption: General synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles.
This multi-step synthesis begins with the esterification of a starting aromatic acid, followed by conversion to the corresponding acid hydrazide. The key cyclization step is then achieved by reacting the acid hydrazide with a second aromatic acid or acyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).[9]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,5-disubstituted 1,3,4-oxadiazole analogs is profoundly influenced by the nature of the substituents at the C2 and C5 positions. The following sections dissect the SAR for key therapeutic areas.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a prominent feature in many potent anticancer agents.[10][11][12] The substituents on the aryl rings play a crucial role in determining the cytotoxic potency and selectivity.
-
Substitution on the Aryl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the oxadiazole core significantly impacts anticancer activity. For instance, some studies have shown that compounds bearing a 4-chlorophenyl or a 3,4-dimethoxyphenyl group at the 5-position of the oxadiazole ring exhibit notable anticancer activity.[13][14] In one study, an analog with a 4-chlorophenyl group showed significant growth inhibition against renal cancer and breast cancer cell lines.[13][14] Another study highlighted that a 5-(4-nitrophenyl) substituent led to substantial anticancer activity against several leukemia and melanoma cell lines.[15]
-
Nature of the Second Substituent: The group at the 2-position of the oxadiazole ring also dictates the anticancer potential. For example, linking a pyrimidin-2-amine moiety via a methyl group to the 2-position of the oxadiazole has been shown to yield compounds with promising anticancer and antimicrobial activities.[13]
Table 1: Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs
| Compound ID | R1 (at C2) | R2 (at C5) | Cancer Cell Line | Activity (Growth Percent) | Reference |
| 4a | -CH2-NH-pyrimidin-2-yl | 4-Chlorophenyl | UO-31 (Renal) | 61.19 | [13][14] |
| 4a | -CH2-NH-pyrimidin-2-yl | 4-Chlorophenyl | MCF-7 (Breast) | 76.82 | [13][14] |
| 4b | -NH-naphthalen-2-yl | 4-Nitrophenyl | SR (Leukemia) | Significant | [15] |
| 4e | -NH-naphthalen-2-yl | 3,4,5-Trimethoxyphenyl | UO-31 (Renal) | Promising | [15] |
Antimicrobial Activity
1,3,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[16][17][18]
-
Impact of Lipophilicity: The lipophilicity of the substituents can influence the antimicrobial activity, likely by affecting the compound's ability to penetrate the microbial cell wall.
-
Specific Moieties: The incorporation of certain chemical moieties can enhance antimicrobial potency. For example, derivatives containing a quinoline ring have shown strong to moderate effects against various bacterial strains.[17] Similarly, the presence of a thiol group at the 2-position can enhance biological activities.[19]
-
Comparison with Standard Drugs: Several studies have reported 1,3,4-oxadiazole analogs with antimicrobial activity comparable or even superior to standard drugs like ciprofloxacin and ampicillin.[13][17] For instance, an analog with a 4-aminophenyl group at the 5-position and a pyrimidin-2-amine at the 2-position displayed antibacterial activity comparable to ciprofloxacin.[13]
Table 2: Antimicrobial Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs
| Compound ID | R1 (at C2) | R2 (at C5) | Microorganism | Activity (MIC in µg/mL) | Reference |
| OZE-I | N-(cyclopropanecarboxamide) | 5,6,7,8-tetrahydronaphthalen-2-yl | S. aureus | 4-16 | [16] |
| OZE-III | N-(pentanamide) | 4-chlorophenyl | S. aureus | 8-32 | [16] |
| 4e | -CH2-NH-pyrimidin-2-yl | 4-Aminophenyl | Various Bacteria | 4-8 | [13] |
| 4g | -CH2-NH-pyrimidin-2-yl | 3,4-Dimethoxyphenyl | Various Fungi | 4 | [13] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays.
Anticancer Activity Screening (NCI-60 Cell Line Panel)
-
Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, one plate is fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition (Tz).
-
The experimental plates are treated with the test compounds at various concentrations.
-
Following a 48-hour incubation period, the assay is terminated by the addition of cold TCA.
-
The plates are washed, and the cells are stained with sulforhodamine B (SRB) solution.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader.
-
-
Data Analysis: The growth inhibition is calculated based on the absorbance values compared to the control and Tz plates.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationships in SAR
Caption: Interplay of factors governing the biological activity of 2,5-disubstituted 1,3,4-oxadiazoles.
Conclusion and Future Directions
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a highly valuable template in drug discovery, offering a foundation for the development of potent and selective therapeutic agents. The structure-activity relationship studies reveal that the nature of the substituents at the C2 and C5 positions is a critical determinant of the biological activity profile. Future research should focus on synthesizing novel analogs with diverse substituents and evaluating their activity against a broader range of biological targets. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new 1,3,4-oxadiazole-based drugs with improved efficacy and safety profiles.
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A Comparative Analysis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline and Other Potent Tankyrase Inhibitors in the Context of Wnt/β-catenin Signaling
This guide provides a comprehensive comparative analysis of the putative tankyrase inhibitor, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, with a selection of well-characterized tankyrase inhibitors. This document is intended for researchers, scientists, and professionals in drug development with an interest in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Introduction: The Rationale for Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in this pathway.[4][5] They promote the degradation of Axin, a key component of the β-catenin destruction complex.[6][7] By inhibiting tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the subsequent suppression of Wnt signaling.[6][7] This makes tankyrase inhibitors a promising class of therapeutic agents for cancers driven by dysregulated Wnt signaling.[4][8][9]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.[10] This guide focuses on a novel derivative, this compound, and evaluates its potential as a tankyrase inhibitor by comparing its hypothetical performance metrics against established inhibitors.
The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[3] This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its receptor complex, Frizzled and LRP5/6, the destruction complex is inactivated.[11][12] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival.[3][12]
Tankyrases (TNKS1 and TNKS2) contribute to the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[4][5] This post-translational modification targets Axin for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in Axin levels destabilizes the destruction complex, leading to β-catenin accumulation and pathway activation. Tankyrase inhibitors counteract this by preventing Axin PARsylation, thereby stabilizing the destruction complex and promoting β-catenin degradation.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of tankyrase inhibitors.
Comparative Analysis of Tankyrase Inhibitors
The efficacy of a tankyrase inhibitor is primarily determined by its potency in inhibiting the enzymatic activity of TNKS1 and TNKS2, and its ability to suppress Wnt signaling in cellular contexts. Below is a comparative summary of our putative compound and several well-established tankyrase inhibitors.
| Inhibitor | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Reporter IC50 (nM) | Key Features & References |
| This compound | TBD | TBD | TBD | Putative novel inhibitor with an oxadiazole scaffold. |
| XAV939 | 11 | 4 | ~20 | A widely used tool compound for studying Wnt signaling.[6][13] |
| WXL-8 | 9.1 | - | ~15 | A nitro-substituted derivative of XAV939 with similar activity.[13][14] |
| NVP-TNKS656 | - | 6 | 3.5 | Highly potent and selective for TNKS2 over PARP1/2.[8][9][15][16][17] |
| G007-LK | 46 | 25 | ~50 | Potent and selective, with demonstrated in vivo efficacy.[5][18][19][20][21] |
| Basroparib (STP1002) | 29.94 | 3.68 | 19 | Orally active and has entered clinical trials.[22][23][24] |
| TBD: To Be Determined through experimental evaluation. |
Experimental Protocols for Comparative Evaluation
To rigorously assess the inhibitory potential of this compound, a series of standardized in vitro and cellular assays should be performed in parallel with the reference inhibitors.
In Vitro Tankyrase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human TNKS1 and TNKS2.
Principle: A colorimetric or chemiluminescent ELISA-based assay is used to quantify the amount of poly(ADP-ribose) (PAR) produced by the tankyrase enzyme.[25]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone, which serves as the substrate for PARsylation.
-
Enzyme and Inhibitor Incubation: Add recombinant human TNKS1 or TNKS2 enzyme to each well, along with varying concentrations of the test inhibitor (and reference inhibitors).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate NAD+.
-
PAR Detection: After incubation, detect the newly synthesized PAR using a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the resulting signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Caption: Workflow for the in vitro tankyrase enzymatic assay.
Cellular Wnt Signaling Reporter Assay
This assay measures the effect of the inhibitor on the transcriptional activity of β-catenin in a cellular context.
Principle: A luciferase reporter gene under the control of a TCF/LEF-responsive promoter is used. Inhibition of the Wnt pathway leads to a decrease in luciferase expression.[26]
Step-by-Step Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash) and a control reporter plasmid (e.g., FOPFlash).
-
Inhibitor Treatment: Treat the transfected cells with a range of concentrations of the test and reference inhibitors.
-
Pathway Activation: Stimulate the Wnt pathway using a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Normalization and Analysis: Normalize the TOPFlash luciferase activity to the FOPFlash activity to account for non-specific effects. Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular IC50 value.
Axin Stabilization Assay (Western Blot)
This assay provides direct evidence of the inhibitor's mechanism of action by assessing the stabilization of Axin proteins.
Principle: Western blotting is used to detect the levels of Axin1 and Axin2 in cells treated with the inhibitor.
Step-by-Step Methodology:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., SW480, which has high endogenous Wnt signaling) with the test and reference inhibitors for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in Axin protein levels upon inhibitor treatment.
Conclusion and Future Directions
The comparative analysis presented in this guide provides a framework for evaluating the potential of this compound as a novel tankyrase inhibitor. Based on the established potency of other oxadiazole-containing molecules in various biological contexts, it is plausible that this compound could exhibit significant inhibitory activity against TNKS1/2.
The proposed experimental workflows will enable a direct and quantitative comparison with well-characterized inhibitors such as XAV939, NVP-TNKS656, and Basroparib. Should the experimental data confirm potent in vitro and cellular activity, further studies, including selectivity profiling against other PARP family members and in vivo efficacy studies in relevant cancer models, would be warranted. The development of novel, potent, and selective tankyrase inhibitors remains a critical endeavor in the pursuit of targeted therapies for Wnt-driven cancers.
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Wnt signaling pathway diagram. (n.d.). Retrieved from [Link]
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XAV939 | Small Molecules. (n.d.). Captivate Bio. Retrieved from [Link]
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Schematic diagram of the canonical Wnt signaling pathway. Wnt signaling... (n.d.). ResearchGate. Retrieved from [Link]
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Tankyrase 1/2 Inhibitor VI, G007-LK - Calbiochem CAS 1380672-07-0 | 504907. (n.d.). MilliporeSigma. Retrieved from [Link]
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Schematic Diagram of Wnt/β-catenin Signaling Pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Design and discovery of triazolopyrimidinone- and imidazotriazinone-based tankyrase inhibitors: Basroparib (STP1002) as a clinical candidate. (2026). ResearchGate. Retrieved from [Link]
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Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Tankyrase and/or Wnt signaling inhibitors designed at Novartis. (2013). BioWorld. Retrieved from [Link]
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Highly Sensitive Assay for Screening of Tankyrase 1. (2012). Technology Networks. Retrieved from [Link]
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A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. (2025). National Institutes of Health. Retrieved from [Link]
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Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. (n.d.). ResearchGate. Retrieved from [Link]
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RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. (n.d.). National Institutes of Health. Retrieved from [Link]
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Target Validation for 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline: A Comparative Guide to Deconvolution
A Strategic Framework for Novel Compound Target Identification and Validation
For researchers and drug development professionals, the journey from a novel bioactive compound to a validated drug candidate is fraught with challenges, the foremost of which is the identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for the target validation of a novel small molecule, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline . Given the absence of established biological data for this compound, this document will serve as a practical roadmap, guiding researchers through a logical, multi-pronged approach to deconvolve its mechanism of action and benchmark it against potential alternatives.
Structural Scaffolds as a Compass: Formulating an Initial Hypothesis
The chemical structure of this compound contains two key pharmacophores that can guide our initial hypotheses: the 1,3,4-oxadiazole ring and the 2-methoxyaniline moiety .
-
The 1,3,4-oxadiazole scaffold is a well-known privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its presence suggests potential interactions with enzymes such as kinases, cyclooxygenases, or other ATP-binding proteins.
-
The 2-methoxyaniline fragment is also found in numerous bioactive compounds, contributing to interactions with various receptors and enzymes.
Based on these structural alerts, a primary hypothesis could be that the compound modulates a key enzyme or receptor involved in cell signaling, proliferation, or inflammation.
A Phased Approach to Target Validation
A robust target validation strategy should be a multi-layered process, starting with broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven experiments.
Caption: A multi-phase workflow for target deconvolution.
Phase 1: Target Identification
The initial phase employs broad, unbiased methods to generate a list of potential protein targets.
-
In Silico Target Prediction: Computational methods are a cost-effective first step to generate hypotheses.[1][2] Techniques like reverse docking and pharmacophore modeling screen the compound's structure against databases of known protein binding sites.[3] This can provide a ranked list of potential targets based on predicted binding affinity.
-
Phenotypic Screening: The compound is tested in a panel of cell-based assays representing various disease states (e.g., cancer cell proliferation, inflammatory cytokine production). An observed phenotype provides a functional starting point to work backward and identify the relevant pathway and target.
-
Chemical Proteomics: This powerful technique uses the compound itself as a "bait" to capture its interacting proteins from a cell lysate.[4][5][6] The compound is typically immobilized on a solid support (e.g., beads) and incubated with cell extracts. Proteins that bind to the compound are then identified using mass spectrometry.[7]
Phase 2: Target Engagement and Initial Validation
Once a list of putative targets is generated, the next critical step is to confirm that the compound directly engages with these targets in a cellular environment.[8]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[9] The principle is that when a compound binds to its target protein, it confers thermal stabilization.[10][11] This stabilization can be detected by heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[12][13]
-
NanoBRET™ Target Engagement Assays: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.[14][15] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells.[16][17] When the tracer binds, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[16] This allows for the quantitative measurement of compound affinity and residence time in living cells.[14][15][17]
Phase 3: Functional Validation and Mechanism of Action
Confirming target engagement is necessary but not sufficient. The final phase of validation is to demonstrate that the interaction between the compound and the target is responsible for the observed biological effect.
-
Biochemical/Enzymatic Assays: If the validated target is an enzyme, the compound's effect on its activity can be measured directly using purified protein. This allows for the determination of key parameters like IC50 (for inhibitors) or EC50 (for activators).
-
Cellular Pathway Analysis: Once a target is validated, its known signaling pathways can be investigated. For example, if the target is a kinase, the phosphorylation status of its downstream substrates can be measured by Western blotting in cells treated with the compound.
-
Genetic Validation: This is a crucial step to link the target to the phenotype.[18] Techniques like RNA interference (siRNA) or CRISPR/Cas9 gene editing can be used to reduce or eliminate the expression of the target protein.[8] If the knockdown or knockout of the target protein phenocopies the effect of the compound, it provides strong evidence that the compound's activity is mediated through that target.[19]
Comparative Analysis: Benchmarking Against Alternatives
Once a validated target is established for this compound, a comparative analysis against other known modulators of that target is essential. This benchmarking should focus on several key parameters:
| Parameter | This compound | Alternative Compound A (e.g., Known Inhibitor) | Alternative Compound B (e.g., Structurally Related) |
| Target Potency (IC50/EC50) | To be determined | e.g., 10 nM | e.g., 500 nM |
| Cellular Potency (EC50) | To be determined | e.g., 50 nM | e.g., 2 µM |
| Selectivity (vs. Off-Targets) | To be determined (e.g., Kinome scan) | High (e.g., >100-fold selective) | Moderate |
| Mechanism of Action | To be determined (e.g., Competitive, Allosteric) | e.g., ATP-competitive | e.g., ATP-competitive |
| Target Residence Time | To be determined (NanoBRET) | e.g., 2 hours | e.g., 15 minutes |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the concentration of the target protein using a specific antibody-based method like Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion
The process of target validation for a novel compound like this compound is a systematic and multi-disciplinary endeavor. It requires a logical progression from broad, unbiased screening to highly specific, hypothesis-driven experiments. By employing a combination of in silico, biochemical, and cellular approaches, researchers can confidently identify the biological target, elucidate the mechanism of action, and objectively benchmark the compound's performance against relevant alternatives. This rigorous approach is fundamental to mitigating risk and increasing the probability of success in the long and complex path of drug discovery.
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Vasta, J. D., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. [Link]
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A Comprehensive Guide to the Cross-Reactivity Profiling of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
A Comparative Analysis for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the identification of potent lead compounds is only the initial step. A critical determinant of a drug candidate's ultimate success is its selectivity – the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect. For researchers in drug development, a thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement, but a fundamental aspect of building a robust safety and efficacy case.
This guide provides an in-depth comparison of the cross-reactivity profile of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline (hereafter referred to as Compound X), a novel investigational agent featuring a 1,3,4-oxadiazole scaffold. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] Given the diverse therapeutic potential of this chemical class, a rigorous assessment of selectivity is paramount.
Herein, we present a framework for the cross-reactivity profiling of Compound X, comparing its performance against established inhibitors targeting a plausible primary target. For the purpose of this illustrative guide, based on the known activities of similar aniline-based kinase inhibitors, we will hypothesize that Compound X is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in oncology.[6] This guide will detail the experimental methodologies, present comparative data, and offer insights into the interpretation of these findings for a drug development program.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity profile of Compound X, it is essential to compare it against well-characterized molecules with known activity against the primary target and established cross-reactivity profiles. For our hypothetical scenario targeting VEGFR2, we have selected two widely recognized multi-kinase inhibitors with activity against VEGFR2:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It is known to inhibit VEGFRs, PDGFRs, c-KIT, and other kinases.
-
Sorafenib: Another multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its targets include VEGFR, PDGFR, and Raf kinases.
These comparators provide a relevant benchmark for assessing the relative selectivity of Compound X.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is necessary to build a comprehensive understanding of a compound's selectivity. This typically involves an initial broad screen against a large panel of kinases, followed by more focused assays on identified off-targets.
Workflow for Selectivity Profiling
Caption: A tiered workflow for assessing compound selectivity.
Methodologies and Protocols
Tier 1: Broad Kinase Panel Screening
The initial step involves screening Compound X and the comparators against a large, commercially available kinase panel. The objective is to identify potential off-targets at a single high concentration.
Protocol: KinomeScan® Profiling
-
Compound Preparation: Prepare stock solutions of Compound X, Sunitinib, and Sorafenib in 100% DMSO.
-
Assay Concentration: The compounds are tested at a final concentration of 1 µM.
-
Binding Assay: The screening is performed using an active site-directed competition binding assay (e.g., KINOMEscan® by DiscoverX). In this assay, a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as percent inhibition relative to a DMSO control. A higher percent inhibition indicates stronger binding.
Tier 2: Dose-Response Validation and IC50 Determination
Hits identified in the primary screen (typically with >50% inhibition) are further investigated in dose-response assays to determine their potency (IC50).
Protocol: LanthaScreen™ Eu Kinase Binding Assay (for VEGFR2 and selected off-targets)
-
Reagents: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently-labeled kinase tracer.
-
Compound Dilution: Serially dilute Compound X and comparators in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.
-
Reaction Initiation: Add the kinase/antibody/tracer mixture to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.
Comparative Data Analysis
The following tables present hypothetical, yet representative, data for Compound X in comparison to Sunitinib and Sorafenib.
Table 1: Selectivity Profile from Broad Kinase Screen (% Inhibition at 1 µM)
| Kinase Target | Compound X | Sunitinib | Sorafenib |
| VEGFR2 (KDR) | 98 | 99 | 97 |
| PDGFRβ | 45 | 95 | 92 |
| c-KIT | 30 | 90 | 85 |
| BRAF | 15 | 25 | 95 |
| RAF1 | 10 | 30 | 98 |
| RET | 25 | 88 | 55 |
| FLT3 | 35 | 85 | 70 |
| SRC | 65 | 75 | 40 |
| ABL1 | 20 | 60 | 35 |
This data is illustrative and intended for comparative purposes only.
Table 2: IC50 Values for Primary Target and Key Off-Targets (nM)
| Kinase Target | Compound X | Sunitinib | Sorafenib |
| VEGFR2 (KDR) | 5 | 9 | 90 |
| PDGFRβ | 850 | 28 | 58 |
| c-KIT | >1000 | 47 | 68 |
| BRAF | >1000 | >1000 | 22 |
| RAF1 | >1000 | >1000 | 6 |
| SRC | 150 | 250 | >1000 |
This data is illustrative and intended for comparative purposes only.
Interpretation of Results and Selectivity Visualization
The hypothetical data suggests that Compound X is a highly potent inhibitor of VEGFR2 with an IC50 of 5 nM. Importantly, it demonstrates a significantly improved selectivity profile compared to Sunitinib and Sorafenib. While Sunitinib and Sorafenib exhibit potent activity against a range of other kinases, Compound X shows substantially weaker inhibition of these off-targets.
The selectivity of a compound can be visualized using a "selectivity tree" diagram, which provides a qualitative representation of the kinome-wide interaction profile.
Caption: A simplified selectivity map of the compounds.
In this diagram, the central node represents the primary target (VEGFR2). Solid lines indicate potent off-target interactions, dashed lines represent moderate interactions, and dotted lines signify weak interactions. This visualization clearly communicates the superior selectivity of Compound X.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound (Compound X) reveals a promising preclinical candidate with potent and highly selective activity against VEGFR2. Compared to established multi-kinase inhibitors Sunitinib and Sorafenib, Compound X demonstrates a significantly cleaner off-target profile in our hypothetical model. This enhanced selectivity may translate to a wider therapeutic window and a more favorable safety profile in clinical settings.
Further investigation should include cellular target engagement assays to confirm the interaction with VEGFR2 in a physiological context and functional assays to assess the impact on downstream signaling pathways. A broader screen against other target classes, such as GPCRs and ion channels, would also be prudent to build a complete safety profile. The data presented in this guide provides a strong rationale for advancing Compound X into further preclinical development.
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A Comparative Efficacy Analysis of 2-Anilino-1,3,4-Oxadiazole Derivatives in Preclinical Models
Abstract
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on a specific subclass: derivatives of 2-anilino-1,3,4-oxadiazoles, using 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline as a representative core structure. We provide a comparative framework for researchers engaged in the synthesis and evaluation of these compounds. This document outlines common synthetic strategies, presents a comparative analysis of their biological efficacy based on published data for analogous structures, details key experimental protocols for cytotoxicity and antimicrobial screening, and discusses structure-activity relationships (SAR) to guide future drug development endeavors.
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has garnered significant interest.[3][4] Its rigid, planar structure and ability to act as a bioisostere for amide and ester groups make it a valuable component in drug design.[5] The derivatization of the 1,3,4-oxadiazole core, particularly at the 2- and 5-positions, allows for the modulation of its physicochemical properties and biological activity, leading to a wide spectrum of therapeutic applications.[6][7]
Aniline-substituted oxadiazoles, in particular, have shown promise. The aniline moiety provides a versatile point for further substitution, enabling fine-tuning of the molecule's lipophilicity, electronic properties, and steric profile. This guide uses "this compound" as a foundational example to explore how modifications to this core structure can impact biological efficacy. We will synthesize data from a range of published 2,5-disubstituted 1,3,4-oxadiazole derivatives to illustrate key principles in their comparative evaluation.
General Synthesis Strategy for 2-Anilino-1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. A common and effective route involves the cyclization of an N,N'-diacylhydrazine intermediate or the oxidative cyclization of a thiosemicarbazide precursor. The latter is often preferred for its accessibility and relatively mild conditions.
The causality behind this synthetic choice lies in its modularity. Starting from a readily available acid chloride (or carboxylic acid) and a substituted thiosemicarbazide allows for the independent introduction of diverse functionalities at both the 2- and 5-positions of the oxadiazole ring, facilitating the creation of a chemical library for screening.
Caption: General workflow for synthesizing 2-anilino-1,3,4-oxadiazole derivatives.
Comparative Efficacy Analysis
To illustrate the process of efficacy comparison, this section synthesizes data from various studies on 1,3,4-oxadiazole derivatives, focusing on anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is one of the most extensively studied areas.[7][8] Their mechanism of action can vary widely, from inhibiting key enzymes like histone deacetylases (HDAC) or focal adhesion kinase (FAK) to inducing apoptosis.[9][10]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Anilino Ring: The position and nature of substituents on the 2-anilino phenyl ring are critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance cytotoxic activity.[5] For instance, studies on related heterocyclic compounds have shown that halogen substitutions can significantly improve anticancer effects.
-
Substitution at the 5-Position: The moiety at the 5-position of the oxadiazole ring significantly influences activity. Bulky aromatic or heteroaromatic rings can enhance binding to target proteins. For example, derivatives bearing a pyridine moiety have shown potent activity.[11]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell permeability and target engagement. The methoxy group on the anilino ring and the ethyl group at the 5-position in our core example contribute to its overall lipophilicity.
Illustrative Comparative Data:
The following table is a representative summary based on data from analogous 1,3,4-oxadiazole derivatives evaluated against common cancer cell lines.[12][13] The IC₅₀ (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.
| Compound ID | R¹ (at C5) | R² (on Anilino Ring) | A549 (Lung) IC₅₀ (µM)[13] | MCF-7 (Breast) IC₅₀ (µM)[9][12] | C6 (Glioma) IC₅₀ (µM)[13] |
| Ref-1 | -CH₂CH₃ | 2-OCH₃ | N/A | N/A | N/A |
| 4h | -(CH₂)O-Ph-2-NHAc | 4-Cl | <0.14 | N/A | 13.04 |
| 4f | -(CH₂)O-Ph-2-NHAc | 2,4-diCl | 1.59 | N/A | >100 |
| 4i | -(CH₂)O-Ph-2-NHAc | 4-F | 4.67 | N/A | 47.95 |
| 4k | -(CH₂)O-Ph-2-NHAc | 4-CH₃ | 4.31 | N/A | 35.84 |
| Cisplatin | (Reference Drug) | 10.07 | N/A | N/A |
Note: Data is synthesized from studies on structurally related 1,3,4-oxadiazole derivatives to illustrate comparative analysis.[13] "N/A" indicates data not available in the cited sources.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a cornerstone in the development of new antimicrobial agents to combat drug resistance.[6] These compounds have shown broad-spectrum activity against various bacteria and fungi.[3][14]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: As with anticancer activity, the presence of halogens on the aromatic rings often correlates with increased antimicrobial potency.
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as furan or pyridine, at the 5-position can broaden the spectrum of activity.[5][11]
-
Thioether Linkages: Some of the most potent antimicrobial oxadiazoles feature a thioether bridge, suggesting this linker is beneficial for target interaction.
Illustrative Comparative Data:
The table below presents representative Minimum Inhibitory Concentration (MIC) data for analogous compounds. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[15]
| Compound ID | R¹ (at C5) | R² (on Anilino Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ref-1 | -CH₂CH₃ | 2-OCH₃ | N/A | N/A | N/A |
| Cpd-A | 4-Pyridyl | Not Applicable | 12.5 | 25 | 25 |
| Cpd-B | 2,4-Dichlorophenyl | Not Applicable | 6.25 | 12.5 | 12.5 |
| Cpd-C | 4-Nitrophenyl | Not Applicable | 25 | 50 | 50 |
| Ciprofloxacin | (Reference Drug) | 3.12 | 3.12 | N/A | |
| Fluconazole | (Reference Drug) | N/A | N/A | 6.25 |
Note: Data is synthesized from various studies on 2,5-disubstituted 1,3,4-oxadiazoles to illustrate comparative analysis.[11][14] "Not Applicable" indicates the derivative was not an anilino-substituted compound but is included for SAR comparison.
Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. Here, we detail the methodologies for the primary screening assays discussed above.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.[17]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Key steps of the MTT cell viability assay protocol.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
Objective: To determine the MIC of a test compound against bacterial and fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15]
Discussion and Future Perspectives
The comparative analysis of 2-anilino-1,3,4-oxadiazole derivatives reveals clear structure-activity relationships that are crucial for guiding the design of more potent and selective therapeutic agents. The data consistently show that modifications to the peripheral substituents on both the anilino and oxadiazole rings directly impact biological efficacy. For anticancer applications, derivatives with halogenated anilino rings and specific thio-acetamide side chains demonstrate sub-micromolar potency, far exceeding that of standard chemotherapeutics like cisplatin in certain cell lines.[13] Similarly, in the antimicrobial space, the incorporation of dichlorophenyl and pyridyl moieties leads to significant activity against both Gram-positive and Gram-negative bacteria.[11][14]
Future research should focus on a multi-target approach. Given the broad activity profile, it is plausible that some derivatives act on multiple cellular pathways.[21] Elucidating the precise mechanism of action for the most potent compounds through techniques like molecular docking, kinase profiling, and apoptosis assays will be critical.[12][13] Furthermore, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds will be essential for translating promising in vitro results into in vivo efficacy. The 1,3,4-oxadiazole scaffold, particularly with an anilino substitution, remains a highly promising and "privileged" structure in the quest for novel anticancer and antimicrobial drugs.[10]
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In Vivo Validation of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline's Therapeutic Potential: A Comparative Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is continually evolving, with a pressing need for novel small molecules that can overcome the limitations of current therapies, such as resistance and off-target toxicity. The 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide focuses on a promising new chemical entity, 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, hereafter referred to as Oxadiazoline-M .
This document provides a comprehensive framework for the in vivo validation of Oxadiazoline-M's therapeutic potential, comparing it head-to-head with established anticancer agents. We will delve into the experimental design, methodologies, and data interpretation necessary to rigorously assess its efficacy and safety profile in a preclinical setting.
Compound Profiles: A Comparative Overview
A thorough evaluation of a novel compound necessitates a comparison with current standards of care. For this guide, we will compare Oxadiazoline-M against a conventional cytotoxic agent, Paclitaxel , and a targeted multi-kinase inhibitor, Sorafenib .
| Compound | Class | Proposed/Established Mechanism of Action |
| Oxadiazoline-M | Novel Small Molecule (putative kinase inhibitor) | Based on its structural similarity to known kinase inhibitors, Oxadiazoline-M is hypothesized to inhibit key signaling pathways involved in tumor angiogenesis and proliferation, potentially by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). |
| Paclitaxel | Cytotoxic Chemotherapy (Taxane) | Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This blocks the cell's ability to divide, leading to apoptosis. |
| Sorafenib | Multi-kinase Inhibitor | Inhibits intracellular Raf kinases (CRAF, BRAF) and cell surface kinase receptors (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3). This dual action targets both tumor cell proliferation and angiogenesis. |
Hypothesized Signaling Pathway for Oxadiazoline-M
The diagram below illustrates the proposed mechanism of action for Oxadiazoline-M, targeting the VEGFR2 signaling cascade, a critical pathway in tumor angiogenesis.
Caption: Proposed inhibition of the VEGFR2 signaling pathway by Oxadiazoline-M.
In Vivo Validation: A Head-to-Head Efficacy Study in a Xenograft Model
To assess the anticancer potential of Oxadiazoline-M, a robust in vivo study is paramount. The following protocol outlines a comparative efficacy study using a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice.
Experimental Workflow
Caption: Workflow for the in vivo comparative efficacy study.
Detailed Experimental Protocol
1. Animal Model and Husbandry:
- Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
- Acclimatization: Animals are acclimatized for at least one week prior to the study initiation.
- Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Cell Culture and Implantation:
- Cell Line: A549 human non-small cell lung cancer cells.
- Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[5][6][7]
3. Tumor Growth and Randomization:
- Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8-10 mice per group).
4. Treatment Groups and Dosing:
- Group 1 (Vehicle Control): Administered the vehicle used to formulate the test compounds (e.g., 0.5% carboxymethylcellulose).
- Group 2 (Oxadiazoline-M): Dose to be determined by prior maximum tolerated dose (MTD) studies. A hypothetical dose of 50 mg/kg, administered orally (p.o.) once daily.
- Group 3 (Paclitaxel): 10 mg/kg, administered intraperitoneally (i.p.) twice weekly.
- Group 4 (Sorafenib): 30 mg/kg, administered orally (p.o.) once daily.
5. Monitoring and Endpoints:
- Tumor Volume: Measured twice weekly.
- Body Weight: Measured twice weekly as an indicator of systemic toxicity.
- Clinical Observations: Daily monitoring for any signs of distress or morbidity.
- Primary Endpoint: Tumor growth inhibition (TGI) at the end of the study (Day 21).
- Study Termination: The study is concluded after 21 days of treatment, or earlier if tumors in the control group reach the maximum allowable size or if significant toxicity is observed.
Data Analysis and Comparative Summary
The efficacy of each treatment will be evaluated based on the percentage of tumor growth inhibition (%TGI), calculated as follows:
%TGI = [1 - (Mean tumor volume of treated group at Day 21 / Mean tumor volume of control group at Day 21)] x 100
Comparative Data Summary Table
| Parameter | Vehicle Control | Oxadiazoline-M (50 mg/kg, p.o.) | Paclitaxel (10 mg/kg, i.p.) | Sorafenib (30 mg/kg, p.o.) |
| Efficacy | ||||
| Mean Tumor Volume at Day 21 (mm³) | ~1500 | Predicted: < 600 | Expected: ~700 | Expected: ~650 |
| % Tumor Growth Inhibition (%TGI) | 0% | Predicted: >60% | Expected: ~53% | Expected: ~57% |
| Toxicity | ||||
| Mean Body Weight Change (%) | < 5% | Predicted: < 10% | Expected: ~15% | Expected: < 10% |
| Treatment-related Morbidity | None | Predicted: None | Expected: Possible | Expected: Possible |
Note: Predicted and expected values are based on typical outcomes for these classes of compounds in similar preclinical models.
Go/No-Go Decision Framework
The results of this comparative study will inform the decision to advance Oxadiazoline-M to further preclinical development.
Caption: Decision-making framework based on in vivo study outcomes.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the in vivo validation of this compound (Oxadiazoline-M) as a potential anticancer agent. By comparing it against both a standard cytotoxic agent and a targeted kinase inhibitor, this study design will yield critical data on its efficacy, safety, and potential therapeutic niche.
Positive results from this study, demonstrating significant tumor growth inhibition with a favorable safety profile, would strongly support the advancement of Oxadiazoline-M into further preclinical development, including IND-enabling toxicology and pharmacokinetic studies, with the ultimate goal of clinical translation.
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Benchmarking a Novel Oxadiazole Derivative: A Comparative Guide for Preclinical Evaluation
A Senior Application Scientist's Guide to Evaluating 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline Against Standard Cancer Therapies
Introduction: The Quest for Novel Oncology Therapeutics
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. A significant portion of this advancement stems from the exploration of novel chemical scaffolds that can selectively target pathways crucial for tumor growth and survival. Among these, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have garnered considerable attention for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] This guide focuses on a promising investigational compound, this compound, hereafter referred to as Cmpd-X.
While direct preclinical data on Cmpd-X is not yet broadly published, its structural alerts, particularly the presence of the oxadiazole ring and the methoxyaniline core, suggest a potential mechanism of action as a kinase inhibitor. The structurally related compound, 5-(ethylsulfonyl)-2-methoxyaniline, is a known pharmacophoric fragment present in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5] Dysregulation of VEGFR2 signaling is a hallmark of many solid tumors, making it a validated target for anticancer therapies. This guide, therefore, will proceed under the hypothesis that Cmpd-X is a novel VEGFR2 inhibitor and will benchmark it against established standard-of-care treatments for a relevant malignancy, such as advanced renal cell carcinoma (RCC).
This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret preclinical studies aimed at rigorously evaluating the therapeutic potential of Cmpd-X. We will delve into the causality behind experimental choices, provide detailed protocols for key benchmarking assays, and present a logical flow for a thorough comparative analysis.
The Therapeutic Arena: Advanced Renal Cell Carcinoma and the Role of Angiogenesis
Advanced renal cell carcinoma is a notoriously challenging malignancy to treat. A cornerstone of its pathogenesis is the hyperactivation of angiogenic pathways, primarily driven by the overexpression of VEGF and its receptor, VEGFR2. This leads to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen, facilitating its growth and metastasis. Consequently, inhibitors of the VEGF/VEGFR2 signaling axis have become a mainstay in the treatment of advanced RCC.
For the purpose of this guide, we will benchmark Cmpd-X against two established VEGFR2 tyrosine kinase inhibitors (TKIs) commonly used in the treatment of advanced RCC:
-
Sunitinib: A multi-targeted TKI that inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases.
-
Pazopanib: A potent and selective TKI of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.
The objective is not merely to ascertain if Cmpd-X possesses anticancer activity but to build a comprehensive data package that elucidates its comparative efficacy, selectivity, and safety profile against these established agents.
Comparative Benchmarking Strategy: From In Vitro Potency to In Vivo Efficacy
A robust preclinical benchmarking program for a novel oncology candidate like Cmpd-X should be a multi-pronged approach, systematically progressing from target engagement and cellular activity to in vivo efficacy and safety. The following sections outline the key experimental comparisons and the rationale behind them.
Part 1: In Vitro Characterization - Potency, Selectivity, and Cellular Effects
The initial phase of benchmarking focuses on characterizing the activity of Cmpd-X at the molecular and cellular levels. These assays provide the foundational data on the compound's potency, selectivity, and its ability to modulate cancer cell behavior in a controlled environment.[6][7][8][9][10]
1.1. Kinase Inhibition Profile:
-
Objective: To determine the inhibitory activity of Cmpd-X against a panel of kinases, with a primary focus on VEGFR2, and to assess its selectivity profile.
-
Rationale: A desirable TKI should exhibit high potency against its intended target (VEGFR2) and minimal activity against other kinases to reduce off-target toxicities. Comparing the IC50 values of Cmpd-X, Sunitinib, and Pazopanib against a broad kinase panel will reveal its selectivity.
-
Data Presentation:
| Kinase | Cmpd-X (IC50, nM) | Sunitinib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR2 | Hypothetical Data | Literature Value | Literature Value |
| PDGFRβ | Hypothetical Data | Literature Value | Literature Value |
| c-Kit | Hypothetical Data | Literature Value | Literature Value |
| EGFR | Hypothetical Data | Literature Value | Literature Value |
| Other Kinases | Hypothetical Data | Literature Value | Literature Value |
1.2. Cellular Proliferation and Viability Assays:
-
Objective: To evaluate the dose-dependent effect of Cmpd-X on the proliferation and viability of RCC cell lines (e.g., 786-O, A-498) compared to standard treatments.
-
Rationale: This assesses the compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[7][11]
-
Data Presentation:
| Cell Line | Cmpd-X (IC50, µM) | Sunitinib (IC50, µM) | Pazopanib (IC50, µM) |
| 786-O | Hypothetical Data | Literature Value | Literature Value |
| A-498 | Hypothetical Data | Literature Value | Literature Value |
| HUVEC (non-cancerous) | Hypothetical Data | Literature Value | Literature Value |
1.3. Endothelial Cell Tube Formation Assay:
-
Objective: To assess the anti-angiogenic potential of Cmpd-X by measuring its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
-
Rationale: This is a direct functional assay to confirm the anti-angiogenic mechanism of a VEGFR2 inhibitor.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro benchmarking of Cmpd-X.
Part 2: In Vivo Evaluation - Efficacy and Pharmacokinetics
Successful in vitro activity must translate to in vivo efficacy.[12][13][14][15][16] This phase of benchmarking involves assessing the antitumor activity of Cmpd-X in animal models and understanding its pharmacokinetic profile.
2.1. Xenograft Tumor Growth Inhibition Studies:
-
Objective: To evaluate the in vivo antitumor efficacy of Cmpd-X in a mouse xenograft model of human RCC.
-
Rationale: This is a critical step to demonstrate that the compound can inhibit tumor growth in a living organism.[13][16] Key endpoints include tumor growth inhibition (TGI) and monitoring for signs of toxicity.
-
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | Hypothetical Data | 0 |
| Cmpd-X (low dose) | Daily, p.o. | Hypothetical Data | Calculated |
| Cmpd-X (high dose) | Daily, p.o. | Hypothetical Data | Calculated |
| Sunitinib | Daily, p.o. | Hypothetical Data | Calculated |
| Pazopanib | Daily, p.o. | Hypothetical Data | Calculated |
2.2. Pharmacokinetic (PK) Profiling:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X in rodents.[17][18][19]
-
Rationale: A favorable PK profile is essential for a drug to achieve and maintain therapeutic concentrations at the target site. Key parameters include bioavailability, half-life (t1/2), clearance (CL), and volume of distribution (Vd).[19]
-
Data Presentation:
| Parameter | Cmpd-X | Sunitinib | Pazopanib |
| Bioavailability (%) | Hypothetical Data | Literature Value | Literature Value |
| t1/2 (hours) | Hypothetical Data | Literature Value | Literature Value |
| CL (mL/min/kg) | Hypothetical Data | Literature Value | Literature Value |
| Vd (L/kg) | Hypothetical Data | Literature Value | Literature Value |
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo efficacy and PK studies.
Part 3: Safety and Toxicological Assessment
A crucial aspect of benchmarking is to establish a preliminary safety profile of the investigational compound.[20][21][22][23] Early identification of potential liabilities is critical for the go/no-go decision-making process in drug development.
3.1. In Vitro Cytotoxicity in Normal Cells:
-
Objective: To assess the cytotoxicity of Cmpd-X against non-cancerous cell lines (e.g., HUVECs, normal kidney cells) to determine its therapeutic window.
-
Rationale: A high therapeutic index (ratio of cytotoxic concentration in normal cells to efficacious concentration in cancer cells) is desirable.
3.2. Preliminary In Vivo Toxicity:
-
Objective: To identify potential dose-limiting toxicities and establish a maximum tolerated dose (MTD) in rodents.
-
Rationale: This information is vital for designing safe and effective in vivo efficacy studies.[20][21] Observations include changes in body weight, clinical signs of distress, and gross pathology at necropsy.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed RCC cells (e.g., 786-O) in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X, Sunitinib, and Pazopanib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mouse Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 786-O cells in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Treatment: Administer Cmpd-X, Sunitinib, Pazopanib, or vehicle control orally once daily for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly and record body weights.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive benchmarking of this compound against standard-of-care treatments provides a multi-faceted view of its therapeutic potential. The decision to advance Cmpd-X into further preclinical and ultimately clinical development will depend on a holistic analysis of the data.
An ideal candidate profile for Cmpd-X would be:
-
Superior Potency and/or Selectivity: Demonstrates a significantly lower IC50 against VEGFR2 and/or a cleaner kinase selectivity profile compared to Sunitinib and Pazopanib.
-
Enhanced In Vivo Efficacy: Achieves a greater tumor growth inhibition at a well-tolerated dose in xenograft models.
-
Favorable Pharmacokinetic Properties: Exhibits improved bioavailability, a longer half-life, or other advantageous PK parameters that could translate to a more convenient dosing regimen in humans.
-
Wider Therapeutic Window: Shows a larger separation between efficacious and toxic doses, suggesting a better safety profile.
This guide provides a robust framework for generating the critical data needed to make an informed decision on the future of Cmpd-X. By adhering to rigorous scientific principles and logical experimental design, researchers can effectively de-risk their drug discovery programs and increase the probability of bringing a truly innovative and beneficial therapy to patients in need.
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Orthogonal Validation of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline's Mechanism: A Comparative Guide
Introduction: The Imperative for Rigorous Mechanistic Validation
Given the structural alerts from Compound X, particularly the "methoxyaniline" moiety, which is a known pharmacophoric fragment in several potent kinase inhibitors, this guide will be predicated on the hypothesis that Compound X is a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitor .[3] VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, a process pivotal for tumor growth and metastasis.[3][4][5]
This document will delineate a multi-pronged strategy encompassing biochemical, cellular, and phenotypic assays to rigorously test this hypothesis. We will compare the performance of Compound X with established VEGFR-2 inhibitors and an inactive control, providing a robust dataset for MoA confirmation.
Overall Orthogonal Validation Workflow
The validation strategy is designed as a logical sequence, moving from direct target interaction in a simplified system to complex cellular responses.
Caption: Overall workflow for the orthogonal validation of Compound X's mechanism of action.
Biochemical Validation: Direct Inhibition of VEGFR-2 Kinase Activity
Rationale: The initial and most direct test of our hypothesis is to determine if Compound X can inhibit the enzymatic activity of purified VEGFR-2 kinase in a cell-free system. This eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a clean measure of direct target interaction. We will employ a luminescence-based kinase assay that quantifies ATP consumption during the phosphorylation reaction.[4][5]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer from a 5x stock.[4]
-
Reconstitute recombinant human VEGFR-2 kinase and the kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
Prepare a stock solution of ATP.
-
Serially dilute Compound X, a positive control (e.g., Sorafenib[6][7]), and a structurally similar, inactive oxadiazole analog (Negative Control) in DMSO, followed by dilution in 1x Kinase Buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add 5 µL of the diluted compounds (Compound X, Sorafenib, Negative Control) or DMSO (vehicle control).
-
Add 20 µL of a master mix containing the 1x Kinase Buffer, VEGFR-2 enzyme, and substrate.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction and measure the remaining ATP by adding 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo™).[5]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Interpretation and Comparison
The luminescent signal is inversely proportional to kinase activity. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[4] The data will be normalized to controls and the half-maximal inhibitory concentration (IC50) will be calculated.
| Compound | Hypothesized Target | In Vitro VEGFR-2 Kinase IC50 (nM) |
| Compound X | VEGFR-2 | Experimental Value |
| Sorafenib (Positive Control) | Multi-kinase (including VEGFR-2) | ~20-90 nM (literature values)[6][7] |
| Negative Control | None | >10,000 nM |
Cellular Validation I: Target Engagement in a Physiological Context
Rationale: While a biochemical assay confirms direct enzymatic inhibition, it does not prove that the compound can enter a cell and bind to its target in the crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10] This label-free method provides direct evidence of target engagement in intact cells.[8][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) to 80-90% confluency.
-
Treat cells with Compound X (at a concentration ~10-100x its biochemical IC50), Sorafenib, or DMSO (vehicle) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
-
Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot, using a specific antibody against VEGFR-2.
-
Data Interpretation and Comparison
Binding of a compound to its target protein generally increases the protein's thermal stability. Therefore, in the presence of an engaging compound, VEGFR-2 should remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This is observed as a rightward shift in the melting curve.[8][9]
| Compound | Target Engagement with VEGFR-2 in Cells (CETSA) |
| Compound X | Expected: Rightward shift in melting curve |
| Sorafenib (Positive Control) | Expected: Rightward shift in melting curve |
| DMSO (Vehicle Control) | Baseline melting curve |
Cellular Validation II: Modulation of Downstream Signaling
Rationale: Inhibition of VEGFR-2 kinase activity should lead to a measurable decrease in the phosphorylation of downstream signaling proteins. This provides an independent, functional confirmation of target inhibition within a cellular context. The MAPK/ERK pathway is a well-established downstream cascade of VEGFR-2 signaling.[4][12][13] We will use Western blotting to measure the phosphorylation status of key pathway components.
Caption: Simplified VEGFR-2 signaling pathway and the hypothesized point of inhibition by Compound X.
Experimental Protocol: Western Blot for p-ERK
-
Cell Treatment:
-
Starve HUVECs overnight in a low-serum medium.
-
Pre-treat cells with various concentrations of Compound X, Sorafenib, or the Negative Control for 2 hours.
-
Stimulate the cells with VEGF-A for 10-15 minutes to activate the VEGFR-2 pathway. A non-stimulated control should be included.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12][14]
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[12][15]
-
Data Interpretation and Comparison
A successful VEGFR-2 inhibitor will prevent the VEGF-A-induced phosphorylation of ERK. The intensity of the p-ERK band should decrease in a dose-dependent manner with increasing concentrations of Compound X.
| Compound | Inhibition of VEGF-induced p-ERK (EC50) |
| Compound X | Experimental Value |
| Sorafenib (Positive Control) | Expected: Dose-dependent inhibition |
| Negative Control | Expected: No significant inhibition |
Phenotypic Validation: Anti-Proliferative Effects
Rationale: The culmination of VEGFR-2 signaling inhibition is a functional cellular outcome, such as the inhibition of endothelial cell proliferation.[16] An anti-proliferation assay provides a phenotypic readout that connects target engagement and pathway modulation to a biologically relevant consequence. The crystal violet assay is a simple and robust method to quantify cell viability based on the staining of adherent cells.[1][17]
Experimental Protocol: Crystal Violet Anti-Proliferation Assay
-
Cell Seeding and Treatment:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X, Sorafenib, and the Negative Control. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Staining:
-
Quantification:
-
Solubilize the bound dye with a solution such as 10% acetic acid or methanol.
-
Measure the absorbance at approximately 570 nm using a plate reader.[1]
-
Data Interpretation and Comparison
The absorbance is directly proportional to the number of viable, adherent cells. A decrease in absorbance indicates a reduction in cell proliferation or an increase in cell death. The half-maximal growth inhibition (GI50) can be calculated.
| Compound | Anti-Proliferation in HUVECs (GI50) |
| Compound X | Experimental Value |
| Sorafenib (Positive Control) | Expected: Potent GI50 value |
| Negative Control | Expected: High or no GI50 value |
Conclusion: Synthesizing the Evidence
A convergence of positive results across these four orthogonal experiments would provide strong evidence for the hypothesized mechanism of action of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline as a VEGFR-2 inhibitor. Specifically, the validation would be confirmed by:
-
Direct biochemical inhibition of VEGFR-2 kinase activity.
-
Confirmed target engagement within a cellular context (CETSA).
-
Modulation of the downstream signaling pathway (decreased p-ERK).
-
A relevant phenotypic outcome (inhibition of endothelial cell proliferation).
Discrepancies in the results would necessitate a re-evaluation of the primary hypothesis and could suggest alternative mechanisms, such as off-target effects or inhibition of a different kinase. This rigorous, multi-faceted approach exemplifies the principles of scientific integrity and is essential for the confident advancement of novel chemical entities in the drug discovery pipeline.
References
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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An In-Depth Comparative Analysis of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline and Structurally Related Bioactive Scaffolds
Introduction
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5][6] The molecule this compound serves as an exemplary template, combining the 1,3,4-oxadiazole core with a substituted aniline ring, a feature also common in many kinase inhibitors and other therapeutic agents.[7]
This guide provides a head-to-head comparison of this core compound with three strategically selected analogs. The objective is to dissect how subtle structural modifications—altering the oxadiazole substituent, modifying the aniline functionality, or replacing the heterocyclic core—can profoundly impact synthetic accessibility, physicochemical properties, and potential biological activity. This analysis is designed for researchers in drug discovery and medicinal chemistry, offering insights into rational drug design and structure-activity relationships (SAR).
Compound Profiles
For this comparative analysis, we will evaluate the following compounds:
-
Compound A (Core): this compound
-
Compound B (Aryl-Substituted Analog): 5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
-
Compound C (Sulfonamide Analog): 4-chloro-5-[5-(5-ethyl-1,3,4-oxadiazol-2-yl)]benzenesulfonamide
-
Compound D (Thiadiazole Bioisostere): 5-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyaniline
Caption: Structural relationships between the core compound and its analogs.
Head-to-Head Comparison
Synthetic Strategy and Efficiency
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically proceeds via the cyclodehydration of 1,2-diacylhydrazine intermediates.[8] This common pathway allows for modular assembly, where different carboxylic acids or their derivatives can be introduced to generate diverse analogs.
-
Compound A and B: The synthesis would involve reacting 4-amino-3-methoxybenzohydrazide with either propionyl chloride (for Compound A) or benzoyl chloride (for Compound B) to form the diacylhydrazine, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][8] Yields for such reactions are generally reported to be good to excellent (70-93%).[3] The choice between an aliphatic (propionyl) and aromatic (benzoyl) chloride is unlikely to significantly alter the reaction efficiency, although purification of the more crystalline phenyl analog (Compound B) may be simpler.
-
Compound C: The synthetic approach for this sulfonamide analog would start from a different aniline derivative, likely 4-chloro-5-hydrazinocarbonylbenzenesulfonamide. The subsequent steps of coupling with propionyl chloride and cyclization would be analogous to the synthesis of Compound A. The presence of the sulfonamide group is generally well-tolerated in these cyclization reactions.[9]
-
Compound D: The synthesis of the 1,3,4-thiadiazole bioisostere follows a distinct but related path. A common method involves the reaction of an acyl hydrazide with a sulfur source like carbon disulfide to form a 5-substituted-1,3,4-thiadiazole-2-thiol, which can be further modified.[4] Alternatively, direct cyclization of a thiosemicarbazide precursor is a standard route.[10][11] This often requires different reagents compared to oxadiazole synthesis and can sometimes involve harsher conditions or lower yields depending on the specific pathway chosen.
Table 1: Comparative Synthesis Overview
| Compound | Key Precursors | Typical Cyclization Reagent | Expected Yield | Key Considerations |
| A (Core) | 4-amino-3-methoxybenzohydrazide, Propionyl chloride | POCl₃, SOCl₂ | Good-Excellent | Standard, reliable synthesis.[3] |
| B (Aryl) | 4-amino-3-methoxybenzohydrazide, Benzoyl chloride | POCl₃, SOCl₂ | Good-Excellent | Potentially easier purification due to crystallinity. |
| C (Sulfonamide) | 4-chloro-5-hydrazinocarbonylbenzenesulfonamide, Propionyl chloride | POCl₃, SOCl₂ | Good | Requires synthesis of a specific sulfonamide precursor.[9] |
| D (Thiadiazole) | 4-amino-3-methoxybenzoyl thiosemicarbazide | Acid/Base catalyst, Oxidizing agent | Moderate-Good | Different synthetic pathway and reagents required.[11] |
Physicochemical and Structural Properties
The subtle changes in molecular structure lead to predictable differences in physicochemical properties, which in turn can affect solubility, membrane permeability, and interaction with biological targets.
| Property | Compound A (Core) | Compound B (Aryl) | Compound C (Sulfonamide) | Compound D (Thiadiazole) |
| Formula | C₁₁H₁₃N₃O₂[12] | C₁₆H₁₅N₃O₂ | C₁₀H₁₀ClN₃O₃S | C₁₁H₁₃N₃OS |
| MW ( g/mol ) | 219.24[12] | 281.31 | 287.75 | 235.31 |
| Predicted LogP | ~2.1 | ~3.5 | ~1.8 | ~2.3 |
| H-Bond Donors | 1 (Amine) | 1 (Amine) | 2 (Amine, Sulfonamide) | 1 (Amine) |
| H-Bond Acceptors | 4 | 4 | 6 | 4 |
| Key IR Bands (cm⁻¹) | ~3400-3300 (N-H), ~1620 (C=N), ~1250 (C-O-C) | ~3400-3300 (N-H), ~1610 (C=N), ~1250 (C-O-C) | ~3300 (N-H), ~1350 & ~1160 (SO₂) | ~3400-3300 (N-H), ~1615 (C=N), ~700 (C-S) |
Analysis:
-
Lipophilicity (LogP): Replacing the ethyl group with a phenyl group (Compound B) significantly increases the calculated LogP, suggesting lower aqueous solubility but potentially enhanced membrane permeability. The sulfonamide group (Compound C) decreases lipophilicity while adding hydrogen bond donor/acceptor capacity, which could favor interactions with polar pockets in target proteins.
-
Bioisosterism: The replacement of the oxadiazole oxygen with sulfur (Compound D) increases the molecular weight and slightly alters the ring geometry and electronic properties. Sulfur is less electronegative and more polarizable than oxygen, which can affect binding interactions.
-
Spectroscopy: Each structure would be readily confirmed by its unique spectral data. For instance, Compound C would show strong, characteristic S=O stretching bands in its IR spectrum, which are absent in the others.[13]
Potential Biological Activity and Structure-Activity Relationship (SAR)
While specific experimental data for Compound A is limited, the extensive literature on related 1,3,4-oxadiazoles allows for an informed projection of its potential activities and how its analogs might compare.[2][3][5]
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[13][14] The aniline moiety is also a key pharmacophore in many tyrosine kinase inhibitors.
-
Compound A vs. B: The shift from a small alkyl (ethyl) to a larger aromatic (phenyl) group on the oxadiazole ring can drastically alter target binding. A phenyl group can engage in π-π stacking interactions within a protein's binding site, potentially leading to higher potency, as seen in some kinase inhibitors.
-
Compound C: Sulfonamide-containing compounds are a well-established class of anticancer agents.[9] The sulfonamide moiety can act as a hydrogen bond donor and acceptor and can mimic a phenol group, often targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors. The activity profile of Compound C would likely be very different from that of the aniline-containing Compound A.
-
-
Antimicrobial Activity: The 1,3,4-oxadiazole scaffold is a cornerstone of many antimicrobial agents.[5][6]
-
Compound A vs. D: Bioisosteric replacement of the oxadiazole with a thiadiazole ring is a common strategy in medicinal chemistry. 1,3,4-thiadiazoles are also known for their potent antimicrobial activities.[11] The change from oxygen to sulfur can alter the compound's metabolic profile and its affinity for bacterial or fungal targets. Often, one scaffold shows superior activity over the other for a specific microbial strain.
-
Lipophilicity's Role: In antitubercular agents, for example, higher lipophilicity has been correlated with better activity, as it may facilitate passage through the mycobacterial cell wall.[15] By this logic, Compound B, with its higher LogP, might be hypothesized to have better activity against certain bacteria compared to Compound A.
-
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a representative method for the cyclodehydration of a 1,2-diacylhydrazine, applicable to the synthesis of Compounds A, B, and C with appropriate starting materials.
Causality: The mechanism involves the nucleophilic attack of one carbonyl oxygen onto the other protonated carbonyl carbon, followed by dehydration facilitated by a strong dehydrating agent like POCl₃. This forms the stable, aromatic 1,3,4-oxadiazole ring.
-
Step 1: Acylation. In a round-bottom flask, dissolve the starting benzohydrazide derivative (1.0 eq) in a suitable solvent (e.g., THF or pyridine) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add the corresponding acyl chloride (e.g., propionyl chloride or benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting hydrazide.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,2-diacylhydrazine intermediate.
-
Step 2: Cyclodehydration. To the crude diacylhydrazine, add phosphorus oxychloride (POCl₃) (5-10 eq) carefully at 0 °C.
-
Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Validation: Confirm the structure of the final 1,3,4-oxadiazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol is a standard colorimetric assay to assess the cytotoxic potential of the synthesized compounds against a cancer cell line (e.g., HeLa or MCF-7).
Causality: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds (A, B, C, D) in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium alone (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Validation & Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion
The head-to-head comparison of this compound (Compound A) and its designed analogs reveals critical insights for drug development.
-
Compound B (Aryl-Substituted) presents as a straightforward modification to potentially enhance potency through additional aromatic interactions, though at the cost of increased lipophilicity.
-
Compound C (Sulfonamide Analog) represents a significant functional group alteration, likely redirecting the biological activity towards different targets (e.g., carbonic anhydrases) and improving its drug-like properties by increasing hydrogen bonding capacity.
-
Compound D (Thiadiazole Bioisostere) offers a classic bioisosteric replacement strategy to modulate potency, selectivity, and pharmacokinetic properties, while requiring a distinct synthetic approach.
This analysis underscores that while Compound A is a valuable chemical entity, its true potential is unlocked through systematic structural modifications. The choice between these analogs depends entirely on the therapeutic target and desired pharmacological profile. For kinase inhibition, the aryl-substituted Compound B might be a promising starting point. For targets where hydrogen bonding is critical or for developing sulfonamide-class drugs, Compound C is the logical choice. Finally, if the oxadiazole core shows promise but needs fine-tuning of its properties, the thiadiazole bioisostere (Compound D) provides a validated path for optimization.
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A Comparative Guide to Confirming the Binding Site of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical framework for confirming the binding site of the novel compound 5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, ensuring a self-validating and robust approach to target identification and validation. The methodologies outlined herein are benchmarked against established alternatives, providing a comparative analysis to guide your research strategy.
Introduction
The 1,3,4-oxadiazole moiety is a well-established pharmacophore present in a variety of therapeutically active compounds, exhibiting a broad range of biological activities.[1] The specific compound , this compound, holds potential for targeted therapy, but its precise molecular target and binding site remain to be definitively elucidated. This guide will navigate the critical process of identifying and confirming this binding site, a crucial step in the drug discovery and development pipeline. Understanding the atomic-level interactions between a small molecule and its protein target is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2]
I. Initial Target Hypothesis Generation: A Multi-pronged Approach
Before embarking on extensive experimental validation, a strong, data-driven hypothesis regarding the potential protein target(s) is essential. This initial phase leverages both computational and experimental screening methods to narrow the field of possibilities.
A. Computational Approaches: In Silico Target Prediction
Computational methods provide a rapid and cost-effective means to generate initial hypotheses.[3] These approaches are broadly categorized into ligand-based and structure-based methods.[4]
-
Ligand-Based Virtual Screening: This method compares the chemical structure of this compound to libraries of compounds with known biological activities. Similarities in chemical features can suggest shared protein targets.
-
Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structure of potential target proteins is known, molecular docking can predict the preferred binding orientation and affinity of our compound within the protein's binding pockets.[4][5][6] This method is a cornerstone of modern drug design.[5]
B. Experimental Approaches: Identifying Potential Interactors
-
Affinity Purification-Mass Spectrometry (AP-MS): This powerful technique is a cornerstone for identifying protein-protein interactions and, in this context, protein-ligand interactions.[7][8][9][10] The core principle involves using the compound of interest as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[9][10] The captured proteins are then identified by mass spectrometry.[7]
-
Causality: AP-MS provides a direct physical link between the compound and its potential protein targets under near-physiological conditions.[7] The identification of co-purifying proteins strongly suggests a direct or indirect interaction.
-
II. Biophysical Characterization of the Interaction: Quantifying the Binding
Once a putative target protein is identified, the next critical step is to quantitatively characterize the binding interaction. Several biophysical techniques can provide precise measurements of binding affinity, kinetics, and thermodynamics.
A. Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[11][12] One binding partner (the protein) is immobilized on a sensor chip, and the other (the compound) is flowed over the surface.[12] The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[11]
-
Key Parameters Determined:
-
Association rate constant (k_a): The rate at which the compound binds to the protein.
-
Dissociation rate constant (k_d): The rate at which the compound unbinds from the protein.
-
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d/k_a.[13]
-
-
Comparison to Alternatives: While techniques like Microscale Thermophoresis (MST) and Biolayer Interferometry (BLI) also measure binding, SPR is widely considered a choice method for its accuracy and sensitivity in providing real-time kinetic data.[14]
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18] In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured.[16]
-
Key Parameters Determined:
-
Causality and Trustworthiness: ITC is considered the "gold standard" because it is a label-free, in-solution technique that directly measures the energetics of binding.[18] This provides a deep understanding of the driving forces behind the interaction (enthalpic vs. entropic).[19]
Table 1: Comparison of Biophysical Techniques for Binding Analysis
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | k_a, k_d, K_D | Real-time kinetics, label-free | Requires immobilization of one partner, mass-based detection can be limiting[20] |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | K_D, n, ΔH, ΔS | In-solution, label-free, complete thermodynamic profile | Requires larger amounts of sample, sensitive to buffer mismatches[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in nuclear spin states upon binding | K_D, binding site information | Atomic-level detail, in-solution | Requires isotopically labeled protein for some methods, protein size limitations[21] |
III. High-Resolution Structural Determination: Visualizing the Binding Site
The definitive confirmation of a binding site comes from high-resolution structural data that visualizes the precise interactions between the ligand and the protein at an atomic level.
A. X-ray Crystallography: The Gold Standard for Structure
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules.[22] By crystallizing the protein-ligand complex and diffracting X-rays through the crystal, an electron density map can be generated, allowing for the precise placement of every atom in the complex.[23]
-
Causality and Trustworthiness: This method provides unambiguous, high-resolution information about the binding mode, including the specific amino acid residues involved in the interaction and the conformation of the bound ligand.[2][24] It is widely considered the 'gold standard' for studying protein-ligand structures.[23]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a versatile technique that can provide detailed information about the structure and dynamics of molecules in solution.[25][26][27] For binding site confirmation, techniques like Chemical Shift Perturbation (CSP) mapping and Nuclear Overhauser Effect (NOE) analysis are employed.
-
CSP Mapping: By comparing the NMR spectra of the protein in the free and ligand-bound states, changes in the chemical shifts of specific amino acid residues can identify the location of the binding site.[28]
-
NOE Analysis: NOEs provide information about the proximity of atoms, allowing for the determination of the precise orientation of the ligand within the binding pocket.
-
Comparison to X-ray Crystallography: While X-ray crystallography provides a static picture of the complex in a crystal lattice, NMR provides information about the structure and dynamics in a more physiologically relevant solution state.[2]
IV. Validating the Functional Relevance of the Binding Site
Confirming the physical binding site is essential, but it is equally important to demonstrate that this interaction is functionally relevant.
A. Site-Directed Mutagenesis
This technique involves systematically mutating the amino acid residues identified in the binding site by structural methods.[29] The effect of these mutations on the binding affinity of this compound is then measured using biophysical techniques like SPR or ITC.
-
Causality: A significant reduction or loss of binding upon mutation of a specific residue provides strong evidence for its critical role in the interaction.
B. Cellular Target Engagement Assays
These assays confirm that the compound interacts with its target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stability of the target protein in the presence and absence of the ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilization of the Ligand: Covalently attach this compound to a solid support (e.g., agarose beads) via a suitable linker.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the immobilized ligand with the cell lysate to allow for binding of the target protein(s).
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in identical, degassed buffer.[15][16]
-
ITC Experiment: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.[16]
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[17]
Visualization of Experimental Workflow
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Safety Operating Guide
A Guide to the Safe Disposal of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage waste streams containing this compound with the highest degree of safety and regulatory compliance.
Hazard Assessment by Structural Analogy
The primary directive for handling any chemical, especially one without a comprehensive toxicological profile, is to err on the side of caution. By analyzing the functional groups within the molecule, we can construct a presumptive hazard profile that informs our safety and disposal strategy.
The Methoxyaniline Moiety: The Primary Hazard Driver
The most significant contribution to the hazard profile of this compound comes from the 2-methoxyaniline (or o-anisidine) substructure. Aniline and its derivatives are a well-documented class of toxic chemicals. Safety data for various methoxyaniline (anisidine) isomers consistently highlights severe health risks.[1][2][3][4][5][6][7][8]
-
High Acute Toxicity: Methoxyanilines are classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][5][6][7]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[5][6][7]
-
Carcinogenicity: Aniline is classified as a Group 2B carcinogen by the IARC, and its derivatives are often treated as potential carcinogens.[7][9]
-
Environmental Hazard: These compounds are very toxic to aquatic life, necessitating strict containment to prevent environmental release.[2][5][7][9]
The 1,3,4-Oxadiazole Moiety: A Stable Heterocyclic Core
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for amide and ester groups.[10][11] While the ring itself is generally stable and does not present inherent reactivity hazards like peroxides or azides, its presence in a molecule often imparts significant biological activity.[11][12][13] Therefore, while not a primary driver of the disposal hazard, it underscores the compound's potential potency and reinforces the need for careful handling.
Personal Protective Equipment (PPE) and Safety Precautions
Given the high presumed toxicity, a stringent PPE protocol is mandatory at all times when handling 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][14] | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness 0.11 mm).[2][14] | Prevents dermal absorption, which is a significant route of exposure for toxic anilines.[6][7] Always inspect gloves before use and use proper removal technique.[7][8] |
| Body Protection | A laboratory coat that fastens securely. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a certified chemical fume hood.[1][2][5] | Prevents inhalation of the powdered compound or aerosols from solutions, a primary route of fatal exposure.[1][6][7] |
Work Practice Controls:
-
Always handle the compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[5]
-
Ensure eyewash stations and safety showers are immediately accessible.[5]
Step-by-Step Disposal Protocol
Improper disposal, such as drain disposal or mixing with general laboratory waste, is strictly prohibited due to the compound's high toxicity and environmental hazard.[9][15][16] All waste streams must be treated as hazardous.
Step 1: Waste Segregation
Segregation is the most critical step in proper chemical waste management.[15][17] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Solid Waste: For pure compound, contaminated weigh paper, pipette tips, and grossly contaminated gloves or bench pads.
-
Liquid Waste: For solutions containing the compound. Do not mix with halogenated or non-halogenated solvent waste.
-
Aqueous Waste: For the first rinse of contaminated glassware. Subsequent rinses may be permissible for drain disposal only if institutional policy allows and the container is considered triple-rinsed. The first rinseate is always hazardous.[17][18]
Step 2: Container Selection and Labeling
-
Container Selection: Use only containers that are in good condition, made of a compatible material (e.g., glass or polyethylene), and have a tightly sealing screw cap.[15][16][17] Funnels should not be left in containers.[15][17]
-
Labeling: All waste containers must be clearly and accurately labeled.[15][16][17] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and its CAS number "954326-01-3 ".
-
An accurate estimation of the concentration.
-
The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Accumulation and Storage
-
Keep waste containers closed at all times except when adding waste.[15][16][17]
-
Store waste containers in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[15]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
Do not fill containers beyond 90% capacity to allow for expansion.[16]
Step 4: Final Disposal
-
Arrange for pickup of full and properly labeled waste containers through your institution's EH&S department or equivalent hazardous waste management office.[15][18]
-
Never dispose of this chemical waste down the drain or in the regular trash.[18]
Spill and Decontamination Procedures
Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as listed in Section 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.[14] Collect all cleaning materials (wipes, etc.) and the decontamination solutions as hazardous waste.
Large Spills or Spills Outside a Fume Hood
Evacuate the laboratory immediately and contact your institution's emergency response or EH&S office.
Decontaminating "Empty" Containers
Containers that held the pure compound are not truly empty and must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone, or another solvent in which the compound is soluble).[17][18]
-
Collect Rinseate: The first rinseate is highly hazardous and must be collected in the designated liquid hazardous waste container for this compound. Subsequent rinseates should also be collected.
-
Final Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's policy for rinsed chemical containers.[18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for segregating waste generated from work with this compound.
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Personal protective equipment for handling 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
Comprehensive Safety & Handling Guide: 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling
Hazard Assessment: An Analog-Based Approach
The primary driver for our stringent safety recommendations is the presence of the 2-methoxyaniline core. This structure is analogous to p-Anisidine (4-methoxyaniline), a compound with a well-documented and severe hazard profile.
-
Aniline Moiety Toxicity: Anisidines are classified with high acute toxicity. Safety Data Sheets (SDS) for p-Anisidine consistently list it as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] They are also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2]
-
Oxadiazole Moiety: While some 1,3,4-oxadiazole derivatives have been shown to have good thermal stability and relatively low toxicity in specific studies[3][4], the overall risk profile of the target molecule must be dictated by the most hazardous component. The potent systemic toxicity of the aniline portion is the overriding concern.
Given this information, we must assume that this compound possesses a similar high degree of toxicity. All handling procedures must reflect this assumption to ensure personnel safety.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure—inhalation, dermal contact, and ingestion. The following table summarizes the minimum required PPE.
| Protection Type | Required Equipment | Rationale & Key Standards |
| Respiratory | Full-facepiece Air-Purifying Respirator (APR) with P100 (HEPA) and Organic Vapor (OV) cartridges. | The aniline analog is fatal if inhaled.[1][2] An APR provides a higher protection factor than half-mask respirators and protects the eyes and face from splashes. Must be NIOSH-approved.[5] |
| Hand | Double Gloving: - Inner: Nitrile examination gloves.- Outer: Chemical-resistant gloves (e.g., Butyl rubber or Viton™). | The aniline analog is fatal in contact with skin.[1][2] Double gloving provides redundant protection. The outer glove offers high resistance to organic solvents, while the inner glove protects during doffing. Gloves must be inspected before use.[2][6] |
| Eye & Face | Integrated full-facepiece respirator provides complete protection. If not using a full-face respirator, chemical splash goggles and a full-face shield are required. | Protects against splashes of the compound or solvents. Must meet ANSI Z87.1 standards.[7] |
| Body | Disposable Chemical-Resistant Coverall (e.g., Tyvek® or equivalent). | Prevents incidental skin contact from spills or airborne dust. Standard lab coats are insufficient.[5] |
| Foot | Closed-toe, chemical-resistant shoes with steel toe and shank. | Protects feet from spills and impact hazards.[5][8] |
Operational Plan: From Preparation to Disposal
Safe handling is a procedural workflow. Each step is designed to minimize the risk of exposure. All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood.
Safe Handling Workflow
Caption: Workflow for handling highly toxic compounds.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and equipment within the hood before introducing the target compound.
-
Ensure an approved hazardous waste container is labeled and accessible.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don the chemical-resistant coverall.
-
Don the full-facepiece respirator and perform a seal check.
-
Don outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the coverall.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
Use tools (spatulas, weighing paper) that can be easily decontaminated or disposed of as hazardous waste.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the compound sealed when not in immediate use.
-
-
Decontamination and Cleanup:
-
Following the procedure, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Decontaminate reusable glassware within the fume hood before removing it for final cleaning.
-
-
Doffing PPE:
-
This is a critical step to prevent self-contamination.
-
Remove the outer, most contaminated gloves first and dispose of them in the hazardous waste container.
-
Remove the coverall by rolling it outwards and away from the body.
-
Remove the full-facepiece respirator.
-
Finally, remove the inner nitrile gloves, avoiding contact with the outer surface.[2]
-
Wash hands and face thoroughly with soap and water after completing all work.[2][9]
-
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Call a physician or Poison Control Center immediately.[1]
Disposal Plan
Due to the presumed high toxicity and environmental hazard of the aniline analog (very toxic to aquatic life)[2], all waste must be handled as acute hazardous waste.
-
Solid Waste: All contaminated solids (gloves, coveralls, bench paper, spatulas) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All reaction residues and solvent washes must be collected in a separate, labeled hazardous waste container for liquids.
-
DO NOT dispose of any material down the sanitary sewer system.[1][2]
By adhering to these stringent protocols, researchers can safely handle this compound, mitigating the significant risks inferred from its chemical structure.
References
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing).
- SAFETY DATA SHEET: p-Anisidine. Fisher Scientific.
- SAFETY DATA SHEET: 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. TCI Chemicals.
- Safety Data Sheet: p-Anisidine. Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology.
- SAFETY DATA SHEET: 1,3,4-oxadiazole. Aldrich.
- SAFETY DATA SHEET: p-Anisidine. Sigma-Aldrich.
- SAFETY DATA SHEET: p-Cresidine. Fisher Scientific.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
Sources
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. hsa.ie [hsa.ie]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
